2,7-Diazaspiro[3.5]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-diazaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-8-4-2-7(1)5-9-6-7/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZYMFJWSYDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617012 | |
| Record name | 2,7-Diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136098-14-1 | |
| Record name | 2,7-Diazaspiro[3.5]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136098-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Properties of 2,7-Diazaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity, favorable physicochemical properties, and synthetic tractability is perpetual. The concept of "privileged structures," molecular frameworks that can provide ligands for diverse biological targets, has guided the development of many successful therapeutics.[1][2] Among these, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity and escape the "flatland" of traditional aromatic ring systems, often leading to improved metabolic stability and target selectivity.[3][4] The 2,7-diazaspiro[3.5]nonane scaffold, a unique fusion of an azetidine and a piperidine ring sharing a single carbon atom, has emerged as a particularly valuable building block in drug discovery. Its distinct topology and the differential reactivity of its two secondary amine nitrogens make it a versatile platform for the synthesis of complex molecules with diverse pharmacological applications.[5][6] This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this important scaffold.
Core Chemical and Physical Properties
The this compound scaffold possesses a unique combination of a strained four-membered ring and a more flexible six-membered ring. This structural arrangement dictates its physical and chemical characteristics.
Structure and Identification
-
IUPAC Name: this compound[7]
-
CAS Number: 136098-14-1[7]
-
Molecular Formula: C₇H₁₄N₂[7]
-
Molecular Weight: 126.20 g/mol [7]
-
Canonical SMILES: C1CNCCC12CNC2[7]
-
InChIKey: DROZYMFJWSYDRY-UHFFFAOYSA-N[7]
Physicochemical Data
| Property | Value/Information | Source |
| Molecular Weight | 126.20 g/mol | [7] |
| XLogP3-AA | -0.3 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Topological Polar Surface Area | 24.1 Ų | [7] |
| pKa (predicted) | 10.51 ± 0.20 (for a derivative) | [8] |
| Boiling Point (predicted) | 277.6 ± 40.0 °C (for a derivative) | [9] |
| Melting Point | Not available for the free base. The dihydrochloride salt of derivatives is typically a solid. | [10] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. The solubility of organic compounds is a key factor in many chemical applications.[11] |
Synthesis of the this compound Scaffold
The synthesis of the this compound core has been approached through various multi-step sequences, often involving the construction of the spirocyclic center through cyclization reactions. Below is a representative, multi-step synthesis protocol adapted from the patent literature, which provides a logical pathway for its preparation.
Synthetic Workflow Diagram
Caption: A plausible synthetic route to the this compound core.
Detailed Experimental Protocol (Illustrative)
This protocol is a composite representation based on common organic synthesis techniques and patent literature descriptions.
Step 1: Synthesis of Diethyl 2-(N-tosyl-4-piperidyl)malonate
-
To a solution of diethyl malonate in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., NaH) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of N-tosyl-bis(2-chloroethyl)amine in the same solvent dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Reduction to the Diol
-
Dissolve the purified malonate ester in a dry, ethereal solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add a solution of a reducing agent (e.g., lithium aluminum hydride) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with the solvent. Concentrate the filtrate to obtain the crude diol.
Step 3 & 4: Formation of the Azetidine Ring
-
The diol can be converted to a di-mesylate or di-tosylate followed by intramolecular cyclization with a suitable nitrogen source to form the azetidine ring. This is a common strategy for forming four-membered rings.
Step 5: Deprotection
-
The N-tosyl protecting group on the piperidine nitrogen can be removed under various reducing conditions (e.g., sodium in liquid ammonia) to yield the final this compound.
Note: The synthesis of spirocyclic systems can be complex, and optimization of each step is crucial for achieving good overall yields.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound. While specific spectra for the parent compound are not widely published, the expected spectral characteristics can be inferred from the functional groups present.[12][13]
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear in the downfield region (typically 2.5-3.5 ppm). The N-H protons will likely appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.[2][14][15]
-
¹³C NMR: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bonded to nitrogen will be deshielded and appear in the range of 40-60 ppm. The spirocyclic carbon, being a quaternary carbon, will likely have a weak signal.[16][17]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the N-H and C-N bonds.[18][19]
-
N-H Stretching: As a secondary amine, a single, sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹. This band is typically weaker than the O-H stretch of alcohols.[6][20]
-
C-N Stretching: Aliphatic C-N stretching vibrations typically appear as medium to weak bands in the 1020-1250 cm⁻¹ region.[6][7]
-
N-H Bending: A broad absorption due to N-H wagging may be observed in the 665-910 cm⁻¹ range.[6]
Reactivity and Chemical Transformations
The two secondary amine groups of this compound are the primary sites of reactivity. The azetidine nitrogen (N-2) and the piperidine nitrogen (N-7) exhibit different steric and electronic environments, which can potentially be exploited for selective functionalization.
Key Reactions
-
N-Alkylation: Both nitrogen atoms can be alkylated using alkyl halides in the presence of a base (e.g., K₂CO₃, Et₃N) or via reductive amination with aldehydes or ketones.
-
N-Acylation: Reaction with acyl chlorides or anhydrides, typically in the presence of a base, will form the corresponding amides. This is a common method for introducing a variety of substituents.
-
N-Boc Protection: The secondary amines can be readily protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This is a crucial step in many synthetic sequences to allow for selective manipulation of other functional groups.[21][22]
Reactivity Workflow
Caption: Common chemical transformations of the this compound scaffold.
Biological Significance and Applications in Drug Discovery
The rigid, three-dimensional structure of this compound makes it an attractive scaffold for positioning substituents in precise orientations to interact with biological targets. This has led to its exploration in various drug discovery programs.
A Privileged Scaffold for Kinase Inhibition: Targeting KRAS G12C
A landmark application of the this compound scaffold is in the development of covalent inhibitors for KRAS G12C, a prevalent and previously "undruggable" oncogenic mutant. The RAS protein is a key node in cellular signaling pathways that control cell proliferation and differentiation.[20]
In a series of potent covalent inhibitors, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety was identified as a crucial component that binds to the switch-II pocket of the KRAS G12C protein. The spirocyclic scaffold likely contributes to the optimal positioning of the acryloyl "warhead" for covalent modification of the mutant cysteine residue, while also improving metabolic stability.[20]
The KRAS Signaling Pathway
The KRAS protein, when activated, triggers a cascade of downstream signaling events, primarily through the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to uncontrolled cell growth.[5][20]
Caption: Simplified KRAS signaling pathway, a key target in oncology.
Safety and Handling
-
General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a compelling and valuable scaffold for modern drug discovery. Its unique three-dimensional structure, combined with the presence of two modifiable nitrogen atoms, provides a versatile platform for the synthesis of novel chemical entities. The successful application of this scaffold in the development of potent KRAS G12C inhibitors underscores its potential for addressing challenging biological targets. As synthetic methodologies for its preparation become more refined and accessible, the this compound core is poised to become an increasingly important tool in the arsenal of medicinal chemists.
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IR: amines. (URL: [Link])
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Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed. (URL: [Link])
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KRAS G12C signaling, mechanisms of resistance, and strategies of... - ResearchGate. (URL: [Link])
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry. (URL: [Link])
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physicochemical characteristics of 2,7-Diazaspiro[3.5]nonane
An In-Depth Technical Guide to the Physicochemical Characteristics of 2,7-Diazaspiro[3.5]nonane for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among the scaffolds gaining prominence are spirocycles, rigid three-dimensional structures that offer a distinct advantage over traditional flat, aromatic rings. This compound, a unique scaffold featuring a fused azetidine and piperidine ring system, has emerged as a particularly valuable building block. Its inherent three-dimensionality and structural rigidity can lead to significant improvements in key drug-like properties, including aqueous solubility and metabolic stability.[1][2]
This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the core . Understanding these properties is paramount for harnessing the full potential of this scaffold in the design and optimization of next-generation therapeutics. We will delve into its structural attributes, ionization behavior (pKa), lipophilicity (LogP/LogD), solubility, and spectral signatures, complete with field-proven experimental protocols to empower your research endeavors.
Molecular Structure and Core Properties
The defining feature of this compound is its spirocyclic fusion at a single carbon atom, creating a rigid structure that projects substituents into precise vectors in three-dimensional space. This contrasts sharply with more flexible aliphatic rings or flat aromatic systems. The structure comprises a strained four-membered azetidine ring and a more conformationally mobile six-membered piperidine ring. The presence of two secondary amine functionalities provides rich opportunities for chemical modification and serves as key ionization centers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | PubChem[3] |
| Molecular Weight | 126.20 g/mol | PubChem[3] |
| CAS Number | 136098-14-1 | PubChem[3] |
| Topological Polar Surface Area | 24.1 Ų | PubChem[3] |
| Computed XLogP3 | -0.3 | PubChem[3] |
The increased fraction of sp³-hybridized carbons (Fsp³) in spirocycles like this compound is a well-documented attribute that correlates with a higher probability of clinical success for drug candidates.[2] This is largely due to the improved physicochemical profiles that such structures can impart upon a parent molecule, often serving as effective bioisosteres for more conventional motifs like piperazine.[1]
Ionization Constant (pKa): The Key to Physiological Behavior
The pKa, or acid dissociation constant, is a critical parameter that dictates the charge state of a molecule at a given pH. For a basic compound like this compound, the pKa values of its two nitrogen atoms govern its solubility, membrane permeability, and potential for ionic interactions with its biological target. As an ionizable molecule, its behavior in physiological environments (e.g., the stomach at pH ~2, or the blood at pH 7.4) is entirely dependent on these values.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol is a robust method for accurately determining the pKa values of ionizable compounds.[6]
Causality and Rationale: The principle lies in monitoring the pH of a solution of the analyte as a titrant (a strong acid, in this case, HCl) is added incrementally. The pH will change gradually until the volume of titrant is sufficient to protonate half of a basic group, at which point the pH equals the pKa of that group. This point is identified as the inflection point on the titration curve.[4][7] Performing multiple titrations ensures the reliability and accuracy of the final calculated average pKa values.[6]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[6]
-
Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. A concentration of at least 10⁻⁴ M is recommended for optimal sensitivity.[6]
-
Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[6]
-
Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.[6]
-
Titration: Place the solution vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized 0.1 M HCl solution.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve before the steep equivalence points). Alternatively, the inflection points of the first derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence points, with the pKa being the pH at half the volume to each equivalence point.
-
Replication: Perform a minimum of three titrations to ensure reproducibility and calculate the average pKa and standard deviation.[6]
Aqueous Solubility: A Prerequisite for Efficacy
Poor aqueous solubility is a primary obstacle in drug development, leading to unreliable in vitro results, poor bioavailability, and formulation challenges. [8][9]It is essential to measure solubility early and often. Two key types of solubility are assessed:
-
Kinetic Solubility: Measures the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer. It's a high-throughput measurement valuable for early-stage discovery to quickly rank compounds. [9][10]* Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a buffer. This measurement is more time-consuming but is the "gold standard" for lead optimization and preclinical development. [8][10]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask
This method determines the equilibrium solubility of a compound.
Causality and Rationale: By adding an excess of the solid compound to a buffer and allowing it to equilibrate over an extended period (24 hours), the solution becomes saturated. Any measurement of the supernatant concentration after this point reflects the maximum amount of compound that can be dissolved under those conditions, which is the thermodynamic solubility. Filtration or centrifugation is critical to remove any undissolved solid particles before quantification. [8] Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a buffered solution of known pH (e.g., pH 7.4).
-
Equilibration: Seal the vial and shake at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. [8]3. Separation: Filter the suspension through a low-binding filter plate or centrifuge at high speed to pellet the undissolved solid. [8]4. Quantification: Take a sample of the clear supernatant and determine its concentration using a validated analytical method (e.g., LC-MS, UV-Vis) against a calibration curve.
-
Result: The measured concentration is the thermodynamic solubility, typically reported in µM or µg/mL.
Spectral Properties for Structural Verification
Spectral analysis is fundamental for confirming the identity, structure, and purity of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.
-
Expected ¹H NMR Signals: Protons on carbons adjacent to the nitrogen atoms (N-CH ₂) would appear as multiplets in the 2.5-3.5 ppm range. The protons of the azetidine ring would likely show distinct chemical shifts and coupling patterns due to ring strain. The N-H protons would appear as broad singlets that are exchangeable with D₂O.
-
Expected ¹³C NMR Signals: Carbons adjacent to nitrogen atoms (N-C H₂) would typically resonate in the 40-60 ppm range. The spiro carbon would be a unique quaternary signal.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule.
-
Expected Key Absorptions: A broad absorption in the 3300-3500 cm⁻¹ region corresponding to the N-H stretching of the secondary amines. C-H stretching absorptions would be observed just below 3000 cm⁻¹. [11]* Mass Spectrometry (MS): MS determines the molecular weight of the compound.
-
Expected Molecular Ion: For the molecular formula C₇H₁₄N₂, the exact mass is 126.1157 Da. [3]High-resolution mass spectrometry (HRMS) should detect a molecular ion ([M+H]⁺) at m/z 127.1233.
-
Conclusion and Future Outlook
This compound represents a valuable and increasingly utilized scaffold in drug discovery. Its key physicochemical characteristics—a basic nature defined by two pKa values, tunable lipophilicity, and a rigid three-dimensional structure that often enhances aqueous solubility—make it an attractive building block for medicinal chemists aiming to "escape from flatland." [12]The experimental protocols detailed in this guide provide a validated framework for researchers to accurately characterize this scaffold and its derivatives, enabling data-driven decisions in the complex process of drug design. As the demand for novel therapeutics with optimized ADME profiles continues to grow, the systematic application of these fundamental physicochemical principles to innovative scaffolds like this compound will be a cornerstone of success.
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Creative Bioarray. [Link]
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Development of Methods for the Determination of pKa Values - PMC - NIH. (2013, August 8). National Center for Biotechnology Information. [Link]
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Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). AxisPharm. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). ECETOC. [Link]
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Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. (n.d.). ACS Publications. [Link]
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How To Determine PKA Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 14). YouTube. [Link]
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This compound | C7H14N2 | CID 21692407 - PubChem - NIH. (n.d.). PubChem. [Link]
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tert-Butyl this compound-2-carboxylate | C12H22N2O2 | CID 23282935. (n.d.). PubChem. [Link]
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2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride - PubChem. (n.d.). PubChem. [Link]
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]
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2,7-Diazaspiro[3.5]nonan-2-ylmethanol | C8H16N2O | CID 177025664 - PubChem. (2025, November 22). PubChem. [Link]
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(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (n.d.). ResearchGate. [Link]
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oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (n.d.). French-Ukrainian Journal of Chemistry. [Link]
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The Strategic Synthesis of 2,7-Diazaspiro[3.5]nonane: An In-Depth Technical Guide for Medicinal Chemists
Foreword: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic scaffolds have garnered significant attention for their inherent three-dimensionality, which provides a rigid and well-defined orientation of substituents in space. This structural feature can lead to enhanced binding affinity and selectivity for biological targets, while often improving metabolic stability and aqueous solubility compared to their linear or fused-ring counterparts.[1] The 2,7-diazaspiro[3.5]nonane core, a unique motif featuring a four-membered azetidine ring fused to a six-membered piperidine ring through a common quaternary carbon, represents a particularly valuable scaffold. Its distinct topology allows for the precise positioning of functional groups, making it an attractive building block for the development of novel therapeutics targeting a range of diseases.[2][3] This guide provides a comprehensive overview of the key synthetic strategies for accessing the this compound scaffold, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Strategic Considerations in the Synthesis of this compound
The construction of the this compound ring system presents unique synthetic challenges, primarily centered around the creation of the sterically hindered spirocyclic quaternary carbon and the selective functionalization of the two distinct nitrogen atoms. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. Two principal strategies have emerged for the synthesis of this scaffold: a linear, multi-step approach and a convergent strategy involving the formation of a key spirocyclic intermediate.
A critical aspect of any synthetic approach is the implementation of an effective protecting group strategy.[2][4] The differential reactivity of the azetidine and piperidine nitrogens necessitates the use of orthogonal protecting groups to enable selective manipulation and functionalization of each amine.[5][6] Common protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are frequently employed due to their stability under various reaction conditions and their selective removal.
Route 1: A Multi-Step Linear Synthesis via a Piperidine Intermediate
This route exemplifies a robust, albeit lengthy, approach to an orthogonally protected this compound derivative, specifically tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate. The synthesis commences with the construction of a functionalized piperidine ring, followed by the annulation of the azetidine ring. This strategy is particularly useful when a specific substitution pattern on the piperidine ring is desired early in the synthesis.
Diagram of Synthetic Pathway: Route 1
Caption: A multi-step linear synthesis of a protected this compound scaffold.
Detailed Experimental Protocol: Route 1
This protocol is adapted from the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylester.[4]
Step 1: Synthesis of Compound 2
-
To a solution of Compound 1 in ethanol, add ethylmalonate.
-
Heat the reaction mixture at a temperature between 25-80 °C for 5 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain Compound 2.
Step 2: Synthesis of Compound 3
-
Dissolve Compound 2 in tetrahydrofuran (THF) and cool to 0 °C.
-
Add lithium borohydride portion-wise and stir for 30 minutes.
-
Increase the temperature to 70 °C and continue the reaction for 2 hours.
-
Quench the reaction with water and concentrate under reduced pressure.
-
Extract the crude product with ethyl acetate. The organic phase is dried over anhydrous sodium sulfate and concentrated to yield Compound 3.
Step 3: Synthesis of Compound 4
-
Dissolve Compound 3 in dichloromethane (DCM).
-
Add p-toluenesulfonyl chloride and stir at 25 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give Compound 4.
Step 4: Synthesis of Compound 5 (Azetidine Ring Formation)
-
To a solution of Compound 4 in acetonitrile, add cesium carbonate.
-
Heat the mixture at a temperature between 25-90 °C for 3 hours to facilitate ring closure.
-
Filter the reaction mixture and concentrate the filtrate to obtain Compound 5.
Step 5: Synthesis of Compound 6
-
To a solution of Compound 5 in methanol, add magnesium turnings.
-
Heat the reaction mixture at a temperature between 25-80 °C for 1 hour.
-
Filter the reaction mixture and concentrate the filtrate to yield Compound 6.
Step 6: Synthesis of Compound 7 (Boc Protection)
-
Dissolve Compound 6 in DCM and add di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction at 25 °C for 12 hours.
-
Concentrate the reaction mixture to obtain Compound 7.
Step 7: Synthesis of Compound 8 (Final Deprotection)
-
Dissolve Compound 7 in methanol and add palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere at 25 °C for 3 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the final product, tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylester (Compound 8).
Causality and Field-Proven Insights for Route 1
This linear approach provides excellent control over the stereochemistry and substitution of the piperidine ring, which is established early in the synthesis. The use of a tosylate leaving group in Compound 3 is a classic strategy to facilitate the intramolecular cyclization to form the strained azetidine ring.[4] The choice of cesium carbonate as the base in Step 4 is crucial for achieving high yields in the cyclization step, as it is known to promote intramolecular nucleophilic substitution reactions. The subsequent reduction and Boc protection steps are standard transformations in amine synthesis. While this route is reliable, its length and the number of intermediate purifications may be a drawback for large-scale synthesis.
Route 2: Convergent Synthesis via a Spirocyclic Lactam Intermediate
A more convergent and potentially more efficient approach involves the construction of a key spirocyclic lactam intermediate, which can then be reduced to the desired this compound scaffold. This strategy often begins with a commercially available cyclobutane derivative, onto which the two nitrogen-containing rings are constructed.
Diagram of Synthetic Pathway: Route 2
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Structural Elucidation of 2,7-Diazaspiro[3.5]nonane Derivatives: A Multi-Technique Approach for Modern Drug Discovery
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Foreword: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is relentless. Among the most promising scaffolds to emerge are spirocycles, rigid three-dimensional structures that offer a distinct advantage over traditional flat, aromatic systems. The 2,7-diazaspiro[3.5]nonane core, a unique fusion of an azetidine and a piperidine ring sharing a single quaternary carbon, has garnered significant attention. Its inherent three-dimensionality and ability to serve as a piperazine bioisostere can lead to enhanced aqueous solubility, metabolic stability, and target selectivity.[1][2] These characteristics make it an invaluable building block for developing next-generation therapeutics, from KRAS G12C inhibitors to novel CNS agents.[3]
However, the very structural complexity that makes this scaffold so attractive also presents unique challenges for its characterization. Unambiguous structural elucidation is not merely an academic exercise; it is a critical prerequisite for establishing robust structure-activity relationships (SAR) and ensuring the integrity of intellectual property. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the definitive structural analysis of this compound derivatives, integrating mass spectrometry, advanced NMR spectroscopy, and X-ray crystallography.
Caption: Core structure of this compound with IUPAC numbering.
Part 1: Foundational Analysis - High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before any other technique, mass spectrometry serves as the foundational checkpoint. Its primary, indispensable role is to provide the accurate mass of the molecular ion, from which an unambiguous molecular formula can be derived. For polar, nitrogen-containing compounds like this compound derivatives, electrospray ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion. This initial data point validates the synthetic outcome and confirms that the correct atoms have been assembled.
Trustworthiness Through Fragmentation Analysis: While HRMS provides the formula, analyzing the fragmentation pattern in a tandem MS (MS/MS) experiment offers the first clues to the structure's integrity.[4] The spirocyclic framework imparts significant stability, often resulting in a prominent molecular ion peak.[5] Key fragmentation pathways are predictable and serve as a self-validating system:
-
α-Cleavage: The most common fragmentation for amines involves the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This results in the formation of a stable iminium ion. For the 2,7-diazaspiro scaffold, this can occur in either the azetidine or piperidine ring.
-
Ring Fission: Cleavage of the bonds within the rings can occur, often initiated by the radical cation on one of the nitrogen atoms. The loss of neutral fragments like ethylene (28 Da) from the piperidine ring is a common pathway for cyclic alkanes.[5]
-
Substituent Loss: Cleavage of bonds connecting substituents to the nitrogen atoms (e.g., loss of a benzyl group from an N-benzylated derivative) provides immediate evidence of successful derivatization.
Data Presentation: Common Fragments
| Fragment Description | Typical Neutral Loss (Da) | Rationale |
| Loss of ethylene from piperidine ring | 28 (C₂H₄) | Ring fragmentation of the six-membered ring.[5][6] |
| α-Cleavage at C3-C4 bond | 28 (C₂H₄) | Cleavage adjacent to N2, leading to a stable iminium ion. |
| α-Cleavage at C5-C4 or C9-C4 bond | Varies with substitution | Cleavage adjacent to N7, fragment depends on ring opening. |
| Loss of azetidine ring fragment | 56 (C₃H₆N) | More complex fragmentation involving multiple bond cleavages. |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1) containing 0.1% formic acid to facilitate protonation ([M+H]⁺).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000 Da).
-
Data Analysis: Identify the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the measured accurate mass (typically within 5 ppm error).
-
(Optional) MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum, which can be analyzed as described above.[7]
Part 2: The Connectivity Blueprint - Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for assembling the atomic "blueprint" of a molecule in solution.[8] For rigid systems like 2,7-diazaspiro[3.5]nonanes, NMR provides unambiguous proof of connectivity and relative stereochemistry. A systematic, multi-experiment approach is essential.
Caption: Integrated workflow for structural elucidation using NMR spectroscopy.
¹H and ¹³C NMR: The Initial Scan
-
¹H NMR - Proton Environments: The proton spectrum provides the first look at the electronic environment. Key features for a this compound core include:
-
Diastereotopic Protons: Due to the rigid, chiral nature of the spiro center, methylene (CH₂) protons on both rings are often diastereotopic, meaning they are chemically non-equivalent. Instead of a simple triplet or quartet, they will appear as complex multiplets, often as pairs of "doublets of doublets" (dd) or more complex patterns.
-
Chemical Shifts: Protons on carbons alpha to the nitrogen atoms (C1, C3, C6, C8) will be deshielded and typically appear in the 2.5-3.5 ppm range. Protons on the other ring carbons (C5, C9) will be further upfield.[9]
-
-
¹³C NMR & DEPT - The Carbon Skeleton: The ¹³C spectrum reveals all unique carbon environments.[10] The chemical shift range is much wider than for protons, so signal overlap is rare.
-
Spiro Carbon: The quaternary spiro carbon (C4) is a key diagnostic signal, typically appearing in the 30-50 ppm range, and will be absent in a DEPT-135 spectrum.
-
DEPT-135: This experiment is non-negotiable. It differentiates methylene carbons (CH₂, negative phase) from methine and methyl carbons (CH/CH₃, positive phase), providing absolute certainty in assigning carbon types.[11]
-
Data Presentation: Typical NMR Chemical Shift Ranges (Parent Scaffold in CDCl₃)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 Phase |
| C1 / C3 | ~3.0 - 3.4 | ~45 - 55 | Negative (CH₂) |
| C4 (Spiro) | N/A | ~35 - 45 | Absent (Quaternary) |
| C5 / C9 | ~1.6 - 1.9 | ~25 - 35 | Negative (CH₂) |
| C6 / C8 | ~2.6 - 3.0 | ~40 - 50 | Negative (CH₂) |
| N-H | Variable (1.5 - 3.0) | N/A | N/A |
2D NMR: Connecting the Dots
Two-dimensional NMR experiments are the cornerstone of elucidation, revealing the bonding network.
-
COSY (COrrelation SpectroscopY): This experiment maps all proton-proton (¹H-¹H) coupling networks.[12] It will clearly show correlations between adjacent protons within the azetidine ring and, separately, within the piperidine ring, confirming the integrity of each ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (one-bond ¹J-CH coupling).[12][13] It is the primary tool for assigning the ¹³C spectrum. For every cross-peak, you can say with certainty, "this proton is attached to that carbon."
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall spirocyclic structure. It shows correlations between protons and carbons that are two or three bonds away (²J-CH and ³J-CH).[12][14] Key HMBC correlations that provide definitive proof of the this compound scaffold are:
-
From protons on C1/C3 to the spiro carbon C4.
-
From protons on C5/C9 to the spiro carbon C4.
-
From protons on C1/C3 across the N2 nitrogen to C3/C1.
-
From protons on C6/C8 across the N7 nitrogen to C8/C6.
-
Experimental Protocol: Standard NMR Experiment Suite
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to determine carbon multiplicities.
-
-
2D Spectra Acquisition: Using standard instrument parameters, acquire the following 2D spectra:
-
¹H-¹H COSY (or DQF-COSY for higher resolution).
-
¹H-¹³C HSQC (optimized for ¹J-CH ≈ 145 Hz).
-
¹H-¹³C HMBC (optimized for long-range coupling, nJ-CH ≈ 8 Hz).
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the spectra systematically:
-
Use COSY to trace out the proton networks in each ring.
-
Use HSQC to assign the carbons attached to each proton.
-
Use HMBC to find the long-range correlations that piece the entire structure together, paying special attention to correlations to the spiro carbon.
-
Part 3: The Gold Standard - Single-Crystal X-ray Crystallography
Expertise & Causality: While NMR provides an exquisite map of the molecule in solution, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state.[15] It is the court of final appeal in structural science. For chiral derivatives, it provides the absolute configuration, an essential piece of information for pharmaceutical development that cannot be obtained from standard NMR or MS. The resulting structural data—precise bond lengths, bond angles, and torsion angles—is invaluable for computational modeling and understanding SAR.[16]
Trustworthiness and Limitations: The primary challenge is not in the analysis but in obtaining a single, high-quality crystal suitable for diffraction.[17] This can be a time-consuming and sometimes unsuccessful process. However, when successful, the resulting electron density map provides an irrefutable image of the molecular structure.
Data Presentation: Comparison of Analytical Techniques
| Parameter | Mass Spectrometry (HRMS) | NMR Spectroscopy (2D) | X-ray Crystallography |
| Information | Molecular Formula | Atomic Connectivity, Diastereotopicity, Relative Stereochemistry | 3D Molecular Structure, Bond Lengths/Angles, Absolute Stereochemistry |
| Sample Phase | Gas/Solution | Solution | Single Crystal |
| Key Advantage | High accuracy for formula determination | Detailed structure in a biologically relevant state (solution) | Unambiguous proof of structure and stereochemistry[17] |
| Limitation | Provides no connectivity data | Cannot determine absolute configuration | Requires a high-quality crystal, which can be difficult to grow |
Experimental Protocol: Sample Preparation for X-ray Crystallography
-
Purification: The compound must be of the highest purity (>99%).
-
Crystal Growth: Systematically screen for crystallization conditions. A common method is slow evaporation:
-
Dissolve the compound in a minimal amount of a good solvent (e.g., methanol, dichloromethane).
-
Place this solution inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, diethyl ether).
-
Allow the vapor of the anti-solvent to slowly diffuse into the solution of the compound over several days or weeks.
-
-
Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mounting and Data Collection: The crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. It is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined and the structure is refined.
Conclusion
The structural elucidation of this compound derivatives requires a synergistic and logical application of modern analytical techniques. The process begins with mass spectrometry to confirm the molecular formula, proceeds to a comprehensive suite of 1D and 2D NMR experiments to meticulously map the atomic connectivity and relative stereochemistry, and culminates, where possible, with X-ray crystallography to provide the ultimate, unambiguous proof of the three-dimensional structure. By following this rigorous, multi-faceted approach, researchers can characterize these medicinally vital scaffolds with the highest degree of confidence, accelerating the journey from novel compound to potential therapeutic.
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An In-Depth Spectroscopic Guide to 2,7-Diazaspiro[3.5]nonane: Elucidating the Core Structure
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the saturated heterocyclic compound 2,7-Diazaspiro[3.5]nonane. As a key structural motif in medicinal chemistry, a thorough understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This document synthesizes theoretical principles with practical insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this spirocyclic system. Due to the limited availability of direct spectral data for the parent compound, this guide employs a deductive approach, leveraging data from simple N-substituted derivatives to project the spectroscopic features of the core this compound.
Introduction: The Significance of the this compound Scaffold
The this compound framework, featuring a unique spirocyclic junction of an azetidine and a piperidine ring, has garnered significant interest in drug discovery. Its rigid, three-dimensional structure offers a distinct advantage in the design of novel therapeutic agents by enabling precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of two secondary amine functionalities provides versatile handles for chemical modification, making it an attractive building block for combinatorial chemistry and the synthesis of compound libraries.
Given its importance, a definitive guide to the spectroscopic analysis of the this compound core is essential for researchers working with this scaffold. This guide will delve into the intricacies of its NMR, IR, and MS spectra, providing a foundational understanding for its characterization.
Molecular Structure and Symmetry Considerations
The structure of this compound, with its central quaternary carbon (C4), dictates a unique set of spectroscopic properties. The molecule possesses a plane of symmetry, which simplifies its NMR spectra by rendering certain protons and carbons chemically equivalent.
Figure 1: Molecular structure of this compound highlighting the atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Spirocyclic Core
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound and its derivatives. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecular connectivity and stereochemistry.
Predicted ¹H NMR Spectrum of this compound
In the absence of direct experimental data for the parent compound, we can predict its ¹H NMR spectrum by analyzing the spectra of its derivatives and considering the electronic effects of N-substituents. For instance, N-Boc (tert-butoxycarbonyl) groups, commonly used for protection, are known to deshield adjacent protons. Their removal would cause an upfield shift of the corresponding signals.
Based on the analysis of related structures and general chemical shift principles for azetidines and piperidines, the following assignments are proposed for the free base in a solvent like CDCl₃:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |
| H1, H3 | ~3.3 - 3.6 | s | 4H | - | Protons of the azetidine ring, adjacent to N2. |
| H6, H8 | ~2.7 - 3.0 | t | 4H | J ≈ 5-6 | Protons of the piperidine ring, adjacent to N7. |
| H5, H9 | ~1.6 - 1.9 | t | 4H | J ≈ 5-6 | Protons of the piperidine ring, β to N7. |
| NH (N2, N7) | ~1.5 - 2.5 | br s | 2H | - | Exchangeable protons of the secondary amines. |
Note: The chemical shifts of the N-H protons are highly dependent on the solvent, concentration, and temperature. The addition of D₂O would lead to the disappearance of these signals due to proton-deuterium exchange.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum is simplified by the molecule's symmetry. The predicted chemical shifts are based on known values for azetidine and piperidine rings, with adjustments for the spirocyclic nature of the compound.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1, C3 | ~50 - 55 | Carbons of the azetidine ring, adjacent to N2. |
| C4 | ~35 - 40 | Spirocyclic quaternary carbon. |
| C6, C8 | ~45 - 50 | Carbons of the piperidine ring, adjacent to N7. |
| C5, C9 | ~25 - 30 | Carbons of the piperidine ring, β to N7. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of this compound and its derivatives is crucial for reproducibility and accurate structural assignment.
Figure 2: Standardized workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in this compound, particularly the N-H bonds of the secondary amine groups.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by absorptions arising from C-H and N-H vibrations.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Comments |
| 3300 - 3500 | N-H stretch | Medium, sharp | A single peak is expected for each secondary amine.[1][2] |
| 2850 - 2960 | C-H stretch (alkane) | Strong | Characteristic of the methylene groups in the rings. |
| 1590 - 1650 | N-H bend | Medium | May be broad and can sometimes be difficult to distinguish.[1] |
| 1000 - 1250 | C-N stretch | Medium to weak | Characteristic of aliphatic amines.[2][3] |
The absence of strong absorptions in the 1650-1800 cm⁻¹ region would confirm the absence of any carbonyl functionalities.
Experimental Protocol for IR Spectroscopy
Figure 3: General workflow for acquiring an IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, which can be used to confirm its identity and structural integrity.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular formula of this compound is C₇H₁₄N₂.[4] Its molecular weight is 126.20 g/mol .[4] According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the calculated value of 126.
The fragmentation of cyclic amines upon electron ionization (EI) typically involves α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[5][6] This process leads to the formation of a resonance-stabilized iminium ion.
Figure 5: General workflow for mass spectrometry analysis.
Conclusion
The spectroscopic analysis of this compound, while challenging due to the limited direct experimental data, can be confidently approached through a deductive methodology. By understanding the fundamental principles of NMR, IR, and MS, and by leveraging the available data from its derivatives, a clear and consistent spectroscopic profile of this important scaffold emerges. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently identify and characterize this compound and its analogues in their synthetic endeavors, thereby facilitating the advancement of drug discovery programs that utilize this valuable molecular framework.
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The Ascendant Spirocycle: A Technical Guide to the Discovery and Strategic Application of 2,7-Diazaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,7-diazaspiro[3.5]nonane scaffold has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique three-dimensional architecture, a fusion of an azetidine and a piperidine ring sharing a single spirocyclic carbon, offers a compelling alternative to traditional flat, aromatic structures. This guide provides an in-depth exploration of the discovery, history, synthesis, and strategic application of this increasingly vital molecular framework. By delving into the causality behind synthetic choices and the structure-property relationships that govern its utility, this document serves as a comprehensive resource for researchers seeking to leverage the advantageous properties of this compound in the design of novel therapeutics.
Introduction: The Rise of Three-Dimensionality in Drug Design
The paradigm of drug discovery has undergone a significant shift, moving away from the "flatland" of planar aromatic compounds towards more three-dimensional molecular architectures. This evolution is driven by the need to enhance compound properties such as solubility, metabolic stability, and target specificity, while simultaneously navigating novel chemical space. Spirocyclic systems, by virtue of their rigid, non-planar structures, are at the forefront of this movement. The this compound core, in particular, presents a fascinating case study in the power of three-dimensionality to unlock new therapeutic potential. Its constrained conformation and the distinct functionalities of its two nitrogen atoms provide a versatile platform for creating a diverse array of bioactive molecules.
Discovery and Historical Context
While the this compound scaffold is now a familiar tool for many medicinal chemists, its origins are rooted in the broader exploration of spirocyclic compounds. Early synthetic efforts in the mid-20th century laid the groundwork for the construction of complex spiro-heterocycles. Although a singular, seminal publication detailing the "discovery" of the parent this compound is not readily apparent in the historical literature, its emergence can be traced through the patent literature and the increasing frequency of its appearance in medicinal chemistry publications over the past few decades. The development of more efficient and scalable synthetic routes has been a key driver of its adoption, transforming it from a chemical curiosity into a readily accessible building block for drug discovery programs.
Synthesis and Methodologies: A Strategic Overview
The construction of the this compound core requires careful strategic planning, particularly concerning the formation of the sterically demanding spirocyclic center and the differential protection of the two nitrogen atoms. Several synthetic strategies have been developed, each with its own advantages and limitations.
Key Synthetic Strategies
A common and effective approach involves the construction of a suitably functionalized piperidine precursor followed by the annulation of the azetidine ring. This often involves the use of a Dieckmann condensation or a related intramolecular cyclization.
A notable synthetic route to a derivative, tert-butyl this compound-2-carboxylate, is outlined in the following multi-step process:
-
Step 1: Piperidine Ring Formation: Reaction of a suitable nitrogen-protected bis(2-haloethyl)amine with a malonic ester derivative to form the piperidine ring.
-
Step 2: Reduction: Reduction of the ester functionalities to the corresponding diol.
-
Step 3: Mesylation/Tosylation: Activation of the hydroxyl groups by conversion to mesylates or tosylates.
-
Step 4: Azetidine Ring Formation: Intramolecular cyclization via nucleophilic substitution by a nitrogen nucleophile to form the azetidine ring.
-
Step 5: Deprotection/Protection: Selective deprotection and subsequent protection of the desired nitrogen atom to yield the final product.
This strategic sequence allows for the controlled construction of the spirocyclic system and the installation of orthogonal protecting groups, which is crucial for subsequent derivatization.
Experimental Protocol: Synthesis of a Protected this compound Derivative
The following is a representative, generalized protocol for the synthesis of a protected this compound derivative, based on common strategies found in the patent literature.
Scheme 1: Generalized Synthetic Pathway
Caption: A generalized synthetic workflow for this compound derivatives.
Step-by-Step Methodology:
-
Synthesis of Diethyl 1-benzylpiperidine-4,4-dicarboxylate: To a solution of N-benzyl-bis(2-chloroethyl)amine in a suitable solvent such as DMF, add diethyl malonate and a base (e.g., sodium hydride). Heat the reaction mixture to facilitate the double alkylation and subsequent cyclization.
-
Synthesis of (1-benzylpiperidine-4,4-diyl)dimethanol: Reduce the diester from the previous step using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent like THF.
-
Synthesis of (1-benzylpiperidine-4,4-diyl)bis(methylene) dimethanesulfonate: Treat the diol with methanesulfonyl chloride in the presence of a base like triethylamine in a chlorinated solvent like dichloromethane at low temperature.
-
Synthesis of tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate: React the dimesylate with tert-butyl amine in a suitable solvent, which acts as the nitrogen source for the azetidine ring, leading to the spirocyclization.
-
Synthesis of tert-Butyl this compound-2-carboxylate: Remove the N-benzyl protecting group via catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas).
Self-Validation: Each step of this protocol should be monitored by appropriate analytical techniques such as TLC, LC-MS, and NMR to confirm the identity and purity of the intermediates and the final product. The use of orthogonal protecting groups (e.g., benzyl and Boc) is a key self-validating feature, allowing for selective manipulation of the two nitrogen atoms.
Physicochemical Properties and Structural Analysis
The physicochemical properties of this compound and its derivatives are key to their utility in drug discovery. The rigid spirocyclic core imparts a well-defined three-dimensional geometry, which can lead to improved target binding and selectivity.
| Property | This compound (Parent) | tert-Butyl this compound-2-carboxylate |
| Molecular Weight | 126.20 g/mol [1] | 226.32 g/mol |
| cLogP (Computed) | -0.3[1] | 1.1 |
| Topological Polar Surface Area (TPSA) | 24.1 Ų[1] | 41.6 Ų |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 |
Structural Insights:
The this compound scaffold possesses a unique conformational landscape. The piperidine ring typically adopts a chair conformation, while the azetidine ring is puckered. The relative orientation of these two rings can influence the vectoral presentation of substituents, which is a critical consideration in structure-based drug design.
Caption: Basic connectivity of the this compound core.
Applications in Medicinal Chemistry: A Scaffold for Innovation
The this compound core has been successfully incorporated into a variety of drug candidates, demonstrating its versatility as a privileged scaffold. Its ability to serve as a rigid and three-dimensional replacement for more flexible or planar moieties, such as piperazine, has been a key factor in its success.[2]
Covalent Inhibitors of KRAS G12C
A significant application of the this compound scaffold is in the development of covalent inhibitors of the KRAS G12C mutant protein, a key driver in many cancers.[3] In these inhibitors, the this compound moiety acts as a central scaffold to correctly position a reactive acrylamide group that forms a covalent bond with the mutant cysteine residue in the KRAS protein.[3] The rigid nature of the spirocycle is crucial for maintaining the optimal geometry for this interaction, leading to potent and selective inhibition. One such derivative, compound 7b , has shown dose-dependent antitumor effects in a xenograft mouse model.[3]
GPR119 Agonists for Type 2 Diabetes
The 7-azaspiro[3.5]nonane framework (a subset of the broader diazaspiro[3.5]nonane class) has been utilized in the design of potent G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[4] In this context, the spirocyclic core serves to orient substituents that interact with key residues in the GPR119 binding pocket. Optimization of these interactions has led to the identification of compounds with favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rat models.[4]
Other Therapeutic Areas
The versatility of the this compound scaffold extends beyond oncology and metabolic diseases. Its derivatives have been explored as potential agents for a range of other therapeutic targets, taking advantage of the scaffold's ability to modulate physicochemical properties and improve drug-like characteristics.
Future Perspectives and Conclusion
The this compound scaffold has firmly established itself as a valuable tool in the medicinal chemist's armamentarium. Its inherent three-dimensionality provides a distinct advantage in an era of drug discovery that increasingly values "escaping from flatland." As synthetic methodologies continue to evolve, providing even more efficient and versatile access to this core and its derivatives, we can anticipate its application in an even broader range of therapeutic areas. The continued exploration of the unique chemical space occupied by this compound-based compounds holds significant promise for the discovery of the next generation of innovative medicines.
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A Theoretical and Computational Guide to 2,7-Diazaspiro[3.5]nonane: From Conformational Landscape to Drug Design Applications
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for characterizing 2,7-diazaspiro[3.5]nonane, a pivotal scaffold in modern medicinal chemistry. We delve into the conformational analysis, spectroscopic predictions, and the quantum chemical properties of this spirocycle. Furthermore, we present a workflow for leveraging these computational insights in the rational design of novel therapeutics. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and utilize the unique structural and electronic properties of this compound.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
The principle of "escaping from flatland" has become a central theme in contemporary drug design, encouraging the exploration of three-dimensional molecular architectures to enhance pharmacological properties.[1] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement due to their inherent rigidity and three-dimensionality.[2] The this compound core, with its azetidine and piperidine rings fused at a quaternary carbon, presents a unique and valuable scaffold. Its structure offers distinct exit vectors for substitution, making it an attractive bioisostere for commonly used motifs like piperazine, while potentially improving properties such as metabolic stability and target selectivity.[2]
Derivatives of this compound have shown promise as potent inhibitors for challenging drug targets, including KRAS G12C, underscoring the importance of a deep understanding of the core's intrinsic properties.[3] This guide will provide a theoretical framework and practical computational workflows to elucidate these properties.
Conformational Analysis: Understanding the 3D Structure
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. A thorough conformational analysis is, therefore, the foundational step in any computational study. For this compound, the primary degrees of freedom are the puckering of the piperidine ring and the orientation of the azetidine ring relative to it.
Theoretical Approach
A robust conformational analysis typically involves a multi-step process designed to efficiently sample the potential energy surface of the molecule. A common and effective workflow is as follows:
-
Initial Low-Level Search: A rapid exploration of the conformational space using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94). This step generates a large number of potential conformers.
-
Geometry Optimization with a Higher-Level Method: The unique conformers from the initial search are then subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is a common choice for this stage.[4]
-
Single-Point Energy Calculation: To further refine the relative energies of the optimized conformers, single-point energy calculations are performed using a larger basis set (e.g., 6-311++G(d,p)). This provides a more accurate assessment of the stability of each conformation.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.
Workflow for Conformational Analysis
Below is a conceptual workflow for conducting a conformational analysis of this compound.
Caption: Workflow for Conformational Analysis of this compound.
Expected Conformers and Energetics
The primary conformational isomerism in this compound arises from the piperidine ring, which can adopt chair and boat conformations. The chair conformation is generally more stable for six-membered rings. Within the chair conformation, the nitrogen lone pair and the C-N bonds can be in either axial or equatorial positions. For the unsubstituted core, two main chair conformers are expected, along with higher-energy twist-boat forms.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Chair (N-H equatorial) | 0.00 |
| 2 | Chair (N-H axial) | 0.5 - 1.5 |
| 3 | Twist-Boat | > 5.0 |
Note: These are illustrative values. Actual values would be derived from the workflow described above.
Theoretical Spectroscopy
Computational methods can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized derivatives and for understanding the electronic environment of the molecule.
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts.[5]
-
Optimize Geometry: Use a stable conformer of this compound, optimized at a reasonable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
GIAO Calculation: Perform an NMR calculation using the GIAO method with the same functional and a suitable basis set. It is crucial to also calculate the chemical shifts for a reference compound, typically tetramethylsilane (TMS), at the same level of theory.[6]
-
Referencing: The calculated absolute shielding values (σ) are then referenced to the calculated shielding of TMS to obtain the chemical shifts (δ): δ_sample = σ_TMS - σ_sample.
Table 2: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm)
| Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C (spiro) | 45-55 | To be determined |
| C (azetidine) | 50-60 | To be determined |
| C (piperidine, α to N) | 40-50 | To be determined |
| C (piperidine, β to N) | 25-35 | To be determined |
| H (azetidine) | 3.0-3.5 | To be determined |
| H (piperidine, α to N) | 2.5-3.0 | To be determined |
Note: These are estimated ranges. Actual values would depend on the specific conformer and level of theory.
IR Spectroscopy
The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These calculations are part of the frequency analysis performed to confirm a minimum energy structure.
Quantum Chemical Properties
Beyond structure and spectra, DFT calculations can reveal a wealth of information about the electronic properties of this compound, which are crucial for understanding its reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[7] It is a powerful tool for identifying regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically blue).[1][8] For this compound, the MEP would highlight the lone pairs on the nitrogen atoms as regions of negative potential, indicating their role as hydrogen bond acceptors and sites for electrophilic attack or coordination.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, consistent with their basicity.
Application in Drug Design: A Molecular Docking and Dynamics Perspective
The true power of these computational studies lies in their application to rational drug design. The insights gained from the analysis of the core scaffold can guide the design of derivatives with enhanced affinity and selectivity for a biological target.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[9] The stable conformers of this compound derivatives serve as the starting point for these simulations. The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Molecular Dynamics (MD) Simulations
While docking provides a static picture of the binding pose, MD simulations offer a dynamic view of the ligand-receptor complex over time.[10][11] An MD simulation can assess the stability of the docked pose, reveal the role of water molecules in the binding site, and provide insights into the conformational changes that may occur upon binding.
Workflow for Structure-Based Drug Design
The following diagram illustrates how the computational analysis of the this compound scaffold integrates into a drug design workflow.
Caption: Integrated workflow for drug design using this compound.
Conclusion
The this compound scaffold is a compelling building block for the development of next-generation therapeutics. A thorough theoretical and computational characterization is essential for unlocking its full potential. By employing the workflows and methodologies outlined in this guide—from fundamental conformational analysis to advanced molecular dynamics simulations—researchers can gain a deep understanding of its structural and electronic properties. These insights will enable the rational design of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the drug discovery process.
References
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Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry. [Link]
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Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. (2014). Wolfram Demonstrations Project. [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]
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conformational analysis of the 2,7-Diazaspiro[3.5]nonane ring system
An In-Depth Technical Guide to the Conformational Analysis of the 2,7-Diazaspiro[3.5]nonane Ring System
Abstract
The this compound scaffold, a unique spirocyclic system featuring a fused azetidine and piperidine ring, is an increasingly important motif in modern drug discovery. Its inherent three-dimensionality and conformational rigidity offer a sophisticated platform for optimizing ligand-target interactions and improving physicochemical properties.[1][2][3] This guide provides a comprehensive analysis of the conformational landscape of the this compound core, intended for researchers, medicinal chemists, and drug development professionals. We will explore the intricate interplay between the puckered azetidine and the flexible piperidine ring, detail the primary experimental and computational methodologies for its analysis, and present a case study of the FDA-approved drug Revumenib to illustrate the scaffold's clinical significance.
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
Medicinal chemistry is in a constant search for molecular architectures that provide novel vectors for exploring chemical space while maintaining favorable drug-like properties.[3] Spirocycles, ring systems fused at a single quaternary carbon atom, have emerged as powerful tools in this endeavor.[2] Their surge in popularity is driven by several key advantages:
-
Inherent Three-Dimensionality: Unlike flat aromatic systems, spirocycles project functional groups into three-dimensional space, enabling more specific and potent interactions with complex biological targets like proteins.[2]
-
Conformational Restriction: The spirocyclic fusion point imparts a degree of rigidity, reducing the entropic penalty upon binding and often leading to enhanced affinity and selectivity.[3]
-
Improved Physicochemical Properties: The high sp³ character of many spirocycles can improve properties such as aqueous solubility and metabolic stability compared to their aromatic counterparts.[2]
The this compound system, comprised of a four-membered azetidine ring and a six-membered piperidine ring, is a particularly compelling scaffold. It combines the structural rigidity of the azetidine with the versatile substitution patterns of the piperidine ring, offering multiple points for chemical modification. Understanding the preferred three-dimensional arrangement, or conformation, of this core is paramount for successful structure-based drug design (SBDD).
The Conformational Landscape of this compound
The overall conformation of the this compound system is a composite of the individual ring conformations and their interaction at the spiro-center.
Piperidine Ring Conformation
Like cyclohexane, the six-membered piperidine ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct positions:
-
Axial: Perpendicular to the general plane of the ring.
-
Equatorial: In the general plane of the ring.
The piperidine ring can undergo a "ring flip," interconverting the two chair forms and switching axial substituents to equatorial and vice-versa. The energetic preference for one chair over the other is dictated by the steric strain of the substituents.
Caption: Piperidine ring flip equilibrium.
Azetidine Ring Puckering
The four-membered azetidine ring is not perfectly planar. It adopts a slightly puckered conformation to relieve the significant angle strain of a planar cyclobutane system. This puckering is subtle but crucial, as it influences the orientation of substituents on the azetidine ring.
Spirocyclic Influence
The spiro-fusion of the azetidine and piperidine rings creates a rigid system with limited conformational freedom compared to two separate rings.[4] The orientation of the azetidine ring is fixed relative to the piperidine, influencing the piperidine's chair equilibrium. For instance, bulky substituents on the azetidine can create steric interactions that disfavor one of the piperidine chair conformations, effectively locking the system into a preferred state. This pre-organization is a key feature exploited in drug design.
Methodologies for Conformational Analysis
A robust conformational analysis relies on an integrated approach, combining experimental data from the solution and solid states with theoretical calculations.
Experimental Techniques
NMR is the most powerful technique for determining the conformation of molecules in solution.[5]
-
¹H NMR - Chemical Shifts and Coupling Constants: The chemical shift (δ) of a proton provides information about its local electronic environment. Protons in an axial position are typically shielded (appear at a lower δ) compared to their equatorial counterparts. The through-bond coupling constant (J) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation . A large J value (~10-13 Hz) between vicinal protons on the piperidine ring is indicative of a trans-diaxial relationship, providing strong evidence for a chair conformation.
-
Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments detect through-space interactions between protons that are close to each other (< 5 Å). For the piperidine ring, strong NOEs between protons in a 1,3-diaxial arrangement are a definitive marker of a chair conformation and can be used to assign the stereochemistry of substituents.
Table 1: Key NMR Observables for Conformational Analysis
| NMR Parameter | Information Provided | Typical Application in this compound |
|---|---|---|
| ¹H Chemical Shift (δ) | Electronic environment of protons | Differentiate axial vs. equatorial protons on the piperidine ring. |
| ³J Coupling Constant | Dihedral angle (via Karplus Eq.) | Confirm chair conformation (large J_ax-ax values). |
| NOE/ROE | Through-space proximity (< 5 Å) | Identify 1,3-diaxial interactions; determine relative stereochemistry. |
Protocol 1: General NMR Workflow for Conformational Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D ¹H and ¹³C Spectra Acquisition: Acquire standard proton and carbon spectra to identify all unique signals.
-
2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and assign adjacent protons.
-
2D HSQC/HMBC Acquisition: Use Heteronuclear Single Quantum Coherence (HSQC) to correlate protons directly to their attached carbons. Use Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) C-H correlations, aiding in the assignment of quaternary carbons and complex spin systems.
-
2D NOESY/ROESY Acquisition: Acquire a NOESY (for small to medium molecules) or ROESY (for medium-sized molecules or those with intermediate tumbling) spectrum with a mixing time of 300-800 ms.
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D data.
-
Measure key ³J coupling constants for the piperidine ring protons.
-
Analyze the NOESY/ROESY spectrum for key cross-peaks. Look specifically for correlations between axial protons at positions 1, 3, and 5 relative to each other. The presence of these NOEs confirms a chair conformation and allows for the assignment of substituents as either axial or equatorial.
-
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[6] It yields precise bond lengths, bond angles, and the absolute and relative stereochemistry of the molecule as it exists within the crystal lattice.[7][8]
Causality: While NMR reveals the time-averaged conformation in solution, X-ray crystallography provides a static snapshot. This is invaluable for validating computational models and understanding specific, low-energy conformations. However, it is crucial to recognize that the conformation observed in the crystal may not be the sole or even the most populated conformer in solution, where the molecule has more freedom.
Protocol 2: General X-ray Crystallography Workflow
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. An X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the cell. The "phase problem" is solved using computational methods to generate an initial electron density map.[9] This map is then refined to build an accurate molecular model.
-
Structure Validation: The final structure is validated using metrics such as the R-factor, which indicates the agreement between the experimental data and the final model. The resulting structure provides definitive conformational information.
Computational Chemistry
Computational modeling is an essential partner to experimental techniques, allowing for the exploration of the entire conformational energy landscape and providing quantitative energetic data that is difficult to obtain experimentally.[10][11]
Caption: Computational workflow for conformational analysis.
Protocol 3: General Computational Workflow
-
Initial Structure Generation: Build a 3D model of the this compound derivative using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like Molecular Mechanics (MM). The goal is to broadly sample the potential energy surface and identify all plausible low-energy conformers.
-
Clustering and Selection: Group the resulting conformers by structure and energy. Select a set of unique, low-energy conformers (e.g., all within 5-10 kcal/mol of the global minimum) for further analysis.
-
High-Level Optimization: Optimize the geometry of each selected conformer using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more reliable geometries and relative energies.
-
Energy Analysis: Calculate the relative electronic and Gibbs free energies of the optimized conformers. This allows for the prediction of the most stable conformer and the relative populations of all conformers at a given temperature via Boltzmann analysis.
-
(Optional) Property Calculation: For direct comparison with experimental data, calculate NMR chemical shifts and coupling constants for the lowest energy conformers. A strong correlation between calculated and experimental values validates the computational model.
Case Study: Revumenib (SNDX-5613) - A Clinically Validated Scaffold
The importance of the this compound scaffold is exemplified by Revumenib , a first-in-class, oral menin-MLL inhibitor approved for the treatment of acute leukemias.[12] The spirocyclic core of Revumenib is not merely a passive linker but an essential component for its high-affinity binding.
The conformational rigidity of the this compound core is critical for Revumenib's mechanism of action:
-
Cation-π Interaction: The piperidine ring's nitrogen becomes protonated at physiological pH. The chair conformation orients this positive charge perfectly to engage in a strong cation-π interaction with the aromatic rings of two tyrosine residues (Tyr319/Tyr323) in the menin protein binding pocket.[12]
-
Precise Vectorial Orientation: The azetidine ring acts as a rigid strut, positioning a key pyrimidine nitrogen to form a critical hydrogen bond with another tyrosine residue (Tyr276).[12]
This example powerfully demonstrates the core principles of this guide: the defined, rigid conformation of the spirocycle is directly responsible for orienting key pharmacophoric elements, leading to a potent and selective drug. The development of Revumenib would have been impossible without a deep understanding of the scaffold's conformational preferences.
Conclusion
The this compound ring system is a privileged scaffold in modern drug discovery, offering a unique combination of three-dimensionality, conformational pre-organization, and synthetic tractability. A thorough conformational analysis is not an academic exercise but a critical component of any research program utilizing this core. By integrating high-resolution NMR spectroscopy, definitive X-ray crystallography, and insightful computational chemistry, researchers can build a comprehensive understanding of the scaffold's behavior. This knowledge is the key to unlocking its full potential, enabling the rational design of next-generation therapeutics with enhanced potency, selectivity, and superior pharmacological properties.
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Navigating the Three-Dimensional Frontier: A Senior Application Scientist's Guide to Exploring the Chemical Space of 2,7-Diazaspiro[3.5]nonane Analogs
An In-depth Technical Guide:
Foreword: The Imperative for Spatial Complexity in Drug Discovery
For decades, medicinal chemistry has been dominated by "flat," aromatic-rich molecules. While successful, this approach has often led to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The concept of "escaping from flatland" has therefore gained significant traction, championing the move towards molecules with greater three-dimensionality (3D) and a higher fraction of sp3-hybridized carbons.[1][2] Spirocyclic scaffolds are at the vanguard of this movement.[3][4][5] These unique structures, where two rings share a single atom, introduce rigid, well-defined three-dimensional conformations.[2] This rigidity can lock a molecule's binding elements in an optimal orientation for interacting with a biological target, potentially leading to enhanced potency and selectivity.[1]
Among the diverse array of spirocyclic systems, the 2,7-diazaspiro[3.5]nonane core has emerged as a particularly valuable scaffold.[6][7] Its structure provides a rigid framework with two strategically positioned secondary amine functionalities. These amines serve as versatile handles for chemical modification, allowing for the systematic exploration of the surrounding chemical space. This guide provides a comprehensive, field-proven framework for designing, synthesizing, and evaluating libraries of this compound analogs to accelerate the discovery of novel therapeutic agents.
Section 1: Strategic Pillars for Chemical Space Exploration
Our exploration is not a random walk through chemical space but a structured, multi-stage campaign. The overall workflow is designed to maximize efficiency, moving from broad, computational exploration to focused, data-driven optimization.
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A Technical Guide to the Initial Biological Screening of a 2,7-Diazaspiro[3.5]nonane Library
Abstract
The 2,7-diazaspiro[3.5]nonane scaffold represents a compelling starting point for the discovery of novel therapeutics due to its rigid, three-dimensional structure, which offers opportunities for precise vectorization of substituents into biologically relevant chemical space.[1] This guide provides a comprehensive, technically-grounded framework for the initial biological evaluation of a library of compounds based on this privileged core. Moving beyond a simple recitation of protocols, we delve into the causal reasoning behind experimental choices, emphasizing the establishment of a self-validating screening cascade designed to identify and prioritize hit compounds with the highest potential for further development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical scaffolds to address unmet medical needs.
Introduction: The Strategic Value of the this compound Scaffold
Recent studies have highlighted the utility of the this compound core in the development of potent modulators of various biological targets. For instance, derivatives have been identified as covalent inhibitors of KRAS G12C, a critical oncogene that has long been considered "undruggable".[6] The spirocyclic core was instrumental in positioning the reactive acryloyl group within the switch-II pocket of the protein.[6] Furthermore, this scaffold has been incorporated into novel GPR119 agonists with potential applications in the treatment of metabolic diseases.[7] These examples underscore the versatility of the this compound scaffold and provide a strong rationale for its exploration in diverse drug discovery campaigns.
This guide will outline a robust, multi-tiered approach to the initial biological screening of a this compound library, beginning with essential quality control measures and progressing through primary screening, hit confirmation, and initial secondary assays.
The Screening Cascade: A Phased Approach to Hit Identification
A successful screening campaign is not a single experiment but a carefully orchestrated series of assays designed to progressively filter a large compound library down to a small number of high-quality hits.[8] This "screening cascade" approach is both efficient and cost-effective, ensuring that the most resource-intensive assays are reserved for the most promising compounds.
Our proposed cascade for the this compound library is depicted in the workflow diagram below:
Caption: A multi-phased screening cascade for a this compound library.
Phase 1: Library Quality Control - The Foundation of Reliable Data
Before embarking on any biological screening, it is imperative to assess the quality of the compound library.[9] Failure to do so can lead to the generation of irreproducible data and the pursuit of false-positive hits. Key quality control measures include:
-
Purity Analysis: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for determining the purity of each compound in the library. A minimum purity threshold of 95% is recommended for screening campaigns.
-
Identity Confirmation: Nuclear magnetic resonance (NMR) spectroscopy should be employed to confirm the chemical structure of each library member, ensuring that the synthesized compounds correspond to their intended design.
-
Solubility Assessment: The solubility of each compound in the assay buffer is a critical parameter. Poorly soluble compounds can lead to aggregation and other artifacts that can interfere with assay performance. Nephelometry or light scattering-based methods can be used to assess solubility.
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | HPLC-MS | ≥ 95% | Ensures that observed biological activity is due to the intended compound and not impurities. |
| Identity | NMR Spectroscopy | Structure confirmed | Verifies that the correct molecule was synthesized. |
| Solubility | Nephelometry | Varies by assay | Prevents compound precipitation and aggregation, which can lead to false-positive results. |
Table 1: Library Quality Control Parameters
Phase 2: Primary Screening - Casting a Wide Net
The goal of the primary screen is to rapidly and efficiently assess the biological activity of every compound in the library.[10] For a novel scaffold like this compound, a phenotypic screen is often the most strategic starting point.[11] Unlike target-based screens, which presuppose a known molecular target, phenotypic screens measure the effect of a compound on the overall phenotype of a cell or organism.[12] This approach is "target-agnostic" and can reveal unexpected biological activities and novel mechanisms of action.[11][13]
A cell viability assay is a robust and widely used primary phenotypic screen.[14] These assays are amenable to high-throughput screening (HTS) formats and provide a general measure of a compound's cytotoxic or cytostatic effects.[15]
Protocol: High-Throughput Cell Viability Screening (ATP-Based Luminescence)
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa, A549) into 384-well plates at a predetermined density and allow the cells to adhere overnight.
-
Compound Addition: Add the this compound library compounds to the wells at a single, high concentration (e.g., 10 µM). Include appropriate positive (e.g., staurosporine) and negative (e.g., DMSO) controls on each plate.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
Lysis and ATP Measurement: Add a reagent that lyses the cells and provides the necessary components for a luciferase-based ATP detection reaction (e.g., CellTiter-Glo®).[15]
-
Signal Detection: Measure the luminescent signal from each well using a plate reader. The intensity of the signal is directly proportional to the amount of ATP present, which is an indicator of the number of viable cells.[14]
Data Analysis and Hit Identification: Raw luminescence data is normalized to the controls on each plate. A "hit" is typically defined as a compound that causes a statistically significant reduction in cell viability beyond a predefined threshold (e.g., >50% inhibition or a Z-score < -2).
Phase 3: Hit Confirmation and Prioritization - From "Actives" to "Hits"
Compounds that are identified as "actives" in the primary screen must undergo a rigorous confirmation process to be classified as true "hits".[16] This phase is designed to eliminate false positives and to begin to characterize the biological activity of the confirmed hits.
2.3.1. Dose-Response Analysis
The first step in hit confirmation is to re-test the active compounds over a range of concentrations to generate a dose-response curve.[17] This allows for the determination of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are key measures of a compound's potency.[18]
2.3.2. Orthogonal Secondary Screening
To further validate the hits and to begin to elucidate their mechanism of action, it is essential to test them in an orthogonal secondary assay.[16] An orthogonal assay measures the same biological process as the primary assay but uses a different technology or endpoint. For example, if the primary screen was a cell viability assay, a secondary assay could be a target-based screen against a known cancer-related protein (e.g., a kinase or a protease). The choice of a secondary assay will depend on the therapeutic area of interest and any pre-existing hypotheses about the potential targets of the this compound scaffold.
| Compound ID | Primary Screen (% Viability @ 10 µM) | IC50 (µM) | Secondary Screen (Target X Inhibition @ 10 µM) |
| DSN-001 | 12.5 | 1.2 | 85.2% |
| DSN-002 | 85.3 | > 50 | 5.1% |
| DSN-003 | 45.7 | 8.9 | 62.5% |
Table 2: Example Data from Hit Confirmation and Prioritization
2.3.3. Preliminary Structure-Activity Relationship (SAR) Analysis
With a set of confirmed hits, it is possible to begin to explore the structure-activity relationships (SAR) within the this compound library.[18] By comparing the chemical structures of the active and inactive compounds, it is often possible to identify key structural features that are required for biological activity. This preliminary SAR can guide the design of the next generation of compounds with improved potency and selectivity.
Caption: Logic flow for prioritizing confirmed hits based on multiple criteria.
Conclusion and Future Directions
The initial biological screening of a novel chemical library is a critical first step in the long and complex process of drug discovery. By employing a well-designed and rigorously executed screening cascade, it is possible to efficiently identify and prioritize compounds with the greatest therapeutic potential. The this compound scaffold represents a promising starting point for the development of new medicines, and the framework outlined in this guide provides a clear path for its initial biological evaluation. The hits identified through this process will serve as the foundation for future lead optimization efforts, with the ultimate goal of delivering novel and effective treatments to patients.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2,7-Diazaspiro[3.5]nonane Building Blocks in Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Medicinal Chemistry
In the contemporary landscape of drug discovery, there is a decisive shift away from flat, two-dimensional molecules towards more three-dimensional (3D), Fsp³-rich structures. This paradigm, often termed "escaping from flatland," is driven by the need to develop drug candidates with improved potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[1] Spirocyclic scaffolds, which feature two rings connected by a single quaternary carbon atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional conformations allow for precise spatial orientation of functional groups, enabling more effective and specific interactions with biological targets.[2]
Among these valuable scaffolds, the 2,7-diazaspiro[3.5]nonane core, which combines an azetidine ring with a piperidine ring, has emerged as a particularly versatile building block.[3] It serves as a conformationally restricted bioisostere for piperazine and piperidine motifs, which are ubiquitous in bioactive compounds. This structural rigidity can lead to enhanced binding affinity and a more favorable physicochemical profile, including improved solubility and metabolic stability. The utility of this scaffold is demonstrated by its incorporation into novel therapeutics targeting a range of diseases, from central nervous system (CNS) disorders to oncology.[4][5]
This guide provides a detailed overview of robust synthetic strategies for accessing orthogonally protected this compound building blocks, complete with scalable protocols and an analysis of their application in drug discovery programs.
Core Synthetic Strategies: Constructing the this compound Framework
The efficient synthesis of the this compound core, particularly with orthogonal protection on the two nitrogen atoms, is critical for its utility in medicinal chemistry. Several synthetic routes have been developed, each with distinct advantages regarding scalability, efficiency, and access to diverse starting materials.
Strategy 1: Multi-Step Synthesis via Dieckmann Condensation and Curtius Rearrangement
A prevalent and reliable strategy involves the construction of the piperidine ring onto a pre-existing azetidine core. This multi-step approach offers excellent control over stereochemistry and allows for the introduction of protecting groups at an early stage.
The general workflow for this strategy is outlined below. It begins with commercially available materials and proceeds through key intermediates, culminating in the orthogonally protected spirocyclic diamine.
Caption: General workflow for the multi-step synthesis of this compound.
This approach, while lengthy, is robust and amenable to scale-up, making it suitable for producing gram quantities of the desired building block. The key Dieckmann condensation step efficiently forms the piperidone ring, and subsequent functional group manipulations provide the core structure.
Strategy 2: Scalable Synthesis via α-Alkylation and Reductive Cyclization
For multigram production, a more convergent and efficient route has been developed.[2] This strategy leverages the α-alkylation of an N-Boc protected azetidine-2-carboxylate with a terminally brominated nitrile. The subsequent reduction of the nitrile and intramolecular reductive amination or lactam reduction provides the key spiro-lactam intermediate, which can then be reduced to the final diazaspiroalkane.
Caption: Key steps in the robust multigram synthesis of the diazaspiroalkane core.
This method is highly effective as it builds the quaternary spirocenter and the second ring in a streamlined sequence. The availability of the starting materials and the efficiency of the key steps make this the preferred route for large-scale production necessary for drug discovery campaigns.[2]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on the specific needs of the research program, such as scale, timeline, and available starting materials.
| Parameter | Strategy 1: Multi-Step Dieckmann Route | Strategy 2: Scalable Alkylation/Cyclization |
| Number of Steps | ~8-10 steps | ~4-5 steps |
| Typical Overall Yield | 15-25% | 30-45% |
| Scalability | Moderate (Gram scale) | High (Multigram scale demonstrated)[2] |
| Key Starting Materials | N-Boc-azetidin-3-one, Cyanoacetates | N-Boc-azetidine-2-carboxylate, Bromoalkylnitriles |
| Key Advantages | Well-established chemistry, good control | High efficiency, convergent, ideal for scale-up |
| Key Challenges | Longer route, potential for yield loss | Requires careful optimization of cyclization step |
Detailed Experimental Protocol: Multigram Synthesis of N-Boc-7-Benzyl-2,7-diazaspiro[3.5]nonane
This protocol details a robust, scalable synthesis of an orthogonally protected building block, which is essential for library synthesis and lead optimization. This procedure is an amalgamation of principles described in the literature for efficient spirocycle synthesis.[6][7]
Step 1: Synthesis of tert-butyl 2-(3-cyanopropyl)azetidine-1,2-dicarboxylate
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (tetrahydrofuran) and cool to -78 °C in a dry ice/acetone bath.
-
Base Addition: Add lithium diisopropylamide (LDA) (1.1 eq., 2.0 M solution in THF/heptane/ethylbenzene) dropwise to the cooled THF.
-
Substrate Addition: A solution of tert-butyl 2-methyl azetidine-1,2-dicarboxylate (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour.
-
Alkylation: Add 4-bromobutyronitrile (1.2 eq.) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound.
Step 2: Reductive Cyclization to tert-butyl 7-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate
-
Setup: Dissolve the product from Step 1 (1.0 eq.) in ethanol in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Add Raney Nickel (approx. 50% slurry in water, ~0.5 eq. by weight) to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the crude spiro-lactam. The product is often used in the next step without further purification.
Step 3: Reduction to tert-butyl this compound-2-carboxylate
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of the crude spiro-lactam from Step 2 (1.0 eq.) in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (3.0 eq., 1.0 M in THF) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 12 hours.
-
Quenching and Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of 6 M HCl until the gas evolution ceases. Heat the mixture to reflux for 1 hour. Cool to room temperature and basify to pH > 12 with solid NaOH or concentrated NaOH solution. Extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the crude N-Boc protected diamine.
Step 4: Orthogonal Protection to yield tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
-
Setup: Dissolve the crude product from Step 3 (1.0 eq.) in dichloromethane (DCM). Add potassium carbonate (K₂CO₃) (2.0 eq.).
-
Benzylation: Add benzyl bromide (BnBr) (1.1 eq.) dropwise at room temperature. Stir the reaction mixture overnight.
-
Work-up: Filter the reaction mixture to remove the K₂CO₃. Wash the filtrate with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the final orthogonally protected building block.
Applications in Drug Discovery: Case Studies
The unique 3D structure of the this compound scaffold has been successfully exploited in several drug discovery programs.
Caption: Applications of the this compound scaffold in different therapeutic areas.
-
KRAS G12C Inhibitors: In the quest for potent and selective inhibitors of the KRAS G12C oncoprotein, the this compound moiety has been used as a core scaffold.[5] Its rigid structure helps to optimally position the acrylamide "warhead" for covalent modification of the target cysteine residue in the Switch-II pocket. This has led to the discovery of compounds with high metabolic stability and potent anti-tumor activity in preclinical models.[5]
-
CNS Drug Discovery: The physicochemical properties of spirocycles make them attractive for CNS drug discovery, where crossing the blood-brain barrier is a major challenge.[8][9][10] Aryl-spirocyclic diamine derivatives based on this core have been synthesized and profiled as potential multimodal antidepressants, showing inhibitory activity against monoamine reuptake transporters.[4]
-
GPR119 Agonists: The scaffold has been employed in the design of agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. Optimization of substituents on the this compound core led to the identification of potent agonists with favorable pharmacokinetic profiles and glucose-lowering effects in animal models.[11]
Conclusion
The this compound scaffold is a high-value building block for modern drug discovery, offering a robust platform to introduce three-dimensionality and conformational rigidity. The synthetic routes outlined herein, particularly the scalable protocols, provide a clear path for medicinal chemists to access these valuable intermediates in the quantities required for extensive structure-activity relationship (SAR) studies. The demonstrated success of this scaffold in diverse therapeutic areas, from oncology to CNS disorders, underscores its importance and potential for developing the next generation of innovative medicines.
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Application Notes and Protocols: Leveraging 2,7-Diazaspiro[3.5]nonane for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Modern Medicinal Chemistry
In the contemporary landscape of drug discovery, the demand for novel chemical entities with improved pharmacological profiles is incessant. The concept of "escaping from flatland" has driven a paradigm shift from predominantly two-dimensional, aromatic structures towards three-dimensional (3D), sp³-rich molecular architectures.[1] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement.[2] Their inherent rigidity and three-dimensional nature offer a unique platform to project chemical functionality into diverse vectors of biological space, often leading to enhanced target affinity, selectivity, and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[3]
The 2,7-diazaspiro[3.5]nonane scaffold, a privileged structural motif, embodies these advantages. Comprising a four-membered azetidine ring fused with a six-membered piperidine ring, it presents two distinct secondary amine functionalities. This structural feature is a gateway to combinatorial elaboration, allowing for the creation of large, structurally diverse compound libraries through parallel synthesis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in parallel synthesis campaigns.
Core Chemistry and Orthogonal Protection Strategy
The synthetic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The piperidinyl nitrogen (N7) is generally more nucleophilic and less sterically hindered than the azetidinyl nitrogen (N2). This intrinsic difference can be exploited for selective functionalization. However, for a truly systematic and diversity-oriented synthesis, an orthogonal protection strategy is paramount.[4] This allows for the sequential and controlled modification of each nitrogen atom, unlocking the full combinatorial potential of the scaffold.
A common and effective orthogonal protection scheme involves the use of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. The Boc group can be selectively introduced onto the more reactive N7 nitrogen under standard conditions. The remaining N2 nitrogen can then be protected with a Cbz group. The Cbz group is stable to the acidic conditions used to remove the Boc group (e.g., trifluoroacetic acid, TFA), while the Boc group is resistant to the hydrogenolysis conditions used for Cbz deprotection. This orthogonality is the cornerstone of the parallel synthesis workflow.
Figure 1: Orthogonal protection scheme for this compound.
Parallel Synthesis Workflow: A Step-by-Step Guide
The following protocols outline a robust workflow for the parallel synthesis of a diverse library of N,N'-disubstituted this compound derivatives.[5] This workflow is designed for execution in a 24- or 96-well plate format.[6]
Part 1: Selective N7-Acylation
This initial diversification step involves the acylation of the more accessible piperidinyl nitrogen.
Protocol 1: Parallel N7-Acylation
-
Reagent Preparation:
-
Prepare stock solutions of a diverse set of carboxylic acids (R¹-COOH) in a suitable solvent (e.g., DMF or DCM).
-
Prepare a stock solution of a coupling agent, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Prepare a stock solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Prepare a stock solution of this compound dihydrochloride and neutralize with a suitable base (e.g., by passing through a basic resin or by liquid-liquid extraction) to obtain the free base. Dissolve the free base in an appropriate solvent.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add the carboxylic acid stock solution (1.1 equivalents).
-
Add the HATU stock solution (1.1 equivalents).
-
Add the DIPEA stock solution (2.5 equivalents) and allow to pre-activate for 15 minutes at room temperature.
-
Add the this compound free base stock solution (1.0 equivalent).
-
Seal the plate and agitate at room temperature for 12-16 hours.
-
-
Work-up and Isolation:
-
Quench the reactions by adding water to each well.
-
Perform a parallel liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic phase with saturated sodium bicarbonate solution and brine.
-
Dry the organic extracts over anhydrous sodium sulfate or by passing through a hydrophobic frit.
-
Evaporate the solvent under reduced pressure to yield the crude mono-acylated products.
-
Part 2: N2-Functionalization via Reductive Amination
The second point of diversification is achieved by functionalizing the azetidinyl nitrogen of the mono-acylated intermediates.
Protocol 2: Parallel N2-Reductive Amination
-
Reagent Preparation:
-
Prepare stock solutions of a diverse set of aldehydes or ketones (R²R³C=O) in a solvent compatible with the reducing agent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)).[7]
-
Prepare a stock solution of a mild reducing agent, such as sodium triacetoxyborohydride (STAB).[8]
-
Dissolve the crude mono-acylated products from Protocol 1 in the reaction solvent.
-
-
Reaction Setup (in a 96-well plate):
-
To each well containing the mono-acylated intermediate, add the corresponding aldehyde or ketone stock solution (1.2 equivalents).
-
Add a small amount of acetic acid to each well to catalyze iminium ion formation.
-
Agitate the plate at room temperature for 1 hour.
-
Add the STAB stock solution (1.5 equivalents) to each well.
-
Seal the plate and agitate at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding saturated sodium bicarbonate solution.
-
Perform a parallel liquid-liquid extraction with DCM.
-
Wash the organic phase with brine.
-
Dry the organic extracts and evaporate the solvent.
-
The crude final products are then subjected to high-throughput purification.
-
Figure 2: General workflow for parallel synthesis using this compound.
Data Presentation: Building Block Diversity
The power of this workflow lies in the combinatorial pairing of diverse building blocks at two distinct positions. The following table provides examples of commercially available building blocks that can be used to generate a large and structurally diverse library.
| Library A (R¹-COOH) | Library B (R²R³C=O) | Resulting Moiety at N7 | Resulting Moiety at N2 |
| Acetic Acid | Formaldehyde | Acetyl | Methyl |
| Isobutyric Acid | Acetone | Isobutyryl | Isopropyl |
| Benzoic Acid | Benzaldehyde | Benzoyl | Benzyl |
| 4-Chlorobenzoic Acid | 4-Chlorobenzaldehyde | 4-Chlorobenzoyl | 4-Chlorobenzyl |
| Thiophene-2-carboxylic acid | Thiophene-2-carboxaldehyde | Thiophene-2-carbonyl | Thiophen-2-ylmethyl |
| Cyclohexanecarboxylic acid | Cyclohexanone | Cyclohexanecarbonyl | Cyclohexyl |
High-Throughput Purification and Analysis
A critical component of any parallel synthesis effort is the efficient purification and characterization of the resulting compound library.[9]
-
Purification: High-throughput preparative HPLC-MS is the method of choice for purifying combinatorial libraries.[10] Automated systems can process 96-well plates, with each well being purified individually. Supercritical fluid chromatography (SFC) is an emerging green alternative for chiral and achiral separations.[11]
-
Analysis and Quality Control: Each purified compound should be analyzed for identity and purity, typically by LC-MS. A representative subset of the library should also be characterized by ¹H NMR to confirm structural integrity.[6]
Case Study: this compound in the Development of KRAS G12C Inhibitors
A recent compelling example highlighting the utility of the this compound scaffold comes from the development of covalent inhibitors for KRAS G12C, a notorious oncogenic driver.[12] In this study, researchers identified a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as potent inhibitors.
The this compound core served as a rigid, 3D-scaffold to optimally position a warhead (the acryloyl group on N2) for covalent modification of the target cysteine residue in the KRAS G12C protein. The N7 position was used to append a larger, recognition moiety that engages with other parts of the protein's binding pocket. This modular design, enabled by the diazaspirocyclic core, allowed for systematic optimization of both the covalent warhead and the recognition element, ultimately leading to potent compounds with favorable metabolic stability and in vivo anti-tumor activity.[12] This case study underscores the power of the this compound scaffold in generating high-quality lead compounds for challenging therapeutic targets.
Conclusion
The this compound scaffold is a versatile and powerful building block for parallel synthesis in drug discovery. Its inherent three-dimensionality and the presence of two distinct nitrogen atoms for diversification make it an ideal starting point for the rapid generation of large and diverse compound libraries. By employing a strategic orthogonal protection scheme and robust parallel synthesis protocols for acylation and reductive amination, researchers can efficiently explore vast regions of chemical space. The successful application of this scaffold in the development of KRAS G12C inhibitors serves as a testament to its potential in modern medicinal chemistry.
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Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Angewandte Chemie International Edition. URL: [Link]
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Diversity-oriented synthesis of azaspirocycles. Organic Letters. URL: [Link]
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Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects. ResearchGate. URL: [Link]
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. URL: [Link]
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Diversity by divergence: Solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes. Journal of Combinatorial Chemistry. URL: [Link]
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oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. URL: [Link]
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Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry. URL: [Link]
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HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. URL: [Link]
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Parallel Synthesis. BioDuro. URL: [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. URL: [Link]
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Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). Organic Syntheses. URL: [Link]
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Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. URL: [Link]
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Application Notes and Protocols: The Strategic Use of 2,7-Diazaspiro[3.5]nonane in Modern Drug Discovery
An In-Depth Guide for Medicinal Chemists
Introduction: Embracing Three-Dimensionality with Spirocyclic Scaffolds
In the modern era of drug design, the principle of "escaping from flatland" has become a central tenet for developing novel therapeutics with improved properties. Medicinal chemists increasingly seek to incorporate three-dimensional (3D) structural motifs to enhance potency, selectivity, and pharmacokinetic profiles. Spirocycles, which are bicyclic systems joined by a single quaternary carbon atom, are exemplary of this design philosophy.[1] Their rigid, well-defined geometries offer a powerful tool to orient chemical functionalities in three-dimensional space, thereby optimizing interactions with biological targets.[1]
Among these valuable scaffolds, the 2,7-diazaspiro[3.5]nonane core has emerged as a particularly versatile and impactful building block. Comprising a four-membered azetidine ring fused with a six-membered piperidine ring, this scaffold provides two distinct nitrogen atoms that serve as versatile handles for chemical modification. Its unique topology makes it an excellent non-classical bioisostere for more traditional cyclic amines like piperazine and piperidine, often imparting superior physicochemical and pharmacological properties.[2][3][4]
This guide provides a detailed exploration of the applications of this compound in medicinal chemistry, complete with technical insights, exemplary applications in key therapeutic areas, and detailed experimental protocols for its synthesis and evaluation.
Caption: The this compound scaffold and its key attributes.
Part 1: Core Applications in Therapeutic Programs
The unique structural and physicochemical properties of the this compound scaffold have led to its successful incorporation into a variety of drug discovery programs, primarily as a privileged scaffold in kinase inhibitors and as a modulator of G-protein coupled receptors (GPCRs).
Kinase Inhibitors: Targeting Oncogenic Drivers
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[5][6] The this compound moiety has proven to be highly effective in the design of potent and selective kinase inhibitors.
Case Study: Covalent Inhibitors of KRAS G12C
The KRAS protein, particularly with the G12C mutation, has long been considered an "undruggable" target in oncology.[7] A breakthrough came with the development of covalent inhibitors that target the mutated cysteine residue. In a notable example, researchers developed a series of potent covalent inhibitors where the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety was identified as a key structural element.[7]
-
Mechanism of Action: X-ray crystallography revealed that the diazaspiro[3.5]nonane portion of the molecule effectively binds within the switch-II pocket of the KRAS G12C protein.[7] The rigidity of the spirocycle helps to optimally position the acryloyl "warhead" for covalent modification of the target cysteine.
-
Lead Optimization: Through systematic optimization, compound 7b (1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one) was identified. This compound demonstrated high metabolic stability in liver microsomes and exhibited a dose-dependent anti-tumor effect in a xenograft mouse model, validating the therapeutic potential of this scaffold.[7]
Further Applications: Rho-Kinase (ROCK) Inhibitors
The RhoA/ROCK signaling pathway is implicated in various pathologies, including cardiovascular diseases, cancer metastasis, and neurological disorders.[8][9] Consequently, ROCK inhibitors are an active area of research. Patent literature discloses novel diazaspiro compounds, including analogs of this compound, as selective and potent ROCK inhibitors, highlighting the broad utility of this scaffold in targeting the kinase superfamily.[8]
GPCR Modulators: Fine-Tuning Cellular Signaling
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of over one-third of all approved drugs.[10][11] The this compound scaffold has been used to create novel GPCR modulators with desirable pharmacological profiles.
Case Study: GPR119 Agonists for Type 2 Diabetes
GPR119 is a GPCR expressed primarily in the pancreas and gastrointestinal tract, and its activation stimulates insulin secretion, making it an attractive target for the treatment of type 2 diabetes. A novel class of 7-azaspiro[3.5]nonane derivatives was designed as potent GPR119 agonists.[12] While this example uses a closely related analog, the principles are directly applicable.
-
Structure-Activity Relationship (SAR): The spirocyclic core served as a rigid anchor for optimizing two key substituents: a piperidine N-capping group and an aryl group.[12] This systematic exploration led to the discovery of compound 54g .
-
In Vivo Efficacy: Compound 54g was not only a potent GPR119 agonist in vitro but also demonstrated a desirable pharmacokinetic profile and a significant glucose-lowering effect in a diabetic rat model, showcasing the scaffold's ability to generate drug-like molecules.[12]
Part 2: The Bioisosteric Advantage
One of the most powerful strategies in medicinal chemistry is bioisosteric replacement, where a molecular fragment is swapped for another with similar steric and electronic properties to enhance a molecule's disposition.[13] The this compound core is an excellent non-classical bioisostere for piperazine, a common motif in drug molecules that can sometimes be associated with poor metabolic stability or off-target effects.
Caption: Workflow of bioisosteric replacement for property enhancement.
Case Study: Development of Sigma-2 (σ2) Receptor Ligands
The σ2 receptor is a promising therapeutic target for neurological disorders like Alzheimer's disease and neuropathic pain.[3] In a study aimed at developing novel σ2 ligands, researchers explicitly explored diazaspiro cores, including this compound, as direct bioisosteres for a piperazine moiety in a known benzimidazolone scaffold.[3] This strategic replacement led to the successful identification of six new "hit" compounds with high binding affinity for the σ2 receptor, demonstrating that the diazaspiro core could effectively mimic the necessary interactions of the piperazine ring while offering a novel and patentable chemical space.[3]
| Property | Piperazine Analog (Typical) | This compound Analog (Typical) | Rationale for Improvement |
| Fsp3 (Fraction of sp3 carbons) | Low (~0.6-0.7) | High (>0.8) | The quaternary spiro-carbon increases saturation and 3D shape.[1] |
| Aqueous Solubility | Moderate | Often Improved | The more polar, 3D structure can disrupt crystal packing and improve solvation.[1][4] |
| Metabolic Stability | Variable (Prone to N-dealkylation) | Generally Improved | The rigid, more sterically hindered nature can reduce susceptibility to metabolic enzymes.[2] |
| Lipophilicity (cLogP) | Moderate | Often Lower | Increased nitrogen-to-carbon ratio and polarity can reduce lipophilicity.[1] |
Part 3: Experimental Protocols
The following protocols provide standardized, field-proven methodologies for the synthesis and biological evaluation of this compound-containing compounds.
Protocol 1: Synthesis of an N7-Aryl, N2-Acryloyl-2,7-diazaspiro[3.5]nonane Derivative
This protocol outlines a general, three-step sequence for the synthesis of a differentially substituted this compound, a common pattern in the development of kinase inhibitors.
Caption: General synthetic workflow for target compound synthesis.
Step 1: N7-Arylation via Buchwald-Hartwig Cross-Coupling
-
Rationale: This step selectively functionalizes the more nucleophilic piperidine nitrogen (N7) with an aryl group, a common feature in many bioactive molecules.
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon), add tert-Butyl this compound-7-carboxylate (1.0 eq), the desired aryl bromide/iodide (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a phosphine ligand like RuPhos (0.04 eq).[3]
-
Add a suitable base, such as sodium tert-butoxide (1.4 eq).
-
Add anhydrous dioxane as the solvent.
-
Seal the vessel and heat the reaction mixture to 100 °C for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N7-aryl, N2-Boc protected intermediate.
Step 2: N2-Boc Deprotection
-
Rationale: This step selectively removes the Boc protecting group from the azetidine nitrogen (N2), preparing it for subsequent functionalization.
-
Dissolve the product from Step 1 in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring deprotection by LC-MS.
-
Concentrate the solvent under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.
-
The resulting TFA salt of the free amine is often used directly in the next step without further purification.
Step 3: N2-Acylation to Install the Acryloyl Group
-
Rationale: This final step introduces the acryloyl "warhead," which is crucial for forming a covalent bond with a target protein, as seen in the KRAS G12C inhibitors.[7]
-
Dissolve the crude amine salt from Step 2 in DCM and cool to 0 °C.
-
Add a hindered base, such as diisopropylethylamine (DIPEA, 3.0 eq), to neutralize the TFA salt.
-
Slowly add a solution of acryloyl chloride (1.2 eq) in DCM.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1-2 hours.
-
Monitor the reaction to completion by LC-MS.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by flash chromatography or preparative HPLC to yield the target molecule.
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
-
Principle: This assay quantifies the enzymatic activity of a target kinase by measuring the amount of ADP produced during the phosphotransferase reaction. The ADP-Glo™ (Promega) assay is a common platform for this purpose. The amount of light generated by the luciferase reaction is inversely proportional to the kinase activity.
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized this compound inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the target kinase (e.g., ROCK2) and its specific peptide substrate.
-
Add 25 nL of the compound from the serial dilution plate.
-
Initiate the reaction by adding 2.5 µL of a 10 µM ATP solution. The final reaction volume is 5 µL.
-
Include controls: "positive control" (DMSO only, 100% activity) and "negative control" (no kinase, 0% activity).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The this compound scaffold is a testament to the power of introducing structural rigidity and three-dimensionality in drug design. Its successful application in developing potent kinase inhibitors and GPCR modulators underscores its value as a privileged structure.[7][12] Furthermore, its role as a superior bioisostere for common heterocycles like piperazine provides a clear strategic advantage for overcoming challenges in drug metabolism and pharmacokinetics.[1][3] As synthetic methodologies continue to advance, allowing for even greater control over the decoration of this versatile core, the this compound motif is poised to become an increasingly indispensable tool in the medicinal chemist's arsenal for creating the next generation of innovative therapeutics.
References
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- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate.
- Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed.
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2,7-Diazaspiro[3.5]nonane: A Bioisosteric Scaffold for Advancing Piperazine-Containing Drug Candidates
Introduction: The Enduring Role and Inherent Challenges of the Piperazine Moiety
The piperazine ring is a cornerstone of modern medicinal chemistry, embedded in the structures of numerous approved drugs.[1] Its prevalence stems from a combination of advantageous physicochemical properties: high aqueous solubility, two readily functionalizable basic nitrogen atoms for tuning potency and pharmacokinetics, and a generally stable, low-energy chair conformation.[1][2] However, the very features that make piperazine attractive can also present significant challenges in drug development. The flexibility of the piperazine ring can lead to undesirable off-target activities, and it is often susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites.[1]
These liabilities necessitate the exploration of bioisosteres—chemical groups or substituents with similar physical and chemical properties that can impart broadly similar biological activities.[3] A successful bioisosteric replacement can preserve the desirable pharmacological activity of a parent molecule while rectifying its metabolic or pharmacokinetic shortcomings.[4] This guide focuses on 2,7-diazaspiro[3.5]nonane, a rigidified piperazine analogue, as a compelling bioisosteric replacement strategy to overcome the limitations of piperazine in drug design.
The Strategic Advantage of this compound
This compound is a spirocyclic diamine that maintains the core diamine pharmacophore of piperazine while introducing conformational rigidity. This is achieved by fusing an azetidine ring and a piperidine ring through a shared quaternary carbon atom. This structural constraint is the primary source of its advantages as a piperazine bioisostere.
The spirocyclic nature of this compound offers several key benefits:
-
Conformational Restriction: Unlike the flexible chair-boat conformations of piperazine, the spirocyclic scaffold locks the relative orientation of the nitrogen atoms and their substituents. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.[5]
-
Improved Metabolic Stability: The quaternary spirocenter and the steric hindrance around the nitrogen atoms can shield the molecule from metabolic enzymes, leading to increased stability in microsomal assays and potentially longer in vivo half-lives.[6]
-
Vectorial Exploration of Chemical Space: The rigid, three-dimensional structure of the spirocycle provides well-defined exit vectors for substituents, allowing for a more precise and predictable exploration of the binding pocket of a target protein.[7]
-
Novelty and Patentability: As a less commonly employed scaffold compared to piperazine, it offers opportunities for generating novel chemical entities with distinct intellectual property profiles.[8]
The following diagram illustrates the structural relationship and bioisosteric replacement strategy between piperazine and this compound.
Caption: Bioisosteric replacement of flexible piperazine with the rigid this compound scaffold.
Physicochemical Property Comparison
The decision to employ a bioisostere is heavily influenced by its physicochemical properties. The following table provides a comparative summary of key computed and experimental properties for piperazine and this compound.
| Property | Piperazine | This compound | Rationale for Comparison |
| Molecular Weight | 86.14 g/mol | 126.20 g/mol [9] | Increased molecular weight with the spirocycle, a factor to consider in lead optimization. |
| pKa | pKa1: 5.33, pKa2: 9.73[10] | pKa (Boc-protected): 10.68 (Predicted)[11] | The basicity of the nitrogen atoms is crucial for target interaction and solubility. The spirocycle maintains strong basicity. |
| cLogP | -1.5[10] | -0.3 (Computed)[9] | The spirocycle is more lipophilic than piperazine, which can influence cell permeability and off-target effects. |
| Aqueous Solubility | Freely Soluble[10] | Expected to be high due to the presence of two basic nitrogen atoms, though potentially lower than piperazine due to increased lipophilicity. | Maintaining adequate solubility is critical for drug delivery and formulation. |
| Topological Polar Surface Area (TPSA) | 24.1 Ų | 24.1 Ų[9] | The TPSA is identical, suggesting similar potential for passive membrane permeability from a polarity perspective. |
Application Case Study: KRAS G12C Inhibitors
A compelling example of the successful application of the this compound scaffold is in the development of covalent inhibitors for the KRAS G12C oncoprotein, a challenging target in cancer therapy.[6] In a recent study, researchers replaced a piperazine-containing moiety with a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one group.[6]
This strategic modification led to the identification of a potent inhibitor, compound 7b , which exhibited high metabolic stability in both human and mouse liver microsomes.[6] The rigid spirocyclic scaffold was well-accommodated in the switch-II pocket of the KRAS G12C protein, as confirmed by X-ray crystallography.[6] Ultimately, this compound demonstrated dose-dependent anti-tumor activity in a xenograft mouse model, highlighting the real-world impact of this bioisosteric replacement on achieving a more drug-like profile.[6]
The following workflow diagram illustrates the drug discovery process in this case study.
Caption: Drug discovery workflow for KRAS G12C inhibitors incorporating this compound.
Protocols
Protocol 1: Synthesis of Orthogonally Protected N-Boc-2,7-diazaspiro[3.5]nonane
The ability to selectively functionalize the two nitrogen atoms of the diazaspirocycle is crucial for its application in medicinal chemistry. This often requires an orthogonally protected building block. The following protocol is a representative synthesis of tert-butyl this compound-7-carboxylate, a commonly used intermediate. This protocol is based on multi-step synthetic routes described in the patent literature.[1]
Materials:
-
Commercially available starting materials for the multi-step synthesis (specifics will vary based on the chosen route, but often involve piperidine derivatives).
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other appropriate solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography system)
Procedure:
-
Synthesis of the this compound core: This is a multi-step process that is beyond the scope of this protocol but is described in the chemical literature.[1] The crude or purified diazaspiro[3.5]nonane is the starting material for this protection step.
-
Dissolution: Dissolve the this compound starting material in DCM.
-
Addition of Base: Add a suitable base, such as triethylamine (1.1 equivalents), to the solution to act as a proton scavenger.
-
Addition of Boc-anhydride: Slowly add a solution of Boc-anhydride (1.0 equivalent) in DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the desired tert-butyl this compound-7-carboxylate.[11]
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol provides a general framework for comparing the metabolic stability of a piperazine-containing compound with its this compound-containing bioisostere.
Materials:
-
Test compounds (piperazine and diazaspiro analogues) dissolved in DMSO (e.g., 10 mM stock).
-
Pooled Human Liver Microsomes (HLM), commercially available.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
100 mM Phosphate buffer (pH 7.4).
-
Ice-cold acetonitrile with an internal standard for quenching and sample processing.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube on ice, prepare a reaction mixture containing HLM (final concentration typically 0.5 mg/mL) and the test compound (final concentration typically 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-warm the reaction mixture to 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate constant of degradation. From this, the in vitro half-life (t½) can be calculated (t½ = 0.693 / slope). A longer half-life indicates greater metabolic stability.
The following diagram outlines the key steps in the in vitro metabolic stability assay.
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
Conclusion
The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal for lead optimization. By serving as a rigid bioisostere for the ubiquitous piperazine ring, it offers a rational strategy to address common liabilities such as poor metabolic stability and off-target effects arising from conformational flexibility. The successful application of this scaffold in developing potent and stable drug candidates, such as KRAS G12C inhibitors, underscores its value. The protocols provided herein offer a starting point for the synthesis and evaluation of novel drug candidates incorporating this promising structural motif. As the demand for drug candidates with improved pharmacokinetic and safety profiles continues to grow, the strategic implementation of rigid bioisosteres like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
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Daina, A., & Zoete, V. (2010). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 55(11), 5128-5132. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). tert-Butyl this compound-7-carboxylate. Retrieved from [Link]
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Oki, K., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. Retrieved from [Link]
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University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
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ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71743011, 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. Retrieved from [Link]
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Reilly, J. F., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 9(10), 1013–1018. Retrieved from [Link]
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ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
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ResearchGate. (n.d.). The impact of early ADME profiling on drug discovery and development strategy. Retrieved from [Link]
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PubMed. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters, 26(14), 3363-3367. Retrieved from [Link]
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PubMed. (2021). The Impact of Assay Design on Medicinal Chemistry: Case Studies. Journal of Medicinal Chemistry, 64(13), 8873-8889. Retrieved from [Link]
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ResearchGate. (2025, December 28). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]
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PubMed Central. (n.d.). Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. Retrieved from [Link]
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PubMed. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116556. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : ADME Properties in the Drug Delivery. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Development of 2,7-Diazaspiro[3.5]nonane-Based GPR119 Agonists
Section 1: The Rationale for Targeting GPR119 in Metabolic Disease
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and obesity.[1][2] This Class A GPCR is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, placing it at the nexus of glucose homeostasis and energy balance.[3][4] Its activation by an agonist initiates a signaling cascade primarily mediated by the Gαs protein subunit.[3] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels potentiates two key physiological responses, making GPR119 an attractive "dual-action" target:
-
Enhanced Glucose-Dependent Insulin Secretion (GSIS): In pancreatic β-cells, elevated cAMP levels augment the release of insulin, but critically, only in the presence of high glucose.[5] This glucose-dependency is a significant advantage, as it is expected to minimize the risk of hypoglycemia, a dangerous side effect of many existing anti-diabetic therapies.[2][6][7]
-
Promotion of Incretin Hormone Release: In the gut, GPR119 activation stimulates the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1), from enteroendocrine L-cells.[2][8] GLP-1 itself enhances insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety, contributing to improved glycemic control and potential weight loss.[9]
Some studies have also suggested that GPR119 agonism may promote β-cell preservation and proliferation, offering the potential for disease-modifying effects.[10][11]
GPR119 Signaling Pathway
The canonical signaling pathway for GPR119 is illustrated below. The binding of an agonist, such as a 2,7-diazaspiro[3.5]nonane derivative, triggers a conformational change in the receptor, leading to Gαs protein activation and a downstream cascade culminating in the desired physiological responses.
Caption: GPR119 signaling cascade upon agonist binding.
Section 2: The Role of the this compound Scaffold
The selection of a core chemical scaffold is a critical decision in medicinal chemistry. Spirocycles, where two rings are joined by a single common atom, are of particular interest because their inherent three-dimensionality can improve the physicochemical properties of drug candidates.[12] The this compound scaffold, a rigid structure containing both an azetidine and a piperidine ring, offers several advantages for GPR119 agonist design:
-
Structural Rigidity and 3D Character: The spirocyclic nature imparts conformational rigidity, which can lead to higher binding affinity and selectivity for the target receptor by reducing the entropic penalty of binding. This three-dimensionality allows for the exploration of chemical space not accessible to flat, aromatic compounds.
-
Improved Physicochemical Properties: Compared to more lipophilic scaffolds, the inclusion of two nitrogen atoms in the this compound core can improve properties like solubility, a key factor for oral bioavailability.
-
Versatile Synthesis: The two distinct nitrogen atoms provide orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[13][14]
Caption: Core structure of the this compound scaffold.
Section 3: General Synthesis Protocol
The following is a representative, generalized protocol for the synthesis of a this compound-based GPR119 agonist. This procedure involves the key steps of N-alkylation or amidation to attach desired pharmacophoric groups to the scaffold.
Protocol: Synthesis via Reductive Amination and Acylation
Rationale: This protocol utilizes a common and robust method to functionalize the scaffold. Reductive amination attaches a group to one nitrogen, while subsequent acylation or another alkylation functionalizes the second, often after deprotection of an orthogonal protecting group like Boc (tert-butyloxycarbonyl).
Materials:
-
tert-Butyl this compound-2-carboxylate
-
Desired aldehyde or ketone (for R1)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Desired acid chloride or carboxylic acid (for R2)
-
Coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) if starting from a carboxylic acid
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard solvents for workup and purification (Ethyl acetate, hexanes, saturated sodium bicarbonate, brine)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Step 1: Reductive Amination of the Piperidine Nitrogen. a. Dissolve tert-Butyl this compound-2-carboxylate (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in anhydrous DCM. b. Stir the mixture at room temperature for 30-60 minutes. c. Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. d. Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed. e. Quench the reaction by slowly adding saturated sodium bicarbonate solution. f. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel chromatography to yield the N-alkylated, Boc-protected intermediate.
-
Step 2: Deprotection of the Azetidine Nitrogen. [15] a. Dissolve the purified intermediate from Step 1 in DCM. b. Add an excess of TFA (e.g., 20-30% v/v) or a 4M solution of HCl in dioxane. c. Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS). d. Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.
-
Step 3: Functionalization of the Azetidine Nitrogen. a. (If using an acid chloride): Dissolve the amine salt from Step 2 in DCM and add a base such as TEA or DIPEA (2.5 eq). Cool the mixture to 0 °C. b. Add the desired acid chloride (1.1 eq) dropwise. c. Allow the reaction to warm to room temperature and stir for 2-12 hours until completion. d. (If using a carboxylic acid): Dissolve the carboxylic acid (1.1 eq), coupling agent (e.g., HATU, 1.1 eq), and the amine salt from Step 2 in a suitable solvent like DMF. Add DIPEA (3.0 eq) and stir at room temperature for 4-16 hours. e. Upon completion, perform an aqueous workup similar to Step 1e-f. f. Purify the final compound by silica gel chromatography or preparative HPLC to yield the target this compound-based GPR119 agonist.
Section 4: In Vitro Characterization Protocols
Once synthesized, the compounds must be evaluated for their ability to activate GPR119 and elicit a downstream physiological response.
Protocol 1: cAMP Accumulation Assay (Primary Screen)
Rationale: This assay directly measures the activation of the Gαs signaling pathway by quantifying the increase in the second messenger, cAMP. It is the most direct and common primary assay for GPR119 agonists.[3]
Materials:
-
HEK293 cell line stably expressing human GPR119 (HEK293-hGPR119).[16]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[17]
-
Test compounds (this compound derivatives) and a reference agonist (e.g., AR231453).
-
Forskolin (positive control for adenylyl cyclase activation).
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit.[3]
Step-by-Step Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well low-volume white plate at an appropriate density and incubate overnight.[3]
-
Compound Preparation: Prepare serial dilutions of test compounds, reference agonist, and controls in assay buffer containing a fixed concentration of IBMX (e.g., 500 µM). The final DMSO concentration should be kept constant and low (e.g., <0.5%) to avoid solvent effects.[18]
-
Cell Stimulation: Remove the culture medium from the wells. Add the prepared compound dilutions to the respective wells.[17]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[17]
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.
-
Readout: Incubate for 60 minutes at room temperature, then read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of emissions and convert to cAMP concentration using a standard curve. Plot the concentration-response curve and determine the EC₅₀ value for each compound.
Protocol 2: GLP-1 Secretion Assay (Secondary Functional Screen)
Rationale: This assay confirms that receptor activation translates into the desired physiological response of incretin hormone release. The murine STC-1 cell line is a well-established model for studying GLP-1 secretion.[19]
Materials:
-
STC-1 enteroendocrine cell line.
-
Culture Medium (e.g., DMEM with 10% FBS).
-
Secretion Buffer (e.g., Krebs-Ringer Bicarbonate Buffer, KRBB).
-
Test compounds and reference agonist.
-
DPP-4 inhibitor (to prevent GLP-1 degradation in the supernatant).[20]
Step-by-Step Procedure:
-
Cell Seeding: Seed STC-1 cells into a 96-well plate and incubate until they form a confluent monolayer.[17]
-
Cell Preparation: On the day of the assay, gently wash the cells twice with secretion buffer.[19]
-
Pre-incubation: Pre-incubate the cells in secretion buffer for 1-2 hours at 37°C to establish a baseline.[3]
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh secretion buffer containing the test compounds at various concentrations, controls, and a DPP-4 inhibitor.
-
Incubation: Incubate the plate for 2 hours at 37°C.[17]
-
Supernatant Collection: Carefully collect the supernatant from each well. It is recommended to add a protease inhibitor like PMSF immediately.[19]
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using an ELISA kit according to the manufacturer's instructions.[17]
-
Data Analysis: Normalize GLP-1 secretion to the vehicle control. Plot the concentration-response curve and determine the EC₅₀ value.
Section 5: In Vivo Evaluation Protocols
Promising candidates from in vitro screening must be evaluated in animal models to assess their pharmacokinetic properties and in vivo efficacy.
Protocol 3: Pharmacokinetic (PK) Profiling in Rodents
Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is essential to establish a dosing regimen for efficacy studies.[22] This protocol outlines a basic single-dose PK study in mice.
Materials:
-
Male C57BL/6 mice.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing gavage needles.
-
Blood collection supplies (e.g., EDTA-coated capillaries).
-
Centrifuge for plasma separation.
-
LC-MS/MS system for bioanalysis.
Step-by-Step Procedure:
-
Acclimatization: Acclimatize animals for at least one week.[4]
-
Dosing: Fast the mice for 4-6 hours. Administer a single oral dose of the test compound (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation: Immediately process blood samples by centrifuging to separate plasma. Store plasma at -80°C until analysis.[4]
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curve. Calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), and AUC (area under the curve) using non-compartmental analysis software.[23]
Protocol 4: Oral Glucose Tolerance Test (OGTT)
Rationale: The OGTT is the gold-standard in vivo assay to assess the efficacy of an anti-diabetic agent.[8] It measures the ability of a compound to improve glucose disposal following a glucose challenge.
Materials:
-
Male C57BL/6 mice or a diabetic model (e.g., db/db mice).
-
Test compound formulated in a suitable vehicle.
-
Glucose solution (e.g., 2 g/kg).
-
Glucometer and test strips.
Step-by-Step Procedure:
-
Animal Preparation: Fast mice overnight (e.g., 16 hours) with free access to water.[4]
-
Baseline Glucose: Measure baseline blood glucose (Time -60 min or -30 min) from a tail snip.
-
Compound Administration: Administer the test compound or vehicle via oral gavage.
-
Glucose Challenge: At Time 0, administer a glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[3]
-
Data Analysis: Plot the glucose excursion curve over time. Calculate the area under the curve (AUC) for glucose from 0 to 120 minutes. Efficacy is determined by the percentage reduction in the glucose AUC in the compound-treated group compared to the vehicle-treated group.[3]
Section 6: Data Interpretation & Development Workflow
The data generated from the described protocols will guide the drug development process. A typical workflow involves iterative cycles of design, synthesis, and testing to identify a lead candidate with an optimal balance of properties.
Typical Data Summary
| Compound ID | Scaffold | In Vitro Potency (EC₅₀, nM) | In Vivo Efficacy | PK Profile (Mouse, 10 mg/kg PO) |
| cAMP | GLP-1 | OGTT (% Glucose AUC ↓) | ||
| Example-01 | This compound | 15 | 50 | 35% @ 10 mg/kg |
| Example-02 | This compound | 5 | 18 | 45% @ 10 mg/kg |
| Reference | Non-spirocyclic | 25 | 80 | 20% @ 10 mg/kg |
GPR119 Agonist Development Workflow
Sources
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Targeting GPR119 for the potential treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 16. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. anshlabs.com [anshlabs.com]
- 22. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 23. scienceopen.com [scienceopen.com]
Application Notes and Protocols: The Utility of 2,7-Diazaspiro[3.5]nonane Derivatives in CNS Disorder Research
Introduction: A Privileged Scaffold for CNS Drug Discovery
The quest for novel therapeutics targeting the central nervous system (CNS) is a paramount challenge in modern medicine. The intricate network of neurotransmitter systems and the demand for subtype-selective receptor modulation necessitate the exploration of innovative chemical scaffolds. Among these, the rigid, three-dimensional architecture of spirocyclic systems has garnered significant attention. The 2,7-diazaspiro[3.5]nonane core, in particular, has emerged as a "privileged scaffold" – a molecular framework that can be readily functionalized to interact with multiple, distinct biological targets within the CNS. Its constrained conformation allows for the precise spatial orientation of substituents, a critical feature for achieving high affinity and selectivity for specific receptor subtypes or enzymes implicated in the pathophysiology of various CNS disorders.
This comprehensive guide provides an in-depth exploration of the application of this compound derivatives in CNS research. We will delve into their synthesis, their modulation of key neurotransmitter systems—including sigma, nicotinic, and muscarinic receptors—and provide detailed protocols for their in vitro and in vivo characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the discovery of novel treatments for conditions such as Alzheimer's disease, schizophrenia, and other neurological and psychiatric disorders.
Synthetic Strategies for the this compound Core
The synthesis of the this compound core is a critical first step in the exploration of its therapeutic potential. Several synthetic routes have been reported, often involving multi-step sequences. A common strategy involves the construction of the spirocyclic framework through cyclization reactions.
Illustrative Synthetic Scheme:
A representative synthesis might involve the reaction of a suitably protected 4-piperidone derivative with a cyclobutane precursor, followed by a series of functional group manipulations and cyclization to form the diazaspirocyclic core. The nitrogen atoms can be differentially protected to allow for selective functionalization.
Below is a conceptual workflow for the synthesis of a functionalized this compound derivative.
Caption: Conceptual workflow for the synthesis of this compound derivatives.
Key CNS Targets for this compound Derivatives
The therapeutic potential of this compound derivatives stems from their ability to modulate a range of CNS targets.
Sigma Receptors (σR)
Sigma receptors, particularly the σ1 and σ2 subtypes, are intracellular chaperones that play a crucial role in cellular signaling and stress responses. Their modulation has been implicated in neuroprotection, cognition, and the treatment of psychosis and pain. Several this compound derivatives have been identified as potent and selective sigma receptor ligands.
Signaling Pathway:
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission. The α7 and α4β2 subtypes are of particular interest for CNS disorders. Positive allosteric modulators (PAMs) of α7 nAChRs are being investigated for cognitive enhancement in Alzheimer's disease and schizophrenia, while α4β2 nAChR modulators are explored for various neurological and psychiatric conditions. The diazaspirocyclic scaffold is well-suited for developing selective nAChR modulators.[1][2][3]
Signaling Pathway:
Caption: Modulation of nAChRs by a Positive Allosteric Modulator (PAM).
Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that play a critical role in learning, memory, and attention. The M1 subtype is a key target for cognitive enhancement in Alzheimer's disease. The development of selective M1 agonists has been a long-standing goal, and the structural rigidity of the this compound scaffold offers an opportunity to achieve this selectivity.[4]
Signaling Pathway:
Sources
- 1. Diazaspirocyclic compounds as selective ligands for the α4β2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Functionalization Protocols for the 2,7-Diazaspiro[3.5]nonane Core: A Guide for Researchers
The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a valuable building block in modern medicinal chemistry. Its inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic structures, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] This guide provides a comprehensive overview of the key functionalization strategies for the this compound core, offering detailed protocols and insights for its application in drug discovery and development.
Introduction to the this compound Core
The this compound moiety is a saturated heterocyclic system featuring a spirocyclic junction between an azetidine and a piperidine ring. This unique arrangement imparts a rigid, three-dimensional conformation that can be exploited to present substituents in well-defined spatial orientations, making it an attractive scaffold for probing interactions with biological targets. It is often considered a bioisostere of piperazine, offering a novel vector for substituent placement.
The strategic functionalization of the two secondary amine groups is central to the utility of this scaffold. The differential reactivity of the azetidine and piperidine nitrogens can be leveraged for selective modification, although orthogonal protection strategies are often employed for precise control.
Orthogonal Protection Strategy: The Key to Selective Functionalization
To achieve selective functionalization of the two distinct nitrogen atoms in the this compound core, an orthogonal protecting group strategy is paramount. The most common approach involves the use of the tert-butyloxycarbonyl (Boc) group, which allows for the selective protection of one nitrogen while the other remains available for reaction.
Monoprotection of the this compound Core
A common starting material for many synthetic routes is the mono-Boc-protected this compound, where one of the nitrogen atoms is masked. Commercially available variants often have the Boc group on either the N2 or N7 position.
Protocol 1: General Boc Protection of a Diamine
This protocol describes a general method for the protection of a primary or secondary amine with a Boc group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃))
Procedure:
-
Dissolve the this compound (1.0 eq) in the chosen solvent.
-
Add the base (1.1 - 2.0 eq).
-
Slowly add a solution of Boc₂O (1.0 - 1.2 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the mono- and di-protected products.
Causality Behind Experimental Choices: The use of a base is crucial to neutralize the acid generated during the reaction. The choice of solvent can influence the reaction rate and selectivity. Dichloromethane is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.
Deprotection of the Boc Group
The removal of the Boc protecting group is typically achieved under acidic conditions.
Protocol 2: Acidic Deprotection of Boc-protected this compound
Materials:
-
Boc-protected this compound
-
Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane or diethyl ether)
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the Boc-protected this compound in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid (e.g., 20-50% TFA in DCM, or a 4M solution of HCl in dioxane).
-
Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.
Trustworthiness: The progress of the deprotection should be carefully monitored to avoid potential side reactions, especially if other acid-sensitive functional groups are present in the molecule.[3][4]
N-Functionalization Protocols
The secondary amine(s) of the this compound core are nucleophilic and can undergo a variety of functionalization reactions.
N-Acylation
N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in bioactive molecules.
Protocol 3: N-Acylation with Acyl Chlorides or Anhydrides
Materials:
-
Mono-protected or unprotected this compound
-
Acyl chloride or anhydride (1.0 - 1.2 eq)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Dissolve the this compound derivative in the chosen solvent.
-
Add the base and cool the mixture to 0 °C.
-
Slowly add the acyl chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Expertise & Experience: The choice of base is important. A non-nucleophilic base like DIPEA is often preferred to avoid competitive reactions. For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts.
N-Alkylation
N-alkylation introduces alkyl substituents onto the nitrogen atoms. Reductive amination is a powerful and controlled method for this transformation.
Protocol 4: Reductive Amination
This protocol describes the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.[5][6]
Materials:
-
Mono-protected or unprotected this compound
-
Aldehyde or ketone (1.0 - 1.2 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.2 - 1.5 eq)[7]
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF))
-
Acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve the this compound derivative and the aldehyde or ketone in the solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine/enamine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent portion-wise.
-
Continue stirring at room temperature for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations and is often preferred over the more toxic sodium cyanoborohydride.[7]
N-Arylation
The introduction of aryl groups on the nitrogen atoms is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[8][9]
Protocol 5: Buchwald-Hartwig Amination
Materials:
-
Mono-protected or unprotected this compound
-
Aryl halide (bromide or chloride) or triflate (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.5 - 2.5 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, palladium catalyst, and phosphine ligand.
-
Add the anhydrous, deoxygenated solvent.
-
Add the this compound derivative and the base.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Authoritative Grounding: The choice of ligand is critical for the success of the Buchwald-Hartwig amination and depends on the specific substrates. A variety of specialized phosphine ligands have been developed to improve the efficiency and scope of this reaction.[1]
Synthesis of Ureas and Sulfonamides
The nucleophilic nitrogen atoms of the this compound core can also be functionalized to form ureas and sulfonamides, which are important pharmacophores.
Protocol 6: Urea Formation
Materials:
-
Mono-protected or unprotected this compound
-
Isocyanate or carbamoyl chloride (1.0 - 1.1 eq)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (if using carbamoyl chloride)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Dissolve the this compound derivative in the solvent.
-
If using a carbamoyl chloride, add the base.
-
Slowly add the isocyanate or carbamoyl chloride at 0 °C to room temperature.
-
Stir the reaction for 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the product by flash column chromatography or recrystallization.
Protocol 7: Sulfonamide Formation
Materials:
-
Mono-protected or unprotected this compound
-
Sulfonyl chloride (1.0 - 1.2 eq)
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Dissolve the this compound derivative in the solvent.
-
Add the base and cool the mixture to 0 °C.
-
Slowly add the sulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation
Table 1: Summary of N-Functionalization Protocols for this compound
| Reaction Type | Reagents | Base | Solvent | Temperature | Typical Reaction Time |
| N-Acylation | Acyl chloride/anhydride | TEA, DIPEA | DCM, THF | 0 °C to RT | 1-6 hours |
| Reductive Amination | Aldehyde/ketone, STAB/NaBH₃CN | (none) | DCM, DCE, THF | RT | 2-24 hours |
| Buchwald-Hartwig | Aryl halide/triflate, Pd catalyst, ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | 4-24 hours |
| Urea Formation | Isocyanate/carbamoyl chloride | TEA, DIPEA | DCM, THF | 0 °C to RT | 1-12 hours |
| Sulfonamide Formation | Sulfonyl chloride | TEA, Pyridine | DCM, THF | 0 °C to RT | 2-12 hours |
Visualizations
Caption: Orthogonal protection and deprotection workflow.
Caption: Key N-functionalization reactions of the this compound core.
Conclusion
The this compound core offers a versatile platform for the design of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the selective functionalization of this scaffold. By leveraging orthogonal protection strategies and a range of robust N-functionalization reactions, researchers can efficiently explore the chemical space around this promising core, paving the way for the discovery of new and improved drug candidates. As with any synthetic procedure, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2013). Reductive Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
National Institutes of Health. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
-
PubChem. (n.d.). tert-Butyl this compound-2-carboxylate. [Link]
-
National Institutes of Health. (2022). Modular Two-Step Route to Sulfondiimidamides. [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical synthesis of diverse sulfonamide derivatives depending on the potential electrode and their antimicrobial activity evaluation. [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. [Link]
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. [Link]
-
PubMed. (2019). Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ 6 -sulfanenitrile Intermediate. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides 1–20: i) THF, DIPEA; ii) acetonitrile, reflux. [Link]
-
MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]
-
ResearchGate. (n.d.). Acid-catalyzed N-alkylation of tosylhydrazones using benzylic alcohols. [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. This compound, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 2,7-Diazaspiro[3.5]nonane
Introduction
The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, valued for its conformational rigidity and three-dimensional diversity. This spirocyclic diamine is a versatile building block for the synthesis of novel therapeutic agents, including kinase inhibitors and compounds targeting neurological disorders.[1] Its unique architecture can lead to improved metabolic stability and binding selectivity of drug candidates.[1] However, the presence of two secondary amine functionalities with similar reactivity presents a significant challenge in its synthetic manipulation. Selective functionalization of one nitrogen atom in the presence of the other is paramount for the successful construction of complex target molecules. This necessitates a well-designed protecting group strategy to mask one amine while the other is being modified. This document provides a detailed guide to the common protecting group strategies employed in the synthesis and derivatization of this compound, complete with experimental protocols and justifications for the chosen methodologies.
The Challenge: Differentiating Two Secondary Amines
The core of the synthetic problem lies in the similar pKa values and nucleophilicity of the two nitrogen atoms in the this compound ring system. Uncontrolled reaction with an electrophile will typically lead to a mixture of mono-substituted and di-substituted products, significantly complicating purification and reducing the overall yield of the desired compound. Therefore, the strategic application of protecting groups is not merely a convenience but a critical necessity for achieving selectivity.[2]
Key Protecting Group Strategies
The choice of a protecting group is dictated by its stability to the reaction conditions required for subsequent transformations and the ease of its selective removal without affecting other functional groups in the molecule.[3] For this compound, the most commonly employed protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups are popular due to their stability and well-established deprotection protocols.
The Boc (tert-Butoxycarbonyl) Group
The Boc group is a widely used amine protecting group due to its stability under a broad range of non-acidic conditions.[4] It is readily introduced and can be cleaved under mild acidic conditions, which often leaves other acid-labile groups intact with careful control of the reaction parameters.
-
Protection: The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is generally high-yielding and clean.
-
Deprotection: The Boc group is most commonly removed using strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[5] The reaction is usually rapid, often completing within a few hours at room temperature.
The Cbz (Benzyloxycarbonyl) Group
The Cbz group, also known as the Z group, is another cornerstone of amine protection in organic synthesis.[6] It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation.[7] This provides an orthogonal deprotection strategy to the acid-labile Boc group.
-
Protection: The Cbz group is introduced by treating the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or triethylamine, in a solvent like water or DCM.[7][8]
-
Deprotection: The Cbz group is classically removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[9] This method is highly efficient and the byproducts (toluene and carbon dioxide) are volatile and easily removed.
Orthogonal Protection: The Key to Selective Functionalization
The true power in synthesizing complex derivatives of this compound lies in the application of an orthogonal protecting group strategy.[10][11] This involves protecting the two amines with groups that can be removed under different, non-interfering conditions.[3] The most common orthogonal pairing for diamines is the Boc and Cbz groups.
By protecting one nitrogen with a Boc group and the other with a Cbz group, each can be deprotected selectively. For instance, the Boc group can be removed with acid, leaving the Cbz group intact for further reactions. Conversely, the Cbz group can be removed by hydrogenation without affecting the Boc group. This allows for the sequential and controlled functionalization of each nitrogen atom.
The following diagram illustrates the concept of orthogonal protection in the context of this compound synthesis.
Caption: Orthogonal protection strategy for the sequential functionalization of this compound.
Comparative Summary of Protecting Groups
| Protecting Group | Reagent for Protection | Protection Conditions | Reagent for Deprotection | Deprotection Conditions | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA, NaHCO₃), DCM or THF | Trifluoroacetic acid (TFA) or HCl | DCM or Dioxane, Room Temp | Stable to base, hydrogenation |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃, TEA), Water or DCM | H₂, Palladium on Carbon (Pd/C) | H₂ atmosphere, various solvents | Stable to acid and base |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired outcome.
Protocol 1: Mono-Boc Protection of this compound
This protocol describes the synthesis of tert-butyl this compound-2-carboxylate, a key intermediate for further functionalization.[12]
Workflow Diagram:
Caption: Workflow for the mono-Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.0 eq) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired mono-Boc protected product.
Protocol 2: Cbz Protection of N-Boc-2,7-diazaspiro[3.5]nonane
This protocol details the protection of the remaining free amine with a Cbz group, creating an orthogonally protected intermediate.
Materials:
-
tert-butyl this compound-2-carboxylate
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Sodium carbonate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-butyl this compound-2-carboxylate (1.0 eq) in DCM.
-
Add an aqueous solution of sodium carbonate (2.0 eq).
-
Cool the biphasic mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
The product can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.
Protocol 3: Selective Deprotection of the Boc Group
This protocol describes the removal of the Boc group in the presence of a Cbz group.
Materials:
-
N-Boc-N'-Cbz-2,7-diazaspiro[3.5]nonane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the orthogonally protected diamine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10-20 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting TFA salt of the Cbz-protected amine can be used directly or neutralized with a base for further reactions.
Protocol 4: Selective Deprotection of the Cbz Group
This protocol details the removal of the Cbz group via catalytic hydrogenation, leaving the Boc group intact.
Materials:
-
N-Boc-N'-Cbz-2,7-diazaspiro[3.5]nonane
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
Procedure:
-
Dissolve the protected diamine (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the Boc-protected amine.
Conclusion
The successful synthesis and derivatization of this compound hinges on the strategic and selective use of amine protecting groups. The Boc and Cbz groups, particularly when used in an orthogonal fashion, provide a robust and versatile platform for the controlled, stepwise functionalization of this important scaffold. The protocols outlined in this application note serve as a foundational guide for researchers and scientists in the field of drug development, enabling the efficient synthesis of novel and complex molecules based on the this compound core. Careful planning of the protecting group strategy is a critical step that will ultimately dictate the success and efficiency of the overall synthetic route.
References
- 1. 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane [myskinrecipes.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. media.neliti.com [media.neliti.com]
- 5. This compound, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. ijacskros.com [ijacskros.com]
- 8. youtube.com [youtube.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. jocpr.com [jocpr.com]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tert-Butyl this compound-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2,7-Diazaspiro[3.5]nonane Intermediates
Introduction: The Significance of the 2,7-Diazaspiro[3.5]nonane Scaffold in Modern Drug Discovery
The this compound motif is a valuable three-dimensional scaffold increasingly utilized by medicinal chemists to explore novel chemical space. Its rigid, spirocyclic core imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of drug candidates. This structural unit is a key component in the development of therapeutics targeting a range of diseases, including its use as a versatile linker in Proteolysis Targeting Chimeras (PROTACs)[1][2]. The synthetic accessibility and chemical versatility of this compound and its derivatives make them highly sought-after building blocks in the pharmaceutical industry.
However, the synthesis of these intermediates often yields a mixture of the desired product along with unreacted starting materials, over-reacted byproducts (such as the di-protected species when mono-protection is desired), and other process-related impurities. The presence of these impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds. Therefore, robust and efficient purification strategies are paramount to ensure the high purity of this compound intermediates, a critical requirement for their successful application in drug development programs.
This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of key this compound intermediates, including the mono-Boc protected, di-Boc protected, and the final dihydrochloride salt forms. The methodologies described herein are grounded in established chemical principles and are designed to be both effective and readily implementable in a research and development setting.
Understanding the Purification Challenges: Physicochemical Properties and Common Impurities
The successful purification of this compound intermediates hinges on a thorough understanding of their physicochemical properties and the nature of the impurities commonly encountered during their synthesis.
Physicochemical Properties:
| Property | This compound | N-Boc-2,7-diazaspiro[3.5]nonane | N,N'-di-Boc-2,7-diazaspiro[3.5]nonane |
| Molecular Weight | 126.20 g/mol [3] | 226.32 g/mol [2] | 326.44 g/mol |
| Boiling Point | Not readily available | ~319 °C (Predicted)[4] | Not readily available |
| pKa (of conjugate acid) | ~10.68 (Predicted for secondary amine)[4] | Basic secondary amine present | No basic amine |
| Solubility | Soluble in water and polar organic solvents | Soluble in many organic solvents (DCM, EtOAc, MeOH) | Soluble in many organic solvents (DCM, EtOAc, Hexanes) |
The presence of two secondary amine groups in the parent this compound makes it basic and water-soluble, especially when protonated. The introduction of the lipophilic tert-butoxycarbonyl (Boc) protecting group significantly alters the polarity and solubility of the molecule. The mono-Boc derivative retains a basic secondary amine, allowing for manipulation of its solubility through pH adjustment. The di-Boc derivative, lacking a basic nitrogen, behaves as a neutral, non-polar compound.
Common Impurities:
During the synthesis of N-Boc protected this compound, several impurities can arise:
-
Unreacted this compound: A highly polar and basic impurity.
-
Over-reacted N,N'-di-Boc-2,7-diazaspiro[3.5]nonane: A non-polar byproduct in mono-Boc synthesis.
-
Reagents and byproducts from the Boc-protection reaction: Such as unreacted di-tert-butyl dicarbonate (Boc)₂O and its breakdown products (e.g., tert-butanol).
-
Process-related impurities: Arising from the synthesis of the this compound core itself, which can include regioisomers or incompletely cyclized precursors[5].
A logical workflow for the purification of these intermediates is crucial for obtaining high-purity materials.
Figure 1. A generalized workflow for the purification of this compound intermediates.
Purification Protocols
The following protocols provide detailed, step-by-step procedures for the purification of key this compound intermediates.
Protocol 1: Purification of N-Boc-2,7-diazaspiro[3.5]nonane via Acid-Base Extraction and Column Chromatography
This protocol is designed for the purification of crude N-Boc-2,7-diazaspiro[3.5]nonane, effectively removing both the more polar starting diamine and the less polar di-Boc byproduct.
A. Acid-Base Extraction to Remove Unreacted Diamine
-
Principle: This step leverages the basicity of the unreacted this compound. By washing the organic solution of the crude product with a dilute acid, the basic diamine is protonated, forming a water-soluble salt that partitions into the aqueous phase, while the Boc-protected intermediates remain in the organic layer.
-
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1 M aqueous solution of hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the aqueous layer. Repeat the wash if significant amounts of the diamine are present (as determined by TLC or LC-MS analysis of the organic layer).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now enriched in the mono- and di-Boc protected species.
-
B. Column Chromatography to Separate Mono- and Di-Boc Derivatives
-
Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. The less polar N,N'-di-Boc-2,7-diazaspiro[3.5]nonane will elute before the more polar N-Boc-2,7-diazaspiro[3.5]nonane.
-
Procedure:
-
Prepare a silica gel column. The amount of silica should be approximately 50-100 times the weight of the crude material.
-
Dissolve the crude product from the acid-base extraction in a minimal amount of the elution solvent or DCM.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/hexanes and gradually increasing to 50-100% EtOAc). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing of the amine on the silica gel[6].
-
Collect fractions and monitor by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Boc-2,7-diazaspiro[3.5]nonane.
-
Protocol 2: Purification of N,N'-di-Boc-2,7-diazaspiro[3.5]nonane via Recrystallization
When the desired product is the di-Boc derivative, recrystallization can be an effective method for purification, particularly if the main impurities are the more polar mono-Boc and diamine starting material.
-
Principle: Recrystallization relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the less soluble desired compound crystallizes out, leaving the more soluble impurities in the mother liquor.
-
Procedure:
-
Place the crude N,N'-di-Boc-2,7-diazaspiro[3.5]nonane in a flask.
-
Add a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, or isopropanol). Add the solvent portion-wise and heat the mixture to reflux until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the purified N,N'-di-Boc-2,7-diazaspiro[3.5]nonane. A patent for a related spirocyclic compound suggests recrystallization from ethyl acetate can yield a product with >99% purity[7].
-
Protocol 3: Deprotection of N-Boc-2,7-diazaspiro[3.5]nonane and Purification of the Dihydrochloride Salt
This protocol describes the removal of the Boc protecting group(s) and the subsequent isolation and purification of the resulting this compound as its dihydrochloride salt.
-
Principle: The Boc group is labile under acidic conditions. Treatment with a strong acid such as HCl cleaves the tert-butyl carbamate to release the free amine, carbon dioxide, and tert-butyl cation (which typically forms isobutylene)[8]. The resulting free amine is protonated by the excess HCl to form the hydrochloride salt, which often has lower solubility in organic solvents and can be precipitated.
-
Procedure:
-
Dissolve the purified N-Boc-2,7-diazaspiro[3.5]nonane (or the di-Boc derivative) in a suitable solvent such as methanol, ethyl acetate, or dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) dropwise with stirring[9][10]. The reaction is typically complete within a few hours at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The crude dihydrochloride salt may be obtained as a solid or an oil. To purify, perform trituration by adding a non-polar solvent in which the salt is insoluble, such as diethyl ether or hexanes, and stirring vigorously. This will often induce solidification and wash away organic-soluble impurities[11].
-
Alternatively, the crude salt can be recrystallized from a suitable solvent system, such as methanol/acetonitrile or isopropanol[12][13].
-
Collect the purified solid by vacuum filtration, wash with a small amount of the cold trituration or recrystallization solvent, and dry under vacuum to yield the pure this compound dihydrochloride.
-
Purity Assessment
The purity of the final products should be rigorously assessed using appropriate analytical techniques.
| Analytical Method | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and column chromatography fractions. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of impurities. A reversed-phase C18 column with a buffered mobile phase is a common starting point[14]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of the molecular weight of the desired product and identification of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and assessment of purity by identifying characteristic proton and carbon signals. |
| Elemental Analysis | To confirm the elemental composition, particularly for the final dihydrochloride salt. |
Conclusion
The purification of this compound intermediates is a critical step in the synthesis of novel drug candidates. The choice of purification strategy should be guided by the specific nature of the intermediate (mono-Boc, di-Boc, or salt form) and the impurities present. By employing a combination of acid-base extraction, column chromatography, and crystallization or trituration, researchers can obtain these valuable building blocks in high purity, enabling their successful application in medicinal chemistry and drug development. The protocols outlined in this guide provide a robust framework for achieving the desired purity of this compound intermediates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tert-Butyl this compound-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl this compound-7-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. This compound, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. prepchem.com [prepchem.com]
- 14. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Boc-(2,7-Diazaspiro[3.5]nonane) as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands dictates the target specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cell permeability, and overall pharmacokinetic properties.[1][3][4]
Traditional PROTAC linkers, such as flexible polyethylene glycol (PEG) or alkyl chains, have been widely used due to their synthetic accessibility. However, there is a growing body of evidence suggesting that more rigid and conformationally constrained linkers can offer significant advantages. This application note focuses on the use of 7-Boc-(2,7-diazaspiro[3.5]nonane) as a rigid, spirocyclic linker in PROTAC design and provides detailed protocols for its incorporation and evaluation.
The Rationale for a Spirocyclic Linker: Introducing 7-Boc-(this compound)
The 7-Boc-(this compound) scaffold offers a unique three-dimensional geometry that can pre-organize the PROTAC molecule into a conformation favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5] This pre-organization can reduce the entropic penalty associated with ternary complex formation, potentially leading to enhanced degradation potency.
Key Advantages of 7-Boc-(this compound) as a PROTAC Linker:
-
Conformational Rigidity: The spirocyclic core restricts the rotational freedom of the linker, reducing the number of non-productive conformations and increasing the probability of a successful ternary complex formation.
-
Improved Physicochemical Properties: Compared to linear and more flexible linkers, spirocyclic scaffolds can improve metabolic stability and cell permeability. The rigid structure can shield polar functional groups, reducing the polar surface area and enhancing membrane traversal.[4]
-
Vectorial Control: The defined geometry of the diazaspiro[3.5]nonane core allows for precise control over the spatial orientation of the POI and E3 ligase ligands, which is crucial for optimal ubiquitination.
-
Synthetic Tractability: The Boc-protected amine provides a convenient handle for sequential, controlled synthesis, allowing for the stepwise attachment of the "warhead" and E3 ligase ligand.
PROTAC Synthesis Utilizing 7-Boc-(this compound): A Step-by-Step Protocol
The following is a representative protocol for the synthesis of a PROTAC using 7-Boc-(this compound) as the linker. This protocol describes a common strategy involving amide bond formation.
Diagram of the Synthetic Workflow
Caption: A general workflow for the synthesis of a PROTAC using a diazaspiro-based linker.
Protocol 1: Synthesis of a PROTAC via Stepwise Amide Coupling
Materials:
-
7-Boc-(this compound)
-
Ligand for POI (with a carboxylic acid functional group)
-
Ligand for E3 Ligase (e.g., a derivative of thalidomide or VHL ligand with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Preparative HPLC system
-
LC-MS (Liquid Chromatography-Mass Spectrometry)
-
NMR (Nuclear Magnetic Resonance) Spectrometer
Step 1: Coupling of the First Ligand (e.g., POI Warhead)
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of 7-Boc-(this compound) (1.1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate from Step 1 in a mixture of DCM and TFA (e.g., 1:1 or 4:1 v/v).
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is typically used in the next step without further purification.
Step 3: Coupling of the Second Ligand (e.g., E3 Ligase Ligand)
-
In a separate flask, dissolve the E3 ligase ligand (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.) and DIPEA (3.0 eq.) and stir for 5-10 minutes at room temperature.
-
Add a solution of the deprotected amine from Step 2 in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
Data Presentation: Expected Performance of a Diaza-Spiro-Linked PROTAC
The following tables present hypothetical but realistic data for a PROTAC incorporating the 7-Boc-(this compound) linker, compared to a PROTAC with a more flexible PEG linker. This data is for illustrative purposes to highlight the expected improvements.
Table 1: Comparative Degradation Potency and Efficacy
| PROTAC ID | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| DS-PROTAC-01 | This compound | BRD4 | MV4-11 | 5 | >95 |
| PEG-PROTAC-01 | PEG4 | BRD4 | MV4-11 | 25 | ~90 |
| DS-PROTAC-02 | This compound | KRAS G12C | NCI-H1373 | 15 | >90 |
| PEG-PROTAC-02 | PEG6 | KRAS G12C | NCI-H1373 | 80 | ~85 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Comparative Physicochemical and Permeability Properties
| PROTAC ID | Linker Type | clogP | TPSA (Ų) | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) |
| DS-PROTAC-01 | This compound | 3.8 | 135 | 2.5 | 1.8 |
| PEG-PROTAC-01 | PEG4 | 3.2 | 150 | 1.2 | 0.9 |
| DS-PROTAC-02 | This compound | 4.1 | 140 | 2.1 | 1.5 |
| PEG-PROTAC-02 | PEG6 | 3.5 | 165 | 0.8 | 0.6 |
clogP: Calculated octanol-water partition coefficient. TPSA: Topological Polar Surface Area. PAMPA: Parallel Artificial Membrane Permeability Assay. Caco-2 Papp: Caco-2 apparent permeability.
Protocols for PROTAC Characterization
Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax Determination)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 µM to 0.1 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]
Protocol 3: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
SPR can be used to measure the kinetics and affinity of the interactions between the PROTAC, the target protein, and the E3 ligase.
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip.
-
Binary Interaction: Inject the PROTAC over the E3 ligase surface to measure the binary binding affinity (KD).
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the purified target protein over the E3 ligase surface. Alternatively, inject the target protein over the surface pre-bound with the PROTAC.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for the ternary complex. A significant increase in binding response or a slower dissociation rate in the presence of the target protein indicates the formation of a stable ternary complex.
Diagram of Ternary Complex Analysis
Caption: A schematic representation of binary and ternary complex formation in PROTAC action.
Conclusion: A Promising Scaffold for Next-Generation PROTACs
The 7-Boc-(this compound) linker represents a valuable building block for the development of next-generation PROTACs with improved efficacy and drug-like properties. Its rigid, spirocyclic structure offers a compelling strategy to overcome some of the limitations associated with flexible linkers, such as poor cell permeability and conformational heterogeneity. The synthetic protocols and characterization methods outlined in this application note provide a framework for researchers to explore the potential of this and other rigid linkers in their targeted protein degradation programs. As the field of PROTACs continues to evolve, the rational design of linkers will undoubtedly play an increasingly important role in the development of novel and effective therapeutics.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(19), 10736-10763. (URL: [Link])
-
Stevens, J. M., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1145-1152. (URL: [Link])
-
Nebreda, A. R., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers, 13(16), 4079. (URL: [Link])
-
Derksen, D. (n.d.). Targeting Protein Function Using Structure-Activity Relationship (SAR) Studies and Proteolysis-Targeting Chimeras (PROTACs) – Organic Synthesis is the Key. UBC Chemistry. (URL: [Link])
-
Bemis, T. A., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(12), 8042-8052. (URL: [Link])
-
Atilaw, Y., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 63(23), 14683-14695. (URL: [Link])
-
Parker, G. S., et al. (2024). Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11. Molecular Cancer Therapeutics. (URL: [Link])
-
Wang, L., et al. (2020). Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity. Journal of Medicinal Chemistry, 63(15), 8454-8465. (URL: [Link])
-
de Oliveira, V. V., et al. (2023). Computational assessment of the binding modes of the first VHL-recruiting PROTACs designed for oncogenic KRasG12C. New Journal of Chemistry. (URL: [Link])
-
Scott, D. E., et al. (2020). PROTAC permeability, stability, and cellular activity. Journal of Medicinal Chemistry, 63(13), 6751-6762. (URL: [Link])
-
Willems, H., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Journal of Medicinal Chemistry, 63(15), 8443-8453. (URL: [Link])
-
Mani, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1936. (URL: [Link])
-
Cano, C., et al. (2023). A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. Bioorganic & Medicinal Chemistry, 88-89, 117334. (URL: [Link])
-
Ward, C. C., et al. (2022). Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. Journal of the American Chemical Society. (URL: [Link])
-
Atilaw, Y., et al. (2021). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. (URL: [Link])
-
Scott, D. E., & Pike, A. (2021). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). RSC Medicinal Chemistry. (URL: [Link])
-
Mares, A., et al. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. Molecular Pharmaceutics. (URL: [Link])
-
Kim, D., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. (URL: [Link])
-
Kazi, A., et al. (2022). Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models. Molecular Cancer Therapeutics. (URL: [Link])
-
Tinworth, C. P., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry, 63(1), 513-527. (URL: [Link])
-
An updated patent review of BRD4 degraders - PubMed. (URL: [Link])
-
Mani, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. ResearchGate. (URL: [Link])
-
Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degradation - bioRxiv. (URL: [Link])
-
The chemical structures of representative PROTACs target the Bcl-2 family. DC50—half-maximal degradation concentration - ResearchGate. (URL: [Link])
-
Sun, X., et al. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Hematology & Oncology, 12(1), 1-13. (URL: [Link])
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,7-Diazaspiro[3.5]nonane Synthesis
Welcome to the technical support center for the synthesis of 2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. The inherent three-dimensional nature of spirocycles like this compound offers unique advantages in medicinal chemistry, including improvements in potency, selectivity, and metabolic stability.[1] However, the construction of the sterically demanding spirocenter can present synthetic challenges.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for successful outcomes.
I. Overview of Synthetic Strategies
The synthesis of this compound and its derivatives typically involves multi-step sequences that construct the azetidine and piperidine rings around a central quaternary carbon. Common strategies include intramolecular cyclizations, ring expansions, and cycloadditions. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the heterocyclic rings.
A prevalent approach involves the construction of a precursor containing both nucleophilic nitrogen centers and electrophilic carbons, followed by sequential or one-pot cyclization reactions. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are frequently employed to control the reactivity of the nitrogen atoms during the synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound and its intermediates.
Q1: I am observing low yields in my cyclization step to form the spirocyclic core. What are the likely causes and how can I improve the yield?
A1: Low yields in the cyclization step are a frequent challenge and can stem from several factors:
-
Inefficient Ring Closure: The intramolecular reaction to form the spirocenter is entropically disfavored.
-
Solution: High dilution conditions can favor intramolecular cyclization over intermolecular polymerization. Running the reaction at a concentration of 0.01-0.05 M is a good starting point. Additionally, the choice of solvent can be critical. Aprotic polar solvents like DMF or DMSO can facilitate the reaction.[2]
-
-
Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction by consuming reagents or inhibiting catalysts.
-
Solution: Ensure the purity of your starting materials through techniques like recrystallization or column chromatography before proceeding with the cyclization.[3]
-
-
Suboptimal Reaction Temperature: The activation energy for the cyclization may not be reached, or side reactions may be favored at the current temperature.
-
Solution: Systematically screen a range of temperatures. For instance, some cyclizations may require heating to 70-100 °C to proceed efficiently.[2]
-
-
Inappropriate Base or Catalyst: The choice and stoichiometry of the base or catalyst are crucial for promoting the desired reaction.
Q2: My reaction is producing a significant amount of a side product that I am struggling to identify and eliminate. What could it be?
A2: The nature of the side product depends heavily on the specific synthetic route. However, some common possibilities include:
-
Intermolecular Reaction Product: As mentioned above, if the concentration of the reaction is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
-
Solution: Employ high dilution conditions.
-
-
Incomplete Reaction: The isolated material may be an unreacted starting material or a partially cyclized intermediate.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS to ensure it goes to completion. If the reaction stalls, consider adding more reagent or increasing the temperature.
-
-
Rearrangement or Decomposition Product: The spirocyclic product or intermediates may be unstable under the reaction conditions.[3]
-
Solution: Analyze the crude reaction mixture at different time points to check for product decomposition. If observed, consider milder reaction conditions, shorter reaction times, or a modified workup procedure. For example, using a milder pH during aqueous workup can prevent the degradation of acid- or base-sensitive products.
-
Q3: I am having difficulty removing the Boc protecting group from my this compound derivative. The reaction is either incomplete or leads to decomposition.
A3: The cleavage of a Boc group is typically straightforward, but challenges can arise with specific substrates.
-
Incomplete Deprotection: The acidic conditions may not be strong enough, or the reaction time may be too short.
-
Solution: A common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[6] If this is not effective, you can try using a stronger acid like HCl in dioxane or ether. Ensure the reaction is stirred for an adequate amount of time (typically 1-3 hours at room temperature).
-
-
Product Decomposition: The desired product may be unstable to strong acidic conditions.
-
Solution: If the product is acid-sensitive, consider alternative deprotection methods. For example, using a milder acid like formic acid or employing non-acidic methods such as heating with TMSI (trimethylsilyl iodide) can be effective.
-
Q4: How can I effectively purify the final this compound product? It appears to be very polar and water-soluble.
A4: The freebase of this compound is indeed a polar and often water-soluble compound, which can make purification challenging.
-
Column Chromatography: While challenging for highly polar compounds, it is still a viable option.
-
Solution: Use a polar stationary phase like alumina or a modified silica gel. A mobile phase containing a small amount of a volatile amine (e.g., triethylamine or ammonia in methanol) can help to reduce tailing and improve the separation of basic compounds.
-
-
Crystallization/Salt Formation: This is often the most effective method for purifying polar amines.
-
Distillation: If the product is sufficiently volatile, distillation under reduced pressure can be an effective purification method.
III. Experimental Protocols & Data
This section provides representative experimental protocols and data tables to guide your synthesis.
Protocol 1: Boc Deprotection of a this compound Derivative
This protocol is adapted from a general procedure for the removal of a Boc protecting group.[6]
-
Dissolve the Boc-protected this compound derivative in dichloromethane (DCM) (e.g., 15 mL for 1 mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (e.g., 3-5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once the reaction is complete, evaporate the solvents under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as a TFA salt.
-
Collect the solid by filtration and wash with cold ether.
-
The crude product can be used as is or further purified.
Table 1: Common Reagents and Conditions for Key Transformations
| Transformation | Reagents | Solvent | Temperature | Typical Yield | Reference |
| First Cyclization | NaH, Iodo metal salt | N,N-Dimethylformamide (DMF) | 70-100 °C | - | [2] |
| Second Cyclization (Reductive Amination) | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | -10 °C to rt | 56-83% | [2] |
| Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to rt | Quantitative | [6] |
| Epoxidation & Ring-Enlargement | mCPBA, then LiBF₄ | DCM, Toluene | rt | 70.7% (two steps) | [4] |
IV. Visualizing the Synthesis
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the multi-step synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the cyclization steps.
V. References
-
Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem. Available from:
-
This compound, 7-Methyl- synthesis. ChemicalBook. Available from:
-
Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents. Available from:
-
This compound. PubChem. Available from:
-
tert-Butyl this compound-2-carboxylate. PubChem. Available from:
-
Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Google Patents. Available from:
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available from:
-
Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents. Available from:
-
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. PubChem. Available from:
-
This compound 2HCL 1334499-85-2 wiki. Guidechem. Available from:
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Available from:
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from:
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available from:
-
An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds. Benchchem. Available from:
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available from:
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 6. This compound, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
Technical Support Center: Functionalization of 2,7-Diazaspiro[3.5]nonane
Welcome to the technical support center for the functionalization of 2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic programs. Here, we address common challenges and side reactions encountered during the chemical modification of the this compound core. Our approach is rooted in mechanistic principles to provide you with robust troubleshooting strategies and a deeper understanding of the underlying chemistry.
The this compound scaffold offers a unique three-dimensional architecture, desirable in modern drug discovery for its ability to explore new chemical space and improve physicochemical properties. However, the presence of two secondary amine nitrogens with different chemical environments—one on the azetidine ring (N2) and the other on the piperidine ring (N7)—presents distinct challenges in achieving selective functionalization.
This guide is structured in a question-and-answer format to directly address the practical issues you may face at the bench.
Frequently Asked Questions & Troubleshooting Guides
Why am I getting di-substituted product when I'm targeting mono-functionalization?
Answer: This is a classic challenge of over-alkylation or over-acylation, which arises from the comparable nucleophilicity of the two nitrogen atoms in the this compound core and the newly formed mono-substituted product. Once the first nitrogen is functionalized, the second nitrogen can still react with the electrophile present in the reaction mixture.
Causality:
-
Stoichiometry: Using more than one equivalent of the electrophile will inevitably lead to di-substitution. Even with a 1:1 stoichiometry, localized high concentrations of the electrophile upon addition can result in the formation of the di-substituted product.
-
Reaction Rate: If the rate of the second functionalization is comparable to the first, a mixture of mono- and di-substituted products is likely. The electronic nature of the substituent added in the first step can influence the nucleophilicity of the remaining secondary amine, further complicating selectivity.
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Use 0.95-1.0 equivalents of your electrophile relative to the this compound.
-
Employ slow addition of the electrophile using a syringe pump to maintain a low concentration and favor the mono-substituted product.
-
-
Optimize Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often enhance selectivity by favoring the reaction with the more nucleophilic nitrogen and slowing down the second addition.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to scavenge the acid byproduct without competing in the reaction.
-
-
Employ a Protecting Group Strategy: This is the most robust method for ensuring mono-functionalization. The use of an orthogonal protecting group strategy is a cornerstone of complex amine synthesis.[1]
-
Start with a mono-protected this compound derivative, such as the commercially available tert-butyl this compound-2-carboxylate or tert-butyl this compound-7-carboxylate.[2][3]
-
This allows for the selective functionalization of the unprotected nitrogen.
-
Subsequent deprotection under specific conditions (e.g., TFA for Boc group removal) reveals the second nitrogen for further modification.[1]
-
My reaction is not regioselective. How can I control which nitrogen (N2 vs. N7) reacts?
Answer: The lack of regioselectivity stems from the subtle differences in the steric and electronic environments of the nitrogen in the four-membered azetidine ring (N2) versus the six-membered piperidine ring (N7). The piperidine nitrogen (N7) is generally considered to be more nucleophilic and less sterically hindered than the azetidine nitrogen (N2).
Causality:
-
Steric Hindrance: The azetidine ring is more sterically congested due to its constrained bond angles, making the approach of bulky electrophiles to the N2 position more difficult.[4]
-
Nucleophilicity: The piperidine nitrogen (N7) is a typical secondary amine, while the azetidine nitrogen (N2) has slightly different electronic properties due to ring strain, which can influence its basicity and nucleophilicity.
Troubleshooting Protocol:
-
Exploit Inherent Reactivity (for non-bulky electrophiles):
-
For small, reactive electrophiles (e.g., methyl iodide, acetyl chloride), you may observe preferential, though not exclusive, reaction at the N7 position.
-
To enhance this selectivity, use the minimal amount of electrophile and lower the reaction temperature.
-
-
Leverage Steric Hindrance:
-
To favor reaction at the N7 position, use a bulky electrophile. The steric hindrance around the N2 position will disfavor its reaction.
-
Conversely, if the goal is to functionalize the N2 position, a protecting group strategy is almost always necessary.
-
-
Definitive Control with Orthogonal Protection: As with achieving mono-functionalization, the most reliable method for ensuring regioselectivity is to use a mono-protected starting material.[5]
Illustrative Workflow for Regioselective Functionalization:
Caption: Orthogonal protection strategy for regioselective functionalization.
Why is my reaction yield low, especially with bulky reagents?
Answer: Low yields, particularly with sterically demanding reagents, often point to significant steric hindrance around the nitrogen atoms, especially the N2 position within the azetidine ring.
Causality:
-
Steric Hindrance: The spirocyclic nature of the molecule creates a congested environment. The four-membered azetidine ring, in particular, presents a significant steric barrier to the approach of large electrophiles.[4] This effect is a known factor in determining reaction rates and outcomes in organic chemistry.[6]
Troubleshooting Protocol:
-
Modify Reaction Conditions:
-
Increase Temperature: For sterically hindered reactions, increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Use a high-boiling solvent like DMF or dioxane and heat the reaction.
-
Prolong Reaction Time: Some reactions may simply be sluggish due to steric effects and may require extended reaction times (24-48 hours). Monitor the reaction progress by TLC or LC-MS.
-
-
Change Reagent/Catalyst:
-
Less Bulky Reagents: If possible, consider using a less sterically demanding version of your electrophile.
-
Alternative Coupling Chemistries: For acylations, instead of using a bulky acid chloride, consider using peptide coupling reagents (e.g., HATU, HOBt) which can be more effective in sterically hindered environments.
-
-
Re-evaluate Regioselectivity: If you are not using a protected starting material, the low yield might be due to the reagent only reacting with the less hindered N7 position, leaving a significant portion of the starting material unreacted if the desired product was the N2-functionalized isomer.
Quantitative Data Summary: Impact of Steric Hindrance on Reagent Choice
| Reagent Type | Typical Steric Profile | Expected Reactivity at N2 | Expected Reactivity at N7 | Troubleshooting Priority |
| Methyl Iodide | Low | Moderate | High | Optimize for regioselectivity |
| Acetyl Chloride | Low | Moderate | High | Optimize for regioselectivity |
| Benzoyl Chloride | Medium | Low | Moderate | Increase temperature/time |
| Boc Anhydride | High | Very Low | Moderate | Use mono-protected starting material |
| t-Butyldimethylsilyl chloride | Very High | Negligible | Low | Consider alternative protecting groups |
I'm observing unexpected byproducts. Could the spirocycle be undergoing ring-opening?
Answer: While the this compound core is generally stable, ring-opening of the strained azetidine ring is a potential side reaction under harsh conditions, particularly strong acidic conditions.
Causality:
-
Ring Strain: The four-membered azetidine ring possesses inherent ring strain.
-
Acid Catalysis: Under strongly acidic conditions, protonation of the azetidine nitrogen can make the ring more susceptible to nucleophilic attack, leading to ring-opening. This is analogous to the acid-catalyzed ring-opening of epoxides.[7] While direct literature evidence for this specific scaffold is limited, ring-opening reactions of other strained heterocyclic systems are well-documented.[8][9]
Troubleshooting Protocol:
-
Avoid Strongly Acidic Conditions:
-
If your reaction requires an acid catalyst, opt for milder Lewis acids that are less prone to causing ring-opening.
-
During workup, use a milder acid for pH adjustment or use a buffered aqueous solution.
-
For deprotection of acid-labile groups like Boc, use standard conditions (e.g., TFA in DCM at 0 °C to room temperature) and do not prolong the reaction time unnecessarily.[1]
-
-
Moderate Reaction Temperature: High temperatures in the presence of acid or base can promote decomposition pathways, including ring-opening.
-
Structural Analysis of Byproducts: If you suspect ring-opening, obtain detailed mass spectrometry and NMR data of the byproducts. A ring-opened product will have a different molecular weight (addition of a solvent molecule, for example) and a distinct NMR spectrum lacking the characteristic signals of the intact spirocycle.
Decision Workflow for Unexpected Byproducts:
Caption: Troubleshooting workflow for identifying byproduct origins.
References
-
National Center for Biotechnology Information. "Ring closing and opening reactions leading to aza-polycyclic aromatic compounds." PubChem. [Link]
-
ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. "this compound." PubChem. [Link]
-
ResearchGate. ring‐opening reactions. [Link]
- Google Patents. Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
Chemistry LibreTexts. 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]
-
PubMed. Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. [Link]
- Google Patents.
-
PubMed. Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. [Link]
-
RSC Publishing. Brønsted acid-promoted ring-opening and annulation of thioamides and 2H-azirines to synthesize 2,4,5-trisubstituted thiazoles. [Link]
-
National Center for Biotechnology Information. "2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride." PubChem. [Link]
-
Master Organic Chemistry. regioselectivity Archives. [Link]
-
National Center for Biotechnology Information. "tert-Butyl this compound-2-carboxylate." PubChem. [Link]
-
RSC Publishing. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides. [Link]
-
Nature. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. [Link]
-
ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
YouTube. 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. [Link]
- Google Patents. 7-azaspiro [3.
Sources
- 1. This compound, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 2. tert-Butyl this compound-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Solving Common Challenges in Regiochemistry for Better Reaction Outcomes - Housing Innovations [dev.housing.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ring closing and opening reactions leading to aza-polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brønsted acid-promoted ring-opening and annulation of thioamides and 2H-azirines to synthesize 2,4,5-trisubstituted thiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of 2,7-Diazaspiro[3.5]nonane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-Diazaspiro[3.5]nonane derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the solubility challenges commonly encountered with this promising scaffold. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
The this compound core is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure that can lead to improved metabolic stability and target engagement. However, like many nitrogen-containing heterocyclic compounds, derivatives of this scaffold can present significant solubility hurdles. This guide is structured to walk you through the common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A1: The solubility of this compound derivatives is a multifactorial issue primarily governed by the interplay of their solid-state properties and the nature of their substituents. As basic amines, their solubility is highly pH-dependent. In their free base form, the molecules are less polar, leading to lower aqueous solubility. The overall lipophilicity, determined by the substituents on the diazaspirocyclic core, plays a crucial role. Highly lipophilic derivatives will naturally exhibit poor aqueous solubility. Furthermore, strong intermolecular interactions in the crystal lattice of the solid form can make it energetically unfavorable for the compound to dissolve.
Q2: I've observed that the solubility of my compound changes with pH. What is the scientific reason for this?
A2: this compound derivatives are weak bases due to the presence of the two nitrogen atoms. Their solubility in aqueous media is directly influenced by the pH of the solution. At lower pH values (acidic conditions), the amine groups become protonated, forming cationic species. These charged species can readily interact with polar water molecules, leading to a significant increase in solubility. Conversely, at higher pH values (basic conditions), the amines remain in their neutral, free base form, which is less polar and thus less soluble in water. This pH-dependent solubility is a key characteristic that can be leveraged to enhance the dissolution of these compounds.[1][2]
Q3: What is the first step I should take to improve the solubility of a poorly soluble this compound derivative?
A3: The most straightforward and often most effective initial step is to attempt the formation of a pharmaceutically acceptable salt. Given that these compounds are basic, forming a salt with an acid, such as a hydrochloride (HCl) salt, can dramatically increase aqueous solubility. Salt formation converts the neutral, less polar free base into a more polar, charged species that is more readily solvated by water. This is a widely used strategy in drug development for improving the solubility and dissolution rate of basic active pharmaceutical ingredients (APIs).
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Persistent Low Solubility in Aqueous Buffers
If you are experiencing consistently low solubility across a range of aqueous buffers, a systematic approach to identify the root cause and a suitable solution is necessary.
Causality: Understanding the pH-solubility profile is the cornerstone of troubleshooting solubility issues for ionizable compounds like this compound derivatives. This will reveal the pH range where your compound is most soluble and guide further formulation strategies.
Experimental Protocol: Shake-Flask Method for pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 5, 6.8, 7.4, and 9).
-
Compound Addition: Add an excess of your solid this compound derivative to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS.
-
Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding pH of the buffer.
Causality: If the pH-solubility profile indicates that the compound is significantly more soluble at lower pH, this strongly suggests that salt formation will be an effective strategy. Converting the free base to a salt disrupts the crystal lattice of the solid and introduces charge, both of which favor dissolution in aqueous media.
Experimental Protocol: Preparation of a Hydrochloride (HCl) Salt
-
Dissolution of Free Base: Dissolve your this compound derivative (the free base) in a suitable anhydrous organic solvent in which it is soluble, such as diethyl ether, isopropanol, or a mixture of solvents.[3][4]
-
Addition of HCl: Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise to the stirred solution of your compound.[3]
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.[2]
-
Isolation: Collect the precipitated salt by filtration.
-
Washing and Drying: Wash the collected solid with the organic solvent used for the reaction to remove any unreacted free base and then dry the salt under vacuum.
-
Characterization: Confirm the formation of the salt and its purity using analytical techniques such as NMR, FT-IR, and elemental analysis.
Causality: If salt formation does not provide sufficient solubility for your application, or if you are in the early stages of lead optimization, structural modification can be a powerful tool. The introduction of polar functional groups can increase the overall polarity of the molecule and provide additional sites for hydrogen bonding with water, thereby enhancing aqueous solubility.
Synthetic Strategy: N-Functionalization with a Hydrophilic Moiety
The secondary amine at the 7-position of the this compound core is a prime location for introducing functionality. For example, acylation with a hydrophilic group can be achieved.
Illustrative Protocol: Synthesis of a Hydrophilic N-Acetyl Derivative
-
Starting Material: Begin with a protected this compound, for instance, with a Boc-protecting group at the 2-position.
-
Acylation: Dissolve the protected starting material in an appropriate solvent like dichloromethane (DCM). Add a base such as triethylamine, followed by the dropwise addition of an acetylating agent (e.g., acetyl chloride or acetic anhydride).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer and concentrate it under reduced pressure.
-
Purification: Purify the resulting N-acetylated product by column chromatography.
-
Deprotection: If necessary, remove the protecting group (e.g., Boc group with trifluoroacetic acid in DCM) to yield the final hydrophilic derivative.
-
Solubility Assessment: Compare the aqueous solubility of the new derivative with the parent compound using the shake-flask method described above.
Issue 2: Compound Precipitates Out of Solution Over Time
Even if initial dissolution is achieved, precipitation upon standing can be a significant issue, indicating that the initial solution was supersaturated and thermodynamically unstable.
Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium. This can help to stabilize the dissolved compound and prevent precipitation.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerol
-
Dimethyl sulfoxide (DMSO)
Experimental Approach:
-
Prepare stock solutions of your compound in a range of co-solvents.
-
Titrate the stock solution into your aqueous buffer while monitoring for any signs of precipitation.
-
Determine the maximum concentration of the co-solvent that is tolerated by your experimental system and provides the desired solubility.
Causality: Certain excipients, such as surfactants and cyclodextrins, can enhance and maintain the solubility of poorly soluble compounds. Surfactants form micelles that can encapsulate hydrophobic molecules, while cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface that can form inclusion complexes with guest molecules.
Formulation Strategies:
-
Surfactants: Screen a panel of non-ionic surfactants like Tween® 80 or Pluronic® F-68.
-
Cyclodextrins: Evaluate different types of cyclodextrins, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD).
Data Presentation: Impact of Structural Modification on Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Predicted Aqueous Solubility (g/L) |
| 7-Azaspiro[3.5]nonane | C₈H₁₅N | 125.21 | 1.8 | 15.5 |
| Hypothetical N-hydroxyethyl-7-azaspiro[3.5]nonane | C₁₀H₁₉NO | 169.26 | 0.9 | Increased |
Note: The predicted aqueous solubility for the N-hydroxyethyl derivative is expected to be significantly higher than the parent compound due to the introduction of the polar hydroxyl group, which reduces lipophilicity (lower XLogP3) and increases the potential for hydrogen bonding with water.
Visualizing Solubility Enhancement Strategies
The following workflow diagram illustrates the decision-making process for addressing the solubility issues of this compound derivatives.
Sources
Technical Support Center: Stability and Storage of 2,7-Diazaspiro[3.5]nonane Compounds
Welcome to the technical support center for 2,7-diazaspiro[3.5]nonane compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this important class of building blocks. By understanding the chemical nature of these compounds and adhering to best practices, you can ensure the integrity of your materials and the reproducibility of your experimental results.
Overview of this compound Compound Stability
This compound and its derivatives are valuable scaffolds in medicinal chemistry, often incorporated into drug candidates to enhance properties like metabolic stability, solubility, and target binding affinity.[1][2] The core structure features a spirocyclic system containing two nitrogen atoms, one in a four-membered azetidine ring and the other in a six-membered piperidine ring. The stability of these compounds is generally good under recommended storage conditions, but their reactivity is influenced by the presence of the secondary and tertiary amine functionalities.
The secondary amine in the azetidine ring and the tertiary amine in the piperidine ring can be susceptible to oxidation, particularly in the presence of air and light. Furthermore, these basic nitrogen centers can react with acids and electrophiles. Derivatives, especially those with protecting groups like tert-butyloxycarbonyl (Boc), have their own stability profiles that must be considered.[3][4]
This guide will provide practical advice on storage, handling, and troubleshooting common issues encountered during the use of this compound compounds in a research setting.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound compounds.
Issue 1: Compound Discoloration (e.g., turning yellow or brown)
Question: My solid this compound derivative, which was initially a white powder, has started to turn yellow after a few weeks in the lab. What could be the cause, and how can I prevent this?
Answer:
Discoloration of amine-containing compounds is a common sign of degradation, typically due to oxidation. The lone pairs of electrons on the nitrogen atoms in the this compound core can be susceptible to air oxidation, especially when exposed to light. This can lead to the formation of colored impurities.
Causality and Prevention:
-
Oxidation: The primary cause is likely the oxidation of the amine functional groups. This process can be accelerated by exposure to oxygen and UV light.
-
Prevention:
-
Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen.[5] This minimizes contact with oxygen.
-
Light Protection: Use amber-colored vials or store the container in a dark place to protect it from light.
-
Temperature Control: Store the compound at the recommended temperature, typically in a cool, dry place.[5][6] For long-term storage, refrigeration (2-8 °C) is often recommended.[7]
-
Issue 2: Inconsistent Results in Biological Assays
Question: I am using a this compound-based compound in my cell-based assays, and I'm observing variable results between experiments. Could this be a stability issue?
Answer:
Inconsistent results in biological assays can indeed stem from compound instability in the assay medium. The pH, temperature, and presence of reactive components in the culture medium can lead to the degradation of your compound over the course of the experiment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Detailed Steps:
-
Fresh Stock Solutions: Always prepare fresh stock solutions of your compound from solid material for each set of experiments. Avoid using old stock solutions that may have undergone degradation.
-
Stability in Assay Medium: To confirm if your compound is stable in the assay medium, perform a simple stability study. Incubate your compound in the cell culture medium (without cells) under the same conditions as your assay (e.g., 37°C, 5% CO2) for various durations (e.g., 0, 2, 8, 24 hours).
-
Analytical Quantification: At each time point, take an aliquot of the medium and analyze it by HPLC or LC-MS to quantify the amount of intact compound remaining.
-
Protocol Adjustment: If you observe significant degradation, you may need to adjust your experimental protocol. This could involve reducing the incubation time or adding the compound to the assay at a later stage.
Issue 3: Difficulty Dissolving the Compound
Question: I am having trouble dissolving my Boc-protected this compound derivative. What solvents are recommended, and are there any tricks to improve solubility?
Answer:
Solubility is highly dependent on the specific derivative of the this compound core. The presence of a lipophilic Boc protecting group can significantly alter solubility compared to the parent compound or its hydrochloride salt.
Solvent Selection and Techniques:
-
Common Solvents: For Boc-protected derivatives, start with common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, or tetrahydrofuran (THF). For hydrochloride salts, polar protic solvents like methanol, ethanol, or water are more appropriate.
-
Warming and Sonication: Gentle warming of the solvent and sonication can help to increase the rate of dissolution. However, be cautious with heating, as it can accelerate degradation.
-
Co-solvents: If the compound has poor solubility in a single solvent, a co-solvent system may be effective. For example, for preparing aqueous solutions for biological assays, a small amount of DMSO or ethanol is often used to first dissolve the compound, which is then diluted with the aqueous buffer.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound compounds?
A1: For long-term storage, solid this compound compounds should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] Refrigeration at 2-8°C is a common recommendation.[7] For particularly sensitive compounds, storage under an inert atmosphere (argon or nitrogen) is advisable to prevent oxidation.[5]
Q2: How stable are this compound compounds in solution?
A2: The stability of this compound compounds in solution depends on the solvent, pH, and temperature. As a general guideline:
-
Aprotic Organic Solvents (e.g., DCM, THF): Stability is generally good for short-term storage at room temperature if the solution is protected from light and moisture. For longer-term storage, it is best to store solutions at -20°C.
-
Protic Solvents (e.g., Methanol, Water): Stability can be more variable. The pH of the solution is a critical factor. Acidic conditions can lead to the protonation of the amines, which may affect their reactivity and solubility. Basic conditions can deprotonate any hydrochloride salts. It is recommended to prepare fresh aqueous solutions for immediate use.
Q3: My this compound derivative is a hydrochloride salt. How does this affect its stability and handling?
A3: Hydrochloride salts of amines are generally more stable and less prone to oxidation than the corresponding free bases. They are also often more crystalline and easier to handle. However, they can be hygroscopic, meaning they can absorb moisture from the air.[5] It is important to store them in a desiccator or a dry box to prevent them from becoming sticky or degrading. When using the hydrochloride salt in a reaction that requires the free base, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added to neutralize the HCl.
Q4: Are there any known incompatible materials with this compound compounds?
A4: Yes, due to the presence of amine functional groups, these compounds are incompatible with strong oxidizing agents, strong acids, and acid chlorides.[8] Contact with these materials can lead to vigorous reactions and degradation of the compound. Always consult the Safety Data Sheet (SDS) for specific incompatibility information for the derivative you are using.[6][8]
Q5: How can I assess the purity and degradation of my this compound compound?
A5: The purity of this compound compounds can be assessed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying major impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for assessing purity and identifying the molecular weights of any degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to quantify the purity of the compound and track its stability over time.
A simple experimental protocol to assess stability is provided below.
Experimental Protocol: Assessing Compound Stability by HPLC
This protocol provides a general method for evaluating the stability of a this compound derivative in a specific solvent or buffer.
Materials:
-
This compound derivative
-
Solvent or buffer of interest
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of the compound in the chosen solvent/buffer at a known concentration (e.g., 1 mg/mL).
-
Time Zero (T=0) Sample: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your reference point.
-
Incubation: Place the remaining stock solution under the desired storage conditions (e.g., room temperature, 37°C, protected from light).
-
Time Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze it by HPLC.
-
Data Analysis:
-
Integrate the peak area of the parent compound in the chromatograms for each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Data Presentation:
The results of a stability study can be summarized in a table for easy comparison.
| Time (hours) | Temperature (°C) | % Compound Remaining | Appearance of Degradation Peaks |
| 0 | 25 | 100 | No |
| 4 | 25 | 98.5 | Minor |
| 8 | 25 | 96.2 | Yes |
| 24 | 25 | 89.7 | Yes |
| 0 | 4 | 100 | No |
| 24 | 4 | 99.8 | No |
Potential Degradation Pathway
Caption: A simplified potential oxidative degradation pathway for the this compound core.
References
- tert-Butyl this compound-7-carboxylatehydrochloride - Safety Data Sheet - ChemicalBook. (2025).
- tert-Butyl this compound-7-carboxylate hydrochloride - Apollo Scientific. (2023).
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
-
Impact of Different Storage Methods on Bioactive Compounds in Arthrospira platensis Biomass. (2019). Marine Drugs, 17(8), 459. [Link]
-
Impact of Different Storage Methods on Bioactive Compounds in Arthrospira platensis Biomass. (2019). Marine Drugs, 17(8), 459. [Link]
- Safety Data Sheet - 7-Boc-(this compound). (2025). MedchemExpress.com.
-
(PDF) Impact of Different Storage Methods on Bioactive Compounds in Arthrospira platensis Biomass. (2019). ResearchGate. [Link]
- 896464-16-7 | 7-Boc-(this compound) - ChemScene. (n.d.).
-
Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal. [Link]
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Extraction of Bioactive Compounds and Influence of Storage Conditions of Raw Material Chamaenerion angustifolium (L.) Holub Using Different Strategies. (2021). Molecules, 26(15), 4474. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(11), 4309. [Link]
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Diamine Biosynthesis: Research Progress and Application Prospects. (2020). Applied and Environmental Microbiology, 86(20), e01483-20. [Link]
- Material Safety Data Sheet - ACCELA CHEMBIO INC. (n.d.).
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Journal of Medical Genetics and Clinical Biology, 1(7). [Link]
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025).
- CAS 896464-16-7 | tert-butyl this compound-7-carboxylate - Synblock. (n.d.).
-
Protecting Groups List - SynArchive. (n.d.). Retrieved from SynArchive. [Link]
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Retention of bioactive compounds during extrusion processing and storage. (2021). Food Chemistry: X, 13, 100191. [Link]
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- 7-Boc-(this compound) 896464-16-7 | MedChemExpress. (n.d.).
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. [Link]
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
-
This compound | C7H14N2 | CID 21692407 - PubChem. (n.d.). Retrieved from PubChem. [Link]
- This compound-2-carboxylic acid, 7-acetyl-, 1,1-dimethylethyl ester | ChemScene. (n.d.).
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2021). ACS Omega, 6(41), 27157–27171. [Link]
- (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025).
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2020). Expert Opinion on Drug Discovery, 15(1), 107-121. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2016). Chemical Communications, 52(71), 10761-10764. [Link]
-
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride - PubChem. (n.d.). Retrieved from PubChem. [Link]
-
Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. (2015). Organic Letters, 17(16), 4058-4061. [Link]
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2025).
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Factors Affecting Stability of Formulations: Dr. Satish A. Patel M. Pharm, Ph. D. (n.d.). Scribd. [Link]
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Technical Support Center: Analytical Methods for Purity Determination of 2,7-Diazaspiro[3.5]nonane
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the analytical determination of 2,7-Diazaspiro[3.5]nonane purity. This document is designed for researchers, analytical scientists, and drug development professionals. Given the unique physicochemical properties of this polar, basic spirocyclic diamine, standard analytical approaches often require careful optimization. This guide provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to ensure robust and reliable purity assessments.
Section 1: Choosing Your Analytical Method
The selection of an appropriate analytical technique is paramount and depends entirely on the objective of the analysis. Are you performing a routine quality control check, identifying unknown impurities from a new synthetic route, or performing a rigorous quantitative assessment? Each scenario calls for a different approach.
This compound's structure, characterized by two secondary amine groups, high polarity, and lack of a strong chromophore, presents specific challenges.[1] The primary analytical techniques employed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The decision tree below provides a logical workflow for method selection.
Caption: Decision tree for selecting the appropriate analytical method.
Section 2: Troubleshooting Guide: Gas Chromatography (GC)
GC is a powerful tool for separating volatile compounds. However, the direct analysis of this compound is highly problematic due to its polarity and active amine protons.
Q1: I am injecting my this compound sample directly, but I see severe peak tailing, or the peak is completely absent. What is happening?
A: This is expected behavior. The high polarity of the two secondary amine groups causes strong, often irreversible, interactions with active sites (silanol groups) on the surfaces of the GC inlet liner and column stationary phase.[2][3] Furthermore, its low volatility prevents efficient transfer to the column. Direct injection is not a viable strategy.
The Causality: The "active" hydrogen atoms on the amine groups readily form hydrogen bonds with any available silanol groups in the GC flow path. This leads to adsorptive losses and poor chromatography.
The Solution: Derivatization. You must convert the polar amine groups into less polar, more volatile, and more thermally stable derivatives before GC analysis.[2][3] The most common methods are silylation and acylation.[3]
| Derivatization Method | Reagent Example | Derivative | Key Advantages |
| Silylation | BSTFA + 1% TMCS | N,N'-bis(trimethylsilyl) | Highly effective, creates volatile derivatives.[2][4] |
| Acylation | Isobutyl chloroformate | N,N'-bis(isobutoxycarbonyl) | Stable derivatives, can enhance sensitivity.[5] |
Q2: My derivatization reaction appears to be incomplete, showing both the derivative peak and interfering side-reaction peaks. How can I improve the yield?
A: Incomplete derivatization is a common issue, typically caused by three factors:
-
Presence of Moisture: Silylating reagents are extremely sensitive to water. Ensure your sample is anhydrous and use a dry solvent (e.g., pyridine, acetonitrile).
-
Insufficient Reagent: For a diamine, you need at least a two-fold molar excess of the derivatizing reagent. It is common practice to use a significant excess to drive the reaction to completion.
-
Suboptimal Reaction Conditions: Ensure you are following the recommended temperature and time for the specific reagent. For BSTFA, heating at 70-80°C for 30-60 minutes is typical.[2]
Q3: I have successfully derivatized my sample, but my peaks are still tailing. What are the next troubleshooting steps?
A: If derivatization is complete, the problem likely lies with active sites within your GC system that were not masked by the derivatization process.[6]
-
Check Your Inlet Liner: Use a high-quality, deactivated liner. Even with derivatization, liners can become active over time. Consider replacing it.[6]
-
Perform Inlet Maintenance: Contamination can build up in the inlet, creating active sites. Clean the inlet and replace the gold seal and septum.
-
Trim the Column: The first few centimeters of the GC column can lose their deactivation over time. Trim 10-15 cm from the column's inlet side.
Experimental Protocol: Silylation for GC-MS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the this compound sample into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).[2]
-
Reaction: Tightly cap the vial and heat it at 75°C for 45 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.
| GC-MS Parameter | Suggested Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temp | 250 °C |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | 50 °C for 1 min, ramp 10 °C/min to 280 °C, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | m/z 40-550 |
Section 3: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is often preferred for purity analysis of pharmaceutical intermediates. However, the polar and basic nature of this compound makes standard reversed-phase (RP-HPLC) methods challenging.
Q1: My compound shows little to no retention on a standard C18 column with a water/acetonitrile mobile phase. How can I increase its retention time?
A: This is a classic problem for polar, basic analytes in RP-HPLC.[7][8][9] The compound is too polar to partition into the nonpolar C18 stationary phase. You have two primary strategies to resolve this:
-
Ion-Pairing Chromatography (IPC): This is the most common and effective solution. By adding an ion-pairing reagent to the mobile phase, you form a neutral complex with the protonated amine, which is then retained by the C18 column.[10] For a basic amine, an alkyl sulfonate like sodium 1-hexanesulfonate is a good starting point.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase with a primarily organic mobile phase. It is an excellent alternative for retaining highly polar compounds, though method development can be more complex.
Q2: I am using an ion-pairing method, but my peak shape is broad and asymmetrical. What can I adjust?
A: Poor peak shape in IPC often points to secondary interactions or mismatched conditions.
-
Mobile Phase pH: The amine must be consistently protonated. Ensure your mobile phase pH is at least 2 units below the pKa of the amine groups. Using a buffer (e.g., phosphate) is critical.
-
Ion-Pair Reagent Concentration: Too little reagent will result in poor retention and tailing. Too much can lead to baseline noise and column saturation issues. A typical starting concentration is 5-10 mM.
-
Organic Modifier: The type and percentage of organic solvent (acetonitrile vs. methanol) can significantly impact selectivity and peak shape.
Q3: Can I use my ion-pairing HPLC method with a Mass Spectrometry (MS) detector?
A: It is strongly discouraged. Most ion-pairing reagents are non-volatile surfactants that will contaminate the MS source and cause significant ion suppression, drastically reducing sensitivity.[10] If MS detection is required for impurity identification, you must use an MS-compatible method. This involves either using a volatile mobile phase additive that provides some retention (e.g., 0.1% formic acid or TFA, though retention will be low) or switching to an alternative chromatographic mode like HILIC.
Experimental Protocol: Ion-Pairing RP-HPLC Method
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM solution of sodium 1-hexanesulfonate in water. Add phosphoric acid to adjust the pH to 2.5.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL solution.[11]
-
Column Equilibration: Dedicate a C18 column specifically for ion-pairing methods to avoid contamination.[10] Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
| HPLC Parameter | Suggested Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Sodium 1-Hexanesulfonate in H₂O, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35 °C |
| Detection | UV at 205 nm (due to lack of chromophore) or CAD/ELSD |
Section 4: FAQs: NMR Spectroscopy
NMR is an indispensable tool for unambiguous structure confirmation and can also be used for quantitative purity determination without a reference standard of the main component.
Q1: How can I use NMR to get an absolute purity value (assay) for my sample?
A: This is achieved through Quantitative NMR (qNMR) . The principle is to compare the integrated area of a specific proton signal from your analyte against the integral of a signal from a certified internal standard of known purity and concentration.[11]
Key requirements for qNMR:
-
A certified, high-purity internal standard (e.g., maleic acid, dimethyl sulfone).
-
The standard must have at least one sharp proton signal that is well-resolved from all analyte and impurity signals.
-
Accurate weighing of both the sample and the internal standard is critical.
-
Proper acquisition parameters must be used, including a long relaxation delay (D1, typically 7 times the longest T1) to ensure full signal relaxation for accurate integration.
Q2: My ¹H NMR spectrum shows several small, unidentifiable peaks. How can I determine if these are impurities?
A: This is the primary strength of NMR for impurity analysis. A systematic approach using 2D NMR experiments is required for structural elucidation.[12][13][14]
-
¹H-¹H COSY: Identifies protons that are coupled to each other (typically 2-3 bonds apart), helping to build structural fragments.
-
¹H-¹³C HSQC: Correlates each proton directly to the carbon it is attached to.
-
¹H-¹³C HMBC: Shows longer-range correlations (2-3 bonds) between protons and carbons. This is crucial for connecting the fragments identified in COSY.
By combining the information from these experiments, you can piece together the structure of the unknown impurity.
Section 5: General Frequently Asked Questions
Q1: What are the most likely process-related impurities I should be looking for?
A: The potential impurities are directly related to the synthetic route.[15][16] Common classes of impurities include:
-
Unreacted Starting Materials: The precursors used to construct the spirocyclic system.
-
Reagents: Any catalysts or reagents used in the final steps.
-
By-products: Molecules formed from side reactions.
-
Degradation Products: Impurities formed during workup or storage. A thorough understanding of the synthesis is essential for proposing likely impurity structures.
Q2: I have detected an unknown peak in my chromatogram. What is a logical workflow for identifying it?
A: A multi-technique approach is necessary for confident identification of an unknown impurity. The workflow below outlines a standard process.
Caption: A standard workflow for unknown impurity identification.
References
-
ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]
-
PMC. (n.d.). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
-
Cambridge Open Engage. (2021). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link]
-
ResearchGate. (n.d.). (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. [Link]
-
NIH National Library of Medicine. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
-
Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
NIH PubChem. (n.d.). This compound. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
NIH National Library of Medicine. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
-
MDPI. (n.d.). NMR Spectroscopy for Metabolomics Research. [Link]
-
ResearchGate. (2025). Potentially mutagenic impurities: Analysis of structural classes and carcinogenic potencies of chemical intermediates in pharmaceutical syntheses supports alternative methods to the default TTC for calculating safe levels of impurities. [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,7-Diazaspiro[3.5]nonane Analogs
Welcome to the technical support center for the purification of 2,7-Diazaspiro[3.5]nonane and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable spirocyclic scaffolds. Due to their unique three-dimensional structure and the presence of two basic nitrogen atoms, these compounds often present specific purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and protocols to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent and challenging issues encountered during the purification of this compound analogs. Each issue is analyzed by exploring its root cause and providing actionable, step-by-step solutions.
Issue 1: Poor Separation or Complete Retention on Silica Gel Chromatography
Symptoms:
-
The compound streaks badly on a TLC plate.
-
The product does not elute from the silica gel column, even with highly polar solvents like 10-20% methanol in dichloromethane (DCM).
-
Multiple fractions contain a mixture of the product and polar impurities.
Root Cause Analysis: The two amine functionalities make this compound analogs highly polar and basic. The slightly acidic nature of standard silica gel (due to surface silanol groups, Si-OH) leads to strong acid-base interactions with the basic nitrogens of the spiro-diamine.[1][2] This causes irreversible binding or significant peak tailing, making separation inefficient.
Solutions:
-
Mobile Phase Modification (Base Additive): The most common and effective strategy is to neutralize the acidic silanol groups by adding a small amount of a volatile base to the mobile phase.[1] This "competing base" shields the analyte from strong interactions with the stationary phase.
-
Recommended Bases: Triethylamine (NEt₃ or TEA) or aqueous ammonium hydroxide (NH₄OH).
-
Typical Concentration: Add 0.5-2% (v/v) of the base to your entire mobile phase system (e.g., to both the non-polar and polar solvent components of your gradient).
-
-
Alternative Stationary Phases: If base additives do not provide adequate separation, consider a different stationary phase.[3]
-
Basic Alumina: Alumina is a basic stationary phase and is well-suited for the purification of basic compounds like amines.[3][4]
-
Amine-Functionalized Silica: This specialty silica has aminopropyl groups bonded to the surface, which shields the acidic silanols and provides a less interactive surface for basic analytes.[2][5] This often results in sharper peaks and better separation.[2]
-
-
Reversed-Phase Chromatography: For highly polar analogs, especially the free base or salt forms, reversed-phase (RP) chromatography can be an excellent alternative.[1][6] In RP, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7]
-
Key Consideration: The pH of the mobile phase is critical. To ensure good retention and peak shape for amines, it is often best to use a high pH mobile phase (e.g., using ammonium hydroxide) to keep the amine in its neutral, more hydrophobic state.[1] Alternatively, using an ion-pairing reagent can also be effective.[8]
-
Protocol: Purifying a Boc-Protected Diazaspiro-nonane using Base-Modified Silica Gel Chromatography
-
TLC Analysis: Prepare a TLC developing chamber with a solvent system of 5% Methanol in DCM containing 1% Triethylamine. Spot your crude reaction mixture and run the TLC. Visualize under UV (if applicable) and stain with potassium permanganate to confirm the Rf of your product.
-
Column Packing: Dry-pack a flash chromatography column with silica gel. Flush the column with the initial, low-polarity mobile phase (e.g., 100% DCM with 1% TEA) to equilibrate the silica and neutralize the surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. If it is not fully soluble, add a few drops of methanol. Adsorb this solution onto a small amount of silica gel (~2-3 times the weight of the crude product). Evaporate the solvent completely until a dry, free-flowing powder is obtained. Carefully load this powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase (e.g., 100% DCM + 1% TEA). Gradually increase the polarity by introducing the polar solvent (e.g., Methanol with 1% TEA) in a stepwise or linear gradient. A typical gradient might be:
-
0-2% MeOH in DCM
-
2-5% MeOH in DCM
-
5-10% MeOH in DCM
-
-
Fraction Analysis & Post-Purification: Collect fractions and analyze them by TLC. Combine the pure fractions. Evaporate the solvent under reduced pressure. Crucial Step: To remove residual triethylamine, which is often visible in ¹H NMR, co-evaporate the purified product 2-3 times with a higher boiling point solvent like toluene.[9]
Issue 2: Product is a Persistent Oil or Gum and Fails to Crystallize
Symptoms:
-
After chromatography and solvent removal, the product remains a thick, viscous oil or a sticky gum.
-
Attempts to induce crystallization by scratching, seeding, or cooling fail.
Root Cause Analysis: This is a common issue for amine-containing compounds. The causes can include:
-
Residual Solvents: Trace amounts of solvent, especially high-boiling ones like DMF or DMSO, or even the triethylamine from chromatography, can inhibit crystallization.
-
Minor Impurities: Small amounts of closely related impurities can disrupt the crystal lattice formation.
-
Inherent Properties: Some this compound analogs, particularly the free base form, may simply have a low melting point or exist as an amorphous solid.
Solutions:
Salt Formation: Converting the basic free amine into a salt is the most reliable method to induce crystallization.[10][11] Salts are ionic, have higher melting points, and form well-defined crystal lattices.[10] Common salts include hydrochloride (HCl), hydrobromide (HBr), or trifluoroacetate (TFA).
Protocol: Purification via Hydrochloride (HCl) Salt Formation
-
Dissolution: Dissolve the purified, oily free-base product in a minimal amount of a suitable solvent. Anhydrous methanol, ethanol, or ethyl acetate are good starting points.
-
Acidification: Obtain a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether, or 4 M HCl in 1,4-dioxane). While stirring the solution of your amine at 0 °C, add the HCl solution dropwise.[12]
-
Precipitation: The hydrochloride salt will often precipitate immediately as a white solid. If it does not, you may need to slowly add a non-polar "anti-solvent" like diethyl ether or hexane until turbidity persists, then allow it to stand.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or the anti-solvent used for precipitation to remove any soluble impurities.
-
Drying: Dry the salt thoroughly under high vacuum to remove all residual solvents. The resulting solid is typically stable and easy to handle.
-
(Optional) Liberation of Free Base: If the free base is required for the next step, the purified salt can be dissolved in water, basified with a strong base like NaOH, and extracted into an organic solvent (e.g., DCM or EtOAc).[13][14]
Issue 3: Contamination with Triethylamine·HCl Salt
Symptoms:
-
After a reaction using triethylamine as a base (e.g., an acylation), a white precipitate (triethylammonium chloride) is present.
-
The ¹H NMR spectrum of the crude or even purified product shows a characteristic triplet and quartet for the triethylammonium cation.
Root Cause Analysis: Triethylamine hydrochloride (TEA·HCl) is a common byproduct when TEA is used to scavenge acids like HCl. It has some solubility in polar organic solvents like DCM and can be carried through workups and even chromatography.
Solutions:
-
Aqueous Workup: Before chromatography, wash the organic layer containing the product with water or a saturated aqueous sodium bicarbonate (NaHCO₃) solution. TEA·HCl is highly soluble in water and will be removed into the aqueous layer.
-
Filtration with a Less Polar Solvent: If the desired product is soluble in a less polar solvent where TEA·HCl is not (e.g., diethyl ether, THF, or ethyl acetate), the crude mixture can be suspended in that solvent, and the insoluble salt can be removed by filtration.[15][16]
Frequently Asked Questions (FAQs)
Q1: What is the best way to confirm the purity and identity of my final this compound analog? A1: A combination of techniques is essential for full characterization.
-
NMR Spectroscopy (¹H, ¹³C): This is the primary method to confirm the structure. The spirocyclic core has a distinct symmetry and proton/carbon environment that should be verified.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best tool for assessing purity. An LC trace should show a single major peak, and the mass spectrum should show the correct molecular ion ([M+H]⁺) for your compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition.
Q2: I used reversed-phase chromatography, but my compound eluted in the void volume. How can I increase its retention? A2: Elution in the void volume means your compound is too polar for the conditions and has no interaction with the non-polar C18 stationary phase. To increase retention:
-
Increase Mobile Phase pH: If your mobile phase is acidic or neutral, the amine is protonated (R₂NH₂⁺) and highly water-soluble. By increasing the pH to be ~2 units above the pKa of the amine (typically pH > 10), you convert it to the neutral free base, which is more hydrophobic and will interact more strongly with the C18 column.[1]
-
Use an Ion-Pairing Reagent: Add an ion-pairing reagent like trifluoroacetic acid (TFA) to an acidic mobile phase. The TFA will form an ion pair with the protonated amine, and the hydrophobic CF₃ tail of the TFA will increase retention on the C18 column.
Q3: My yield is very low after silica gel chromatography. Where did my product go? A3: Low yield is almost always due to irreversible binding to the silica gel. As discussed in Issue 1, the strong acid-base interaction can permanently adsorb a significant portion of your product. If you suspect this has happened, you can try to "strip" the column by flushing it with a very strong solvent system, such as 5-10% ammonium hydroxide in methanol, to recover the bound material. To prevent this in the future, always use a base-modified mobile phase or switch to an alternative stationary phase like alumina.[3][17]
Visual Workflow and Decision Guides
Troubleshooting Poor Chromatographic Separation
This decision tree guides the user through a logical sequence of steps to optimize the purification of a basic spiro-diamine analog.
Caption: Decision tree for optimizing amine purification.
Workflow for Purification via Salt Crystallization
This diagram illustrates the standard workflow for converting a problematic oily product into a pure, crystalline solid.
Caption: Workflow for purification by salt formation.
Data Summary Tables
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Typical Mobile Phase System | Modifier/Additive | Best For... |
| Silica Gel | Dichloromethane / Methanol | 0.5-2% Triethylamine or NH₄OH | General purpose purification of protected and unprotected amines.[17] |
| Basic Alumina | Hexanes / Ethyl Acetate | None required | Basic compounds that bind irreversibly to silica.[3][4] |
| Amine-Silica | Hexanes / Ethyl Acetate | None required | Acid-sensitive or strongly basic compounds; offers excellent peak shape.[2] |
| Reversed-Phase C18 | Water / Acetonitrile or Methanol | 0.1% NH₄OH (for high pH) or 0.1% TFA (for ion-pairing) | Highly polar free bases or salts that are not retained in normal phase.[1][18] |
References
- Amine and HCl - salt form
- Purifying amines on silica. (2006). Org Prep Daily - WordPress.com.
- Trichloroacetic acid fueled practical amine purific
- Amine sorbent for the separ
- Isolation (Recovery) of amines.University of Alberta.
- Removing triethylamine
- How do I purify ionizable organic amine compounds using flash column chrom
- What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020).
- Basicity of Amines and Ammonium Salt Form
- Chromatography: The Solid Phase.University of Rochester Department of Chemistry.
- Is there an easy way to purify organic amines? (2023). Biotage.
- Column chrom
- How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? (2014).
- Reversed-phase chrom
- Green solvent to remove triethylamine hydrochloride without ligand exchange? (2020). Reddit.
- Triethylamine removal. (2015). Reddit.
- How to remove triethylamine from the inorganic compound obtained during a chemical reaction? (2017).
- How does an acid pH affect reversed-phase chromatography separ
- Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
- Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. (2026).
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Technical Support Center: Scale-Up Synthesis of 2,7-Diazaspiro[3.5]nonane
Welcome to the technical support resource for the scale-up synthesis of 2,7-Diazaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this valuable spirocyclic scaffold from benchtop to pilot plant or manufacturing scale. As a key structural motif in modern pharmaceuticals, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), mastering its synthesis on a larger scale is critical.[1]
This document moves beyond simple protocols to address the fundamental "why" behind common scale-up challenges, providing a framework for logical troubleshooting and robust process development.
Section 1: Frequently Asked Questions (FAQs) - The Strategic Overview
This section addresses high-level strategic considerations for planning a scale-up campaign for this compound.
Q1: What are the most common synthetic routes for this compound, and which are most amenable to scale-up?
A1: Several synthetic strategies exist, but for scale-up, the focus is on routes that utilize readily available, cost-effective starting materials and avoid hazardous reagents or extreme conditions where possible. Multi-step syntheses are common.[2][3] A prevalent approach involves the construction of the quaternary spirocyclic center followed by cyclization to form the azetidine and piperidine rings. One patented method, for instance, describes a two-step cyclization process that is explicitly designed for large-scale production with yields over 82%.[4] Another multi-step approach builds the core from ethylmalonate and involves reduction, tosylation, cyclization, and deprotection steps.[3] When selecting a route, prioritize those with fewer chromatographic purifications, stable intermediates, and a well-defined impurity profile.
Q2: The N-Boc protected version, tert-butyl this compound-2-carboxylate, is a common intermediate. What are the key scale-up considerations for its synthesis and handling?
A2: The mono-Boc protected intermediate is crucial as it allows for selective functionalization of the two different nitrogen atoms.[1]
-
Synthesis: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). On a large scale, controlling the exotherm of this reaction is critical. The choice of base (e.g., triethylamine vs. sodium bicarbonate) and solvent can impact reaction rate and work-up efficiency.
-
Handling: The Boc-protected compound is a solid with specific handling requirements. According to safety data sheets, it can be harmful if swallowed and causes skin and eye irritation.[5][6] Therefore, appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and respiratory protection, is mandatory, especially when handling large quantities of powder.[5][7]
-
Deprotection: Removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8] On scale, the handling of corrosive acids and the management of off-gassing are significant safety considerations.
Q3: What are the primary safety hazards I should be aware of during the scale-up of this compound synthesis?
A3: Beyond the handling of the final product and its protected intermediates, several process-related hazards must be managed:
-
Highly Reactive Reagents: Some synthetic routes may employ highly reactive and pyrophoric reagents like lithium aluminum hydride (LiAlH₄) or sodium hydride (NaH).[4][9] These require strict moisture control under an inert atmosphere (Nitrogen or Argon) and engineered solutions for safe charging to the reactor. Quenching procedures must be meticulously designed and tested on a small scale to manage gas evolution and exotherms.
-
Hydrogenation: Routes involving debenzylation or nitro group reduction often use catalytic hydrogenation (e.g., Palladium on Carbon with H₂ gas).[3][10] This requires specialized high-pressure reactors and strict protocols to prevent the creation of an explosive atmosphere.
-
Solvent Hazards: The choice of solvent is critical. While solvents like THF are common in the lab, on a larger scale, alternatives like 2-Methyl-THF are often preferred due to a lower peroxide-formation tendency and higher boiling point. All solvents should be handled in well-ventilated areas, and their compatibility with reactor materials must be confirmed.[11]
Q4: What analytical methods are recommended for in-process controls (IPCs) and final product quality assessment?
A4: Robust analytical controls are the cornerstone of a successful and reproducible scale-up.
-
In-Process Controls (IPCs):
-
TLC/LC-MS: To monitor the consumption of starting materials and the formation of the product. This is crucial for determining reaction completion and preventing the formation of impurities from over-reaction.
-
¹H NMR: Can be used on crude reaction samples to quickly assess conversion and identify major byproducts.
-
-
Final Product Release:
-
¹H and ¹³C NMR: To confirm the structure and identify any residual solvents or impurities.
-
LC-MS/UPLC: To determine purity with high sensitivity.
-
Elemental Analysis (C, H, N): To confirm the elemental composition of the final compound.
-
Chiral HPLC: If enantiomeric purity is a concern, as is often the case for pharmaceutical intermediates.[10]
-
Section 2: Troubleshooting Guide - Addressing In-Process Challenges
This guide provides a systematic approach to resolving common problems encountered during scale-up.
Problem 1: Low or Inconsistent Yield in Cyclization Steps
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inefficient Mixing / Mass Transfer | In large reactors, poor agitation can create localized zones of high reactant concentration or "hot spots," leading to side reactions (e.g., polymerization) or incomplete conversion. This is a common scale-up challenge.[11][12] | 1. Optimize Agitation: Evaluate the impeller type and speed. Ensure the batch is mixing effectively (visual inspection if possible, or computational fluid dynamics modeling for advanced processes). 2. Controlled Addition: Add the limiting reagent slowly and sub-surface to ensure it reacts before it can decompose or react with itself. |
| Poor Temperature Control | Cyclization reactions are often exothermic. A runaway exotherm can lead to thermal degradation of reactants, intermediates, or products, significantly lowering the yield. | 1. Calorimetry Data: If possible, perform reaction calorimetry (e.g., RC1) on a lab scale to understand the heat of reaction and design an adequate cooling strategy. 2. Slower Addition: Link the addition rate of the reagent to the reactor's cooling capacity to maintain the target temperature. |
| Incorrect Stoichiometry or Base | The choice and amount of base can be critical. A base that is too weak may not facilitate the reaction, while one that is too strong or used in excess can promote side reactions. | 1. Re-screen Bases: Test a panel of bases (e.g., K₂CO₃, Cs₂CO₃, DBU) on a small scale. 2. Verify Reagent Purity: Ensure the purity and activity of all starting materials and reagents, as impurities can interfere with the reaction. |
Problem 2: High Levels of a Specific Impurity
| Potential Cause | Scientific Explanation | Recommended Solution |
| Over-reduction Byproduct | In steps using powerful reducing agents like LiAlH₄, it's possible to reduce other functional groups unintentionally. For example, a patent for a related compound notes that transitional reduction can lead to olefin impurities.[4] | 1. Lower Temperature: Conduct the reduction at a lower temperature (e.g., -10°C to 0°C) to increase selectivity.[4] 2. Alternative Reagents: Evaluate milder or more selective reducing agents (e.g., NaBH₄ if applicable, or Red-Al). 3. Inverse Addition: Add the crude intermediate solution to a slurry of the reducing agent to maintain a low concentration of the substrate. |
| Dimerization or Polymerization | Bifunctional molecules can react with each other, especially at high concentrations or temperatures, leading to dimers and higher-order oligomers that are difficult to remove. | 1. High Dilution Conditions: Run the reaction at a lower concentration. While this may seem counterintuitive for scale-up, it can dramatically improve yield by favoring the intramolecular cyclization over intermolecular reactions. 2. Slow Addition: Use syringe pumps or controlled addition funnels to add one of the reactants over several hours. |
| Incomplete Reaction | The presence of unreacted starting material complicates purification and represents a direct loss of yield. | 1. Increase Reaction Time/Temperature: Use IPCs to confirm the reaction has reached its true endpoint. 2. Add Catalyst: If the reaction is catalyzed, ensure the catalyst is active and consider a small additional charge if the reaction stalls. |
Troubleshooting Workflow: Low Yield
Below is a logical workflow for diagnosing the root cause of low yield during a scale-up campaign.
Caption: Troubleshooting workflow for low yield.
Section 3: Protocols and Methodologies
This section provides an exemplary protocol for the synthesis of a key intermediate. Note: This is a representative procedure and must be optimized for your specific equipment and scale.
Protocol 1: Exemplary Scale-Up Synthesis of tert-Butyl this compound-2-carboxylate
This protocol is a composite representation based on common transformations for related structures.[3][8][13]
Step 1: N-Boc Protection of a Precursor Amine
-
Reactor Setup: Charge a 50 L glass-lined reactor with the precursor amine (1.0 kg, 1.0 equiv) and Dichloromethane (DCM, 20 L). Begin agitation.
-
Cooling: Cool the reactor contents to 0-5 °C using a chiller.
-
Base Addition: Slowly add Triethylamine (1.1 equiv) via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Boc Anhydride Addition: Prepare a solution of Boc Anhydride (1.05 equiv) in DCM (5 L). Add this solution to the reactor over 2-3 hours, maintaining the internal temperature at 0-5 °C. Rationale: Slow addition is critical to control the exotherm and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Cool the reaction to 10 °C.
-
Slowly add 1M HCl solution (10 L) to quench the reaction and wash out excess triethylamine.
-
Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (10 L) followed by brine (10 L).
-
-
Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
-
Purify by recrystallization or silica gel chromatography if necessary. For scale-up, a crystallization is highly preferred over chromatography.
-
Step 2: Deprotection to Yield this compound (as a salt)
-
Reactor Setup: Charge a clean, dry 50 L reactor with the Boc-protected compound (1.0 kg, 1.0 equiv) and DCM (10 L).
-
Acid Addition: Cool the solution to 0-5 °C. Slowly add Trifluoroacetic Acid (TFA, 5.0 equiv) over 1-2 hours. Caution: This is highly exothermic and generates gas (isobutylene). Ensure adequate venting and cooling.
-
Reaction: Stir at room temperature for 3-5 hours until deprotection is complete (monitor by LC-MS).[8]
-
Isolation:
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Add diethyl ether or MTBE and stir to precipitate the product as the TFA salt.
-
Filter the solid, wash with cold ether, and dry under vacuum to yield the desired product salt. Rationale: Salt formation provides a convenient method for isolating the often-highly polar free amine.
-
Section 4: Data and Safety Reference
Table 1: Key Physicochemical and Safety Data
| Compound | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| This compound | C₇H₁₄N₂ | 126.20 | 136098-14-1 | Skin/eye irritant. Handle with PPE.[14] |
| tert-Butyl this compound-2-carboxylate | C₁₂H₂₂N₂O₂ | 226.32 | 236406-55-6 | Harmful if swallowed. Causes skin and eye irritation.[5][6] |
Table 2: Solvent Selection Guide for Scale-Up
| Lab Solvent | Scale-Up Alternative | Boiling Point (°C) | Key Advantages for Scale-Up |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Higher boiling point, less toxic, lower peroxide formation risk. |
| Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Higher boiling point, reduced peroxide risk, better water separation. |
| Diethyl Ether | Methyl tert-butyl ether (MTBE) | 55 | Higher boiling point, lower peroxide risk, less volatile. |
| Acetonitrile | Cyclopentyl methyl ether (CPME) | 106 | Higher boiling point, better stability to acids/bases, good for extractions. |
References
-
ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.[Link]
- Google Patents.
- Google Patents.Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.[Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet: 2,5-Dioxa-8-azaspiro[3.5]nonane.[Link]
-
ACS GCI Pharmaceutical Roundtable. Challenges.[Link]
- Google Patents.Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
ResearchGate. A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.[Link]
-
PubChem. tert-Butyl this compound-2-carboxylate.[Link]
-
PubChem. this compound.[Link]
- Google Patents.Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
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- 3. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tert-Butyl this compound-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. This compound, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 9. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
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identifying and characterizing impurities in 2,7-Diazaspiro[3.5]nonane synthesis
Technical Support Center: 2,7-Diazaspiro[3.5]nonane Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and characterizing impurities during its synthesis. The purity of this scaffold is paramount, as it is a key building block in medicinal chemistry, and even minor impurities can significantly impact downstream applications and biological activity.[1][2]
This guide provides in-depth, experience-based answers to common questions, detailed troubleshooting workflows, and validated protocols to ensure the highest purity of your final compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Impurities typically arise from three main sources: incomplete reactions, side reactions, and degradation. The most common impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be precursors to the spirocyclic core.
-
Incompletely Deprotected Intermediates: If using protecting groups like Boc (tert-Butyloxycarbonyl) or Cbz (Carbobenzyloxy), incomplete removal will result in partially protected diamine impurities.[3][4] This is a very common issue.
-
Oligomeric Species: Self-condensation or reaction between the product and unreacted starting materials can form dimers or higher-order oligomers.
-
Solvent Adducts: Residual solvents from the reaction or purification (e.g., DCM, THF, Ethyl Acetate) can form adducts with the highly reactive amine groups.
-
Side-Reaction Products: Depending on the specific reagents used, side reactions can introduce structurally similar impurities that are difficult to separate. For instance, if the synthesis involves ring-closing reactions, alternative cyclization products can form.
Q2: Why is stringent purity control so critical for this specific molecule in drug development?
A2: this compound is valued for its rigid, three-dimensional structure, which can improve the pharmacological properties of a drug candidate.[1][5] Impurities can have several detrimental effects:
-
Altered Biological Activity: An impurity could be inactive, have a different activity, or even be toxic, confounding biological assay results.
-
Incorrect Stoichiometry: In subsequent reactions, impurities lead to incorrect molar calculations, resulting in low yields and further side products.
-
Crystallization Issues: Impurities can inhibit or alter the crystal lattice formation of the desired compound or its salts, which is critical for formulation and stability studies.
-
Regulatory Hurdles: For GMP (Good Manufacturing Practice) synthesis, all impurities above a certain threshold (typically >0.1%) must be identified, characterized, and proven to be non-toxic.
Q3: What is the most effective method for purifying crude this compound?
A3: A multi-step approach is often necessary.
-
Aqueous Wash/Extraction: A simple acid-base extraction is highly effective. The basic diamine can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the pure product is re-extracted into an organic solvent.
-
Column Chromatography: For stubborn impurities, column chromatography on silica gel is common. However, the basicity of the amines can cause streaking. To mitigate this, it's advisable to pre-treat the silica with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1-2% in the eluent) or use alumina.
-
Crystallization/Salt Formation: The free base is an oil or low-melting solid. Converting it to a salt, such as the dihydrochloride[6] or dihydrobromide, often yields a stable, crystalline solid that can be easily purified by recrystallization. This is a highly recommended final purification step.
Part 2: Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to a solution.
Workflow for Impurity Identification & Troubleshooting
Here is a general workflow to follow when you suspect an impurity in your sample.
Caption: General workflow for identifying and resolving impurities.
Problem 1: My ¹H NMR spectrum shows unexpected peaks that are not solvent or starting material.
-
Plausible Cause A: Incomplete Deprotection. If you are using a Boc protecting group, you might see a large singlet around 1.4 ppm. For a Cbz group, you might see aromatic signals between 7.2-7.4 ppm.
-
Why it happens: The deprotection reaction (e.g., using a strong acid like TFA or HCl for Boc) may not have gone to completion due to insufficient reagent, low temperature, or short reaction time.[7]
-
Solution: Re-subject the crude material to the deprotection conditions. Ensure you use an adequate excess of the deprotection reagent and monitor the reaction by TLC or a quick LC-MS until the protected intermediate is fully consumed.
-
-
Plausible Cause B: Oligomerization. You may see broad, poorly resolved signals in the aliphatic region, and the integration values will not match the expected proton counts.
-
Why it happens: The free diamine is nucleophilic and can potentially react with electrophilic starting materials or intermediates if they are not fully consumed, leading to dimers or trimers.
-
Solution: Ensure the reaction driving the formation of the spirocycle goes to completion. After synthesis, consider converting the product directly to a stable salt to prevent degradation or oligomerization upon storage. Purification via column chromatography should separate these higher molecular weight species.
-
Problem 2: LC-MS analysis shows a peak with a mass higher than the expected product.
-
Plausible Cause A: Adduct Formation. The unexpected mass often corresponds to [M+Na]⁺, [M+K]⁺, or [M+Solvent+H]⁺. Soft ionization techniques like ESI are prone to forming these adducts.[8]
-
Why it happens: Salts from glassware, buffers, or solvents can form adducts with the analyte in the mass spectrometer source.
-
Solution: This is often an analytical artifact. Confirm the identity by looking for the expected [M+H]⁺ peak. If the adduct ion is dominant, try altering the mobile phase composition (e.g., adding a small amount of formic acid or ammonium acetate) to promote protonation over adduct formation.
-
-
Plausible Cause B: Dimer/Trimer Formation. The mass observed might be approximately double or triple the mass of your product.
-
Why it happens: As mentioned in Problem 1, this is likely due to oligomerization.
-
Solution: High-resolution mass spectrometry (HRMS) can provide an exact mass and elemental composition, helping to confirm the structure of the oligomer. This confirms the need for a more rigorous purification step.
-
Problem 3: My final product has a persistent yellow or brown discoloration.
-
Plausible Cause: Oxidative Degradation. Amines, especially when exposed to air and light, can undergo oxidation to form colored impurities.
-
Why it happens: The lone pairs on the nitrogen atoms are susceptible to oxidation. This can be accelerated by trace metal catalysts.
-
Solution:
-
Purification: Treat the crude product in solution with activated charcoal, which can adsorb many colored impurities, then filter and concentrate.
-
Prevention: Handle the purified free base under an inert atmosphere (Nitrogen or Argon) and store it in the dark at low temperatures. For long-term storage, converting it to a more stable salt form is highly recommended.
-
-
Part 3: Key Impurities & Characterization Data
This table summarizes common impurities that may arise during a synthesis route involving a di-Boc protected intermediate.
| Impurity Name | Structure Description | Likely Source | MW ( g/mol ) | Key Analytical Signatures |
| This compound | Desired Product | - | 126.20 | ¹H NMR: Complex aliphatic signals. MS (ESI+): m/z 127.1 [M+H]⁺ |
| N-Boc-2,7-diazaspiro[3.5]nonane | Mono-protected diamine | Incomplete deprotection | 226.30 | ¹H NMR: Singlet ~1.45 ppm (9H). MS (ESI+): m/z 227.2 [M+H]⁺ |
| Di-Boc-2,7-diazaspiro[3.5]nonane | Di-protected starting material | Incomplete reaction | 326.41 | ¹H NMR: Large singlet ~1.45 ppm (18H). MS (ESI+): m/z 327.3 [M+H]⁺, 227.2 [M-Boc+H]⁺ |
| Bis(2,7-diazaspiro[3.5]nonan-2-yl)methane | Dimer from DCM adduct | Reaction with Dichloromethane (solvent) | 264.42 | MS (ESI+): m/z 265.3 [M+H]⁺. May show a singlet in ¹H NMR for the bridging CH₂. |
Part 4: Key Experimental Protocols
Protocol 1: Interpreting the ¹H NMR of a Crude Sample
-
Preparation: Dissolve ~5-10 mg of your crude product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a drop of D₂O if exchangeable N-H protons are obscuring signals; they will disappear.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis - A Step-by-Step Guide:
-
Step 1 (Identify Solvents): Locate residual solvent peaks (e.g., CHCl₃ at ~7.26 ppm, DCM at ~5.30 ppm, Ethyl Acetate at ~2.04, 4.12, 1.25 ppm). These are your first internal reference points.
-
Step 2 (Look for Protecting Groups): Check for the characteristic large singlet of a t-butyl group from Boc at ~1.4-1.5 ppm.[9] If present, deprotection is incomplete.
-
Step 3 (Analyze the Aliphatic Region): The region from ~1.5 to 3.5 ppm will contain the signals for the spirocycle's protons. The spectrum will be complex due to the rigid structure. Look for abnormally broad signals, which may indicate oligomers or dynamic exchange.
-
Step 4 (Integrate and Compare): Integrate all the peaks. Compare the ratio of the impurity peaks (e.g., the Boc singlet) to the product's aliphatic signals to estimate the level of impurity.
-
Protocol 2: Purification via Salt Formation and Recrystallization
This protocol assumes you have a crude product as a free base in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Preparation: Dissolve the crude oil/solid in a minimum amount of a suitable solvent (e.g., Methanol or Isopropanol).
-
Acidification: Cool the solution in an ice bath (0 °C). Slowly, add a solution of HCl in a solvent (e.g., 2M HCl in Diethyl Ether or 4M HCl in Dioxane) dropwise with stirring.
-
Precipitation: A white solid (the dihydrochloride salt) should begin to precipitate. Continue adding the acid until no more precipitate forms. A slight excess is acceptable.
-
Isolation: Stir the resulting slurry in the cold for 30 minutes. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether or acetone to remove any non-salt impurities and residual acid.
-
Recrystallization: Transfer the solid to a clean flask. Add a minimum amount of a hot solvent system (e.g., Methanol/Ether or Ethanol/Water) until the solid just dissolves. Allow the solution to cool slowly to room temperature, and then in a freezer, to form pure crystals.
-
Final Steps: Filter the purified crystals, wash with a cold solvent, and dry under a high vacuum. Confirm purity by NMR and LC-MS.
Part 5: Visualization of Troubleshooting Logic
Caption: Decision tree for troubleshooting common impurities.
References
-
University of California, Irvine. Protecting Groups. Available from: [Link]
-
Eman Research Publishing. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Available from: [Link]
-
SynArchive. Protecting Groups List. Available from: [Link]
-
ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21692407, this compound. Available from: [Link]
- Google Patents.Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
-
BioPharmaSpec. Mass Spectrometric Analysis of Process Related Impurities. Available from: [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. Available from: [Link]
- Google Patents.Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71743011, 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride. Available from: [Link]
-
ACS Publications. Synthesis and Optical Characterization of a Rhodamine B Spirolactam Dimer. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available from: [Link]
-
MDPI. Elimination of the Ion–Molecule Association in Electrospray High-Resolution Mass Spectrometry Analyses for Petroleum Fractions. Available from: [Link]
-
White Rose Research Online. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available from: [Link]
-
French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]
-
Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]
-
MPGCAMB. Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
-
ResearchGate. Mass Spectrometry of Esterified Cyclodextrins. Available from: [Link]
-
UvA-DARE. Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. Available from: [Link]
-
Organic Syntheses. 2,7-Dimethyloxepin. Available from: [Link]
-
National Center for Biotechnology Information. Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods. Available from: [Link]
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- 5. fujc.pp.ua [fujc.pp.ua]
- 6. 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
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- 9. tert-Butyl this compound-7-carboxylate(896464-16-7) 1H NMR [m.chemicalbook.com]
improving yield and purity in multi-step 2,7-Diazaspiro[3.5]nonane synthesis
Welcome to the technical support resource for the multi-step synthesis of 2,7-Diazaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing troubleshooting advice and in-depth answers to frequently asked questions to help you improve both yield and purity.
The synthesis of the this compound core is a multi-step process that requires careful control over reaction conditions and purification strategies.[1][2] This scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure which can enhance binding affinity and improve pharmacokinetic properties.[3][4] This guide focuses on a common synthetic pathway, breaking it down into key stages and addressing the specific technical hurdles associated with each.
Overall Synthetic Workflow
The construction of the this compound framework typically involves the formation of a key cyclobutane intermediate followed by a double alkylation reaction to form the spirocyclic core, and a final deprotection step.
Caption: Decision workflow for troubleshooting the spirocyclization step.
Q4: How do I effectively purify the protected N,N'-dibenzyl-2,7-diazaspiro[3.5]nonane intermediate?
A4: This intermediate can be challenging to purify due to its basicity and potential for co-elution with partially reacted intermediates or oligomers.
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typical. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent peak tailing by neutralizing the acidic silica surface.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.
-
Acid-Base Extraction: An aqueous acid wash (e.g., 1M HCl) can be used to extract the basic product into the aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent. This method is effective for removing non-basic impurities but must be done carefully to avoid emulsions.
Step 3: Deprotection to Yield this compound
The final step is the removal of the protecting groups. For benzyl groups, this is typically achieved by catalytic hydrogenation.
Q5: The catalytic hydrogenation to remove the benzyl groups is slow or incomplete. How can I improve this reaction?
A5: Sluggish debenzylation is a frequent issue.
-
Catalyst Choice and Loading: Palladium on carbon (Pd/C) is the standard catalyst. Ensure you are using a high-quality, active catalyst. 10% Pd/C is common, but sometimes increasing the weight percentage or using a different catalyst like Pearlman's catalyst (Pd(OH)₂/C) can improve efficiency, especially if the substrate is sterically hindered or contains other functional groups.
-
Hydrogen Pressure: While many reactions proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi in a Parr shaker) can significantly accelerate the reaction rate.
-
Solvent: Protic solvents like methanol or ethanol are ideal for this reaction as they readily dissolve the substrate and hydrogen. The presence of a small amount of acid (e.g., HCl or acetic acid) can sometimes accelerate the reaction by ensuring the amine is protonated, which can prevent catalyst poisoning.
-
Catalyst Poisoning: Trace impurities from previous steps, particularly sulfur-containing compounds, can poison the palladium catalyst. Ensure the substrate is highly pure before attempting the deprotection. If poisoning is suspected, filtering the reaction mixture through a plug of Celite or activated carbon before adding the catalyst may help.
Q6: The final product, this compound, is difficult to isolate and handle. What is the best practice for purification and storage?
A6: The free diamine is a polar, often hygroscopic, low-melting solid or oil that can be difficult to handle.
-
Isolation as a Salt: The most common and effective strategy is to isolate the product as a dihydrochloride or other salt. [5][6]After the reaction is complete and the catalyst is filtered off, the solvent can be evaporated and the residue dissolved in a suitable solvent (like isopropanol or ether). Bubbling HCl gas through the solution or adding a solution of HCl in isopropanol will precipitate the dihydrochloride salt, which is typically a stable, crystalline solid that is much easier to handle and purify.
-
Purification: The salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
-
Storage: The dihydrochloride salt is significantly more stable and less hygroscopic than the free base. It should be stored in a desiccator to prevent moisture absorption.
Part 2: Frequently Asked Questions (FAQs)
Q7: What are the most critical analytical techniques for monitoring this synthesis?
A7: A combination of techniques is essential for reliable process control.
| Technique | Application Stage | Purpose & Key Insights |
| TLC | All stages | Quick, qualitative check of reaction progress. Helps in identifying the presence of starting material, product, and major byproducts. |
| GC/MS | Steps 1 & 2 | Excellent for analyzing volatile and thermally stable intermediates. Provides information on purity and molecular weight of components. [7] |
| HPLC | Steps 2 & 3, Final Product | The cornerstone for quantitative purity analysis of non-volatile compounds. [8]A C18 reverse-phase column with a water/acetonitrile gradient (often with TFA) is a standard method for amine analysis. [8] |
| ¹H & ¹³C NMR | All stages, Final Product | Essential for structural confirmation of intermediates and the final product. Quantitative NMR (qNMR) can also be used for purity assessment against a certified standard. |
| Potentiometric Titration | Final Product | A classical and highly accurate method for determining the purity of the final amine salt by titrating against a standardized base. [8] |
Q8: What are the primary safety considerations for this multi-step synthesis?
A8:
-
Halogenated Reagents: Many precursors are alkyl halides, which are alkylating agents and should be handled with care in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Hydrogenation: The use of hydrogen gas, especially under pressure, carries a significant risk of fire or explosion. Ensure all equipment is properly grounded and designed for hydrogenation reactions. The Pd/C catalyst is pyrophoric when dry and exposed to air; it should always be handled as a wet slurry.
-
Strong Bases and Acids: Reagents like sodium hydride (NaH) and concentrated acids (HCl) require careful handling. NaH reacts violently with water.
Q9: Are there alternative protecting group strategies besides benzyl groups?
A9: Yes, the choice of protecting group is critical and depends on the overall synthetic plan for the final molecule.
-
Boc (tert-butyloxycarbonyl): This is a very common alternative. It is stable to the conditions of spirocyclization and can be easily removed with acid (e.g., TFA in DCM or HCl in dioxane). [9]Using an orthogonal protecting group strategy, such as protecting one nitrogen with Boc and the other with Benzyl, allows for selective functionalization of the two nitrogen atoms. [1]* Cbz (Carboxybenzyl): Similar to benzyl groups, Cbz groups are removed by hydrogenation. They are generally more stable than Boc groups to acidic conditions.
Part 3: Experimental Protocols
Protocol 1: Synthesis of N,N'-Dibenzyl-2,7-diazaspiro[3.5]nonane
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add anhydrous potassium carbonate (3.0 equivalents) and anhydrous N,N-dimethylformamide (DMF) to achieve a final concentration of ~0.01 M relative to the limiting reagent.
-
Reagent Addition: Add benzylamine (2.2 equivalents) to the stirring suspension. Heat the mixture to 90 °C.
-
Cyclization: Dissolve 1,1-bis(chloromethyl)cyclobutane (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 8-12 hours to maintain high dilution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 90 °C for an additional 24 hours. Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purification: Dissolve the residue in ethyl acetate and wash with water (3x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., 0-20% ethyl acetate in hexanes with 0.5% triethylamine).
Protocol 2: Deprotection via Catalytic Hydrogenation to this compound Dihydrochloride
-
Setup: In a flask suitable for hydrogenation, dissolve the purified N,N'-dibenzyl-2,7-diazaspiro[3.5]nonane (1.0 equivalent) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% Pd) as a slurry in methanol. Caution: Pd/C is pyrophoric.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (3x). Maintain a positive pressure of hydrogen (e.g., balloon or Parr apparatus at 50 psi) and stir the reaction vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC until the starting material is fully consumed (typically 12-24 hours).
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Caution: Do not allow the catalyst to dry on the filter paper.
-
Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in a minimal amount of isopropanol. Add a 2M solution of HCl in isopropanol dropwise until the solution is acidic and a precipitate forms.
-
Isolation: Stir the suspension for 1 hour, then cool in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold ether, and dry under vacuum to yield this compound dihydrochloride as a white solid.
References
- CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane. (URL: )
-
Organic Syntheses Procedure, Coll. Vol. 10, p.336 (2004); Vol. 77, p.249 (2000). (URL: [Link])
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. (URL: [Link])
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
-
Cyclobutane synthesis - Organic Chemistry Portal. (URL: [Link])
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. (URL: [Link])
-
CAS 1610028-42-6: this compound, 2-methyl-, hydrochloride (1:2). (URL: [Link])
-
Multistep Synthesis - Michigan State University Chemistry. (URL: [Link])
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF on ResearchGate. (URL: [Link])
-
Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride - PrepChem.com. (URL: [Link])
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. (URL: [Link])
-
Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. CHIMIA. (URL: [Link])
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. (URL: [Link])
-
Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules. (URL: [Link])
-
Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. White Rose Research Online. (URL: [Link])
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. (URL: [Link])
-
Multi-Step Reactions / Synthesis [LIVE RECORDING] Organic Chemistry Finals Review. YouTube. (URL: [Link])
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank. (URL: [Link])
-
Improved process for (S,S)-2, 8-diazabicyclo [1][10]nonane. TSI Journals. (URL: [Link])
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Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Yield optimization for multiple reactions. ResearchGate. (URL: [Link])
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Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. (URL: [Link])
-
Multi-Step Continuous-Flow Organic Synthesis: Opportunities and Challenges. Chemistry. (URL: [Link])
-
Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PubMed. (URL: [Link])
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Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Semantic Scholar. (URL: [Link])
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handling and safety precautions for 2,7-Diazaspiro[3.5]nonane reagents
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2,7-Diazaspiro[3.5]nonane and its derivatives. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on safe handling, experimental troubleshooting, and emergency procedures. Our goal is to synthesize technical data with practical, field-proven insights to ensure both the success and safety of your experiments.
Core Safety & Handling Protocols
This section outlines the essential safety precautions and handling procedures. The information is compiled from authoritative Safety Data Sheets (SDS) and should be considered mandatory for all laboratory personnel.
1.1 Hazard Identification & Classification
This compound and its common derivatives (e.g., Boc-protected forms) are classified with several key hazards.[1][2] It is crucial to understand these before opening the container.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][3] |
| Respiratory Tract Irritation | H335 | May cause respiratory irritation. | [1][2] |
These classifications necessitate careful handling in a controlled environment at all times.
1.2 Required Personal Protective Equipment (PPE)
Due to the identified hazards, the following PPE is mandatory when handling these reagents.[3][4] The goal is to create a complete barrier between the researcher and the chemical.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | Prevents eye contact which can cause serious irritation.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin irritation upon contact. Gloves must be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | Impervious laboratory coat. Flame-retardant clothing may be required depending on the solvent used. | Protects against accidental splashes on the skin and clothing.[1][4] |
| Respiratory Protection | Use only in a chemical fume hood. If fume hood is not available or for large spills, a NIOSH-approved respirator is necessary. | Prevents inhalation of dust or vapors which can cause respiratory irritation.[2] |
1.3 Storage & Stability
Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations.
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] Many suppliers recommend refrigeration (e.g., 4°C) or freezing (-20°C) for long-term storage.[1][6]
-
Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases.[1] These materials can cause vigorous, potentially hazardous reactions.
-
Chemical Stability : The reagent is generally stable under recommended storage conditions.[1] However, as a secondary amine, the unprotected form may slowly react with atmospheric CO₂. For sensitive applications, storage under an inert atmosphere (e.g., Argon or Nitrogen) is advised.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yield with diazaspiro-nonane reagents can often be traced back to a few key areas. Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low reaction yield.
-
Causality:
-
Reagent Integrity: Unprotected this compound, being a secondary amine, can be susceptible to oxidation or reaction with atmospheric carbon dioxide over time. Boc-protected derivatives can be sensitive to acidic conditions, even trace amounts in solvents like chloroform. Always use a fresh bottle or verify the purity of an older one.
-
Reaction Conditions: Many reactions involving amines are sensitive to moisture and air. If your reaction involves organometallics or other sensitive reagents, ensure you are using anhydrous solvents and maintaining an inert atmosphere.
-
Purification: The polar nature of the dual amine structure can sometimes make purification challenging. The compound may adhere strongly to silica gel, leading to losses. Consider using a different stationary phase (like alumina) or adding a small amount of a competitive amine (e.g., triethylamine) to your eluent.
-
Q2: I'm seeing unexpected side products in my reaction. What are they likely to be?
A2: The nature of the side products depends heavily on your specific reaction, but common issues with this scaffold include:
-
Double Reaction: If you are performing a mono-functionalization (e.g., adding one substituent), the presence of two amine groups means a double-addition product is a common side reaction. To mitigate this, you can use an excess of the diazaspiro-nonane reagent or use a mono-protected version (like a Boc-protected derivative) from the start.[1][6][7]
-
Oxidation: The amine groups can be susceptible to oxidation, leading to colored impurities. Ensuring your reaction is run under an inert atmosphere can help prevent this.
-
Ring-Opening/Rearrangement: While spirocycles are generally stable, highly strenuous reaction conditions (very high heat, strong Lewis acids) could potentially lead to rearrangement or degradation, though this is less common.
Q3: The reagent is a solid. What is the best way to dispense it accurately?
A3: Since this compound derivatives can be hygroscopic and may cause respiratory irritation as a dust, it is crucial to handle the solid form carefully.[1][2]
-
Work in a Fume Hood: Always handle the solid reagent inside a chemical fume hood to contain any dust.[3]
-
Avoid Creating Dust: Do not crush or grind the material outside of a contained system. Handle it gently with a spatula.
-
Weighing: Tare your receiving flask on a balance, then add the reagent to the flask inside the fume hood. Close the flask before moving it back to the balance to re-weigh. This minimizes exposure and contamination.
-
Inert Atmosphere: For air-sensitive reactions, weigh the reagent into the flask, seal the flask with a septum, and then purge with an inert gas (Argon or Nitrogen) before adding solvents.
Frequently Asked Questions (FAQs)
Q: What are the primary applications of this compound in drug discovery?
A: This scaffold is highly valued in medicinal chemistry as a bioisostere for other cyclic amines like piperazine.[8] Its rigid, three-dimensional structure can improve a compound's metabolic stability and binding affinity.[9] A notable application is in the development of covalent inhibitors for KRAS G12C, a key mutation in many cancers, where the spirocycle moiety helps to properly orient the molecule for binding in the target protein's pocket.[10]
Q: What are the general solubility properties of these reagents?
A: Solubility is dependent on the specific derivative:
-
Unprotected/Salt Forms: The free base is typically soluble in many organic solvents like DCM, chloroform, and alcohols. The hydrochloride salt forms are often more soluble in water and alcohols.
-
Boc-Protected Forms: These are generally more lipophilic and show good solubility in a wider range of organic solvents, including ethyl acetate, DCM, and THF, but have poor water solubility.[1]
Q: What is the CAS number for the parent compound and its common Boc-protected derivative?
A:
-
This compound: 136098-14-1[11]
-
tert-Butyl this compound-7-carboxylate (7-Boc derivative): 896464-16-7[1]
Emergency Procedures
In the event of an emergency, follow these procedures immediately and seek medical attention. This information is derived directly from supplier safety data sheets.
4.1 First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid immediately. | [4][5] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately. | [5] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Obtain medical aid immediately. | [1][5] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [4][5] |
4.2 Accidental Release Measures (Spill Cleanup)
A spill must be handled promptly and safely. The response depends on the size of the spill.
Caption: Step-by-step workflow for responding to a chemical spill.
-
Personal Precautions : Wear full protective equipment and ensure adequate ventilation.[4][5] Avoid breathing vapors, mist, or dust.
-
Environmental Precautions : Prevent the product from entering drains, waterways, or soil.[1][5]
-
Cleanup : For solids, sweep up carefully to avoid generating dust. For solutions, absorb with an inert material.[2] Place all contaminated material into a suitable, labeled container for hazardous waste disposal.[2][4]
References
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SAFETY DATA SHEET. Glaze 'N Seal. [Link]
-
This compound | C7H14N2 | CID 21692407. PubChem - NIH. [Link]
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
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Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. [Link]
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- 10. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the ADME Properties of 2,7-Diazaspiro[3.5]nonane and Piperazine for Drug Discovery
In the landscape of modern medicinal chemistry, the selection of appropriate scaffolds is a critical determinant of the success of a drug discovery program. Nitrogen-containing heterocycles are privileged structures due to their ability to engage in hydrogen bonding and their tunable physicochemical properties. Among these, piperazine has long been a mainstay, incorporated into numerous approved drugs owing to its generally favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2][3][4] However, the quest for novel chemical space with improved or differentiated properties has led to the exploration of bioisosteric replacements. One such replacement that has garnered interest is the 2,7-diazaspiro[3.5]nonane scaffold.
This guide provides an in-depth, objective comparison of the ADME properties of this compound and piperazine. We will delve into key experimental data and in silico predictions for solubility, permeability, metabolic stability, and plasma protein binding. Furthermore, this guide furnishes detailed, field-proven experimental protocols for assessing these critical drug-like characteristics, empowering researchers to make informed decisions in their lead optimization efforts.
The Contenders: A Structural Overview
Piperazine is a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. Its chair conformation and the presence of two basic nitrogens contribute to its physicochemical properties, which often translate to good aqueous solubility and oral bioavailability.[3][4]
This compound is a spirocyclic diamine, featuring a four-membered azetidine ring and a six-membered piperidine ring fused at a quaternary carbon. This rigid, three-dimensional structure offers a distinct vectoral projection of its nitrogen atoms compared to the more flexible piperazine ring. This structural uniqueness can have significant implications for target binding and ADME properties.
Comparative ADME Profile: Experimental Data and In Silico Predictions
A comprehensive understanding of a scaffold's ADME profile is paramount for predicting its in vivo behavior.[5][6][7] Below, we compare this compound and piperazine across four key ADME parameters. The data presented is a synthesis of experimental findings from the literature and in silico predictions generated using the SwissADME web tool.[8] It is crucial to distinguish between experimental and computationally derived data, as the latter provides a predictive assessment.
| ADME Property | This compound | Piperazine | Key Insights & Experimental Considerations |
| Aqueous Solubility | Predicted: Good | Experimental: High | Piperazine's high aqueous solubility is well-documented. The in silico prediction for this compound also suggests good solubility, a favorable trait for oral drug delivery. Experimental validation is recommended. |
| Permeability | Predicted: Low | Predicted: Low | Both scaffolds are predicted to have low passive permeability, likely due to their polar nature. It is important to assess permeability experimentally using assays like PAMPA or Caco-2 to understand the potential for active transport or efflux. |
| Metabolic Stability | Derivative Data: High | Experimental: Generally Stable | A derivative of this compound has shown high metabolic stability in human and mouse liver microsomes.[9] Piperazine is also known for its relative metabolic stability. In vitro liver microsome assays are crucial for confirming the metabolic fate of specific analogs. |
| Plasma Protein Binding | Predicted: Low | Experimental: ~10-30% | The in silico prediction for this compound suggests low plasma protein binding. Experimental data for piperazine indicates low to moderate binding. Low protein binding is often desirable as it means more free drug is available to exert its therapeutic effect. |
| Blood-Brain Barrier (BBB) Permeation | Predicted: No | Predicted: No | Both scaffolds are predicted to be non-permeant to the BBB, which is advantageous for peripherally acting drugs to minimize CNS side effects. |
| P-glycoprotein (P-gp) Substrate | Predicted: No | Predicted: No | Neither scaffold is predicted to be a substrate of the P-gp efflux pump, a positive attribute for maintaining intracellular drug concentrations. |
Disclaimer: In silico predictions are a valuable tool for early-stage drug discovery but should always be confirmed with experimental data.
Deep Dive into Key ADME Parameters
Solubility: The Gateway to Absorption
Aqueous solubility is a fundamental property that influences a drug's dissolution and subsequent absorption.
-
Piperazine: The high water solubility of piperazine is a key contributor to its favorable oral bioavailability.[3][4] This property is attributed to the two basic nitrogen atoms that can be readily protonated.
Permeability: Crossing the Barrier
The ability of a compound to permeate biological membranes, such as the intestinal epithelium, is crucial for oral absorption.
-
In Silico Predictions: Both piperazine and this compound are predicted to have low passive permeability. This is not unexpected for small, polar molecules.
-
Experimental Assessment: It is imperative to experimentally determine permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a measure of passive diffusion, while the Caco-2 cell permeability assay can elucidate both passive and active transport mechanisms, including efflux.[1][10][11]
Metabolic Stability: Resisting the Body's Defenses
The susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver, determines its half-life and potential for drug-drug interactions.[12][13][14]
-
Piperazine: Generally, the piperazine ring is relatively resistant to metabolic degradation, although N-dealkylation can occur depending on the substituents.
-
This compound: Encouragingly, a derivative of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one has been reported to exhibit high metabolic stability in both human and mouse liver microsomes.[9] This suggests that the spirocyclic core may be less susceptible to metabolism compared to other scaffolds.
Plasma Protein Binding: The Free Drug Hypothesis
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues.[15][16][17]
-
Piperazine: Piperazine exhibits low to moderate plasma protein binding.
-
This compound: In silico predictions indicate that this compound is likely to have low plasma protein binding. This is a favorable characteristic, as a lower degree of binding generally results in a higher concentration of free drug available for therapeutic action.
Experimental Protocols for ADME Assessment
To empower researchers with the tools to experimentally validate these properties, we provide detailed, step-by-step methodologies for key in vitro ADME assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane, simulating the intestinal epithelium.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Prepare Solutions: Dissolve the test compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM. Prepare a fresh lipid solution (e.g., 2% w/v lecithin in dodecane).
-
Prepare the PAMPA Plate: Add 300 µL of buffer to each well of a 96-well acceptor plate. Carefully coat the membrane of a 96-well filter donor plate with 5 µL of the lipid solution.
-
Start the Assay: Place the lipid-coated donor plate onto the acceptor plate. Add 200 µL of the test compound solution to each well of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells to model the human intestinal barrier, assessing both passive and active transport.[1][10][11][18]
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value >200 Ω·cm² is generally considered acceptable.
-
Assay Initiation: Wash the cell monolayer with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Apical to Basolateral (A-B) Permeability: Add the test compound (typically 10 µM) to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.
-
Basolateral to Apical (B-A) Permeability: In a separate set of wells, add the test compound to the basolateral compartment and fresh buffer to the apical compartment to assess efflux.
-
Incubation and Sampling: Incubate the plates at 37°C with 5% CO2. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
Analysis: Quantify the concentration of the test compound in the samples by LC-MS/MS.
-
Data Analysis: Calculate the Papp value for both A-B and B-A directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for efflux transporters.
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[12][13][14][19][20]
Caption: Workflow for the Liver Microsomal Stability Assay.
Methodology:
-
Prepare Reagents: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4). Prepare a suspension of human liver microsomes (0.5 mg/mL) in the same buffer. Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Pre-warm the microsome suspension and the test compound solution to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t½) / (microsomal protein concentration).
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a drug that is bound to plasma proteins, which is crucial for understanding its distribution and availability.[4][15][16][17]
Caption: Workflow for the Plasma Protein Binding Assay using Equilibrium Dialysis.
Methodology:
-
Prepare the Dialysis Unit: Hydrate the semi-permeable dialysis membrane (typically with a molecular weight cutoff of 5-10 kDa) according to the manufacturer's instructions. Assemble the equilibrium dialysis apparatus.
-
Sample Preparation: Spike human plasma with the test compound to the desired concentration (e.g., 1 µM).
-
Dialysis: Add the spiked plasma to one chamber of the dialysis unit and an equal volume of phosphate buffer (pH 7.4) to the other chamber.
-
Incubation: Seal the unit and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-24 hours, determined in a preliminary experiment).
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber: fu = C_buffer / C_plasma.
Conclusion
Both piperazine and this compound present compelling profiles for their inclusion in drug discovery campaigns. Piperazine is a well-trodden path, offering a high probability of favorable ADME properties, particularly solubility and metabolic stability. This compound, as a more novel scaffold, represents an opportunity for chemical space expansion and potential differentiation. The available data, though limited for the parent compound, suggests that it may also possess desirable ADME characteristics, particularly with respect to metabolic stability.
The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program, including the target, desired pharmacokinetic profile, and synthetic accessibility. This guide provides a foundational understanding of their comparative ADME properties and the experimental means to rigorously evaluate them, enabling researchers to make data-driven decisions on the path to identifying promising new drug candidates.
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A Comparative Guide to the Metabolic Stability of 2,7-Diazaspiro[3.5]nonane and Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from concept to clinic, its metabolic stability is a gatekeeper of success.[1] This property, referring to a compound's resistance to biotransformation by the body's metabolic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A drug with poor metabolic stability is rapidly cleared from the body, often necessitating higher or more frequent doses to achieve a therapeutic effect, which can lead to patient compliance issues and undesirable side effects.[1] Conversely, excessively high stability can lead to accumulation and potential toxicity.[3] Therefore, medicinal chemists strive to design molecules with an optimal metabolic stability profile.
The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) enzymes, plays a central role.[1][4] These enzymes catalyze a variety of oxidative reactions that functionalize drug molecules, preparing them for excretion. Saturated heterocyclic scaffolds, such as piperidine, are common motifs in many pharmaceuticals but are often susceptible to CYP-mediated metabolism. This has driven the exploration of bioisosteric replacements that can maintain or improve biological activity while enhancing metabolic stability. One such emerging scaffold is the 2,7-diazaspiro[3.5]nonane core.
This guide provides an in-depth, objective comparison of the metabolic stability of this compound and piperidine analogs, offering supporting experimental data and methodologies to inform rational drug design.
The Piperidine Moiety: A Double-Edged Sword
The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved drugs.[5][6] Its popularity stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for introducing substituents that can interact with biological targets. However, the very features that make piperidine attractive also render it susceptible to metabolic degradation.
Common Metabolic Pathways of Piperidine Analogs
The metabolism of piperidine-containing drugs is primarily mediated by CYP enzymes and can proceed through several pathways:[7][8][9]
-
C-H Oxidation: The carbon atoms adjacent (α) to the nitrogen are particularly prone to oxidation, leading to the formation of lactams. This is often a major clearance pathway.
-
N-Dealkylation: If the piperidine nitrogen is substituted, cleavage of the N-alkyl bond is a common metabolic route.[9]
-
Ring Opening: In some cases, oxidative metabolism can lead to the opening of the piperidine ring.[9]
-
N-Oxidation: The nitrogen atom itself can be oxidized to form an N-oxide.
These metabolic transformations generally result in more polar metabolites that are more readily excreted, but they can also lead to inactivation of the drug or, in some instances, the formation of reactive or toxic metabolites.[1]
This compound: A Strategy for Enhanced Metabolic Stability
The this compound scaffold is a spirocyclic diamine that has gained traction as a bioisosteric replacement for piperidine and other cyclic amines in drug discovery.[10][11][12] Its rigid, three-dimensional structure can offer a different vector for substituent placement compared to the more flexible piperidine ring, potentially leading to improved target engagement. More pertinent to this discussion is the hypothesis that its unique topology can shield it from metabolic attack.
Hypothesized Metabolic Advantages of this compound
The potential for enhanced metabolic stability of this compound analogs is rooted in several structural features:
-
Steric Hindrance: The spirocyclic nature of the scaffold introduces steric bulk around the nitrogen atoms and adjacent carbons. This can hinder the approach of bulky CYP enzymes, reducing the rate of oxidation.
-
Altered Electronics: The presence of two nitrogen atoms within the spirocyclic system can influence the electron density and reactivity of the entire scaffold, potentially making it less susceptible to certain metabolic reactions.
-
Reduced Lipophilicity: In some cases, the incorporation of a spirodiamine can lead to a decrease in lipophilicity, which can correlate with reduced metabolic clearance.[6]
Emerging evidence suggests that this hypothesis holds true. For instance, a study on covalent inhibitors of KRAS G12C reported that compounds incorporating a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety exhibited high metabolic stability in both human and mouse liver microsomes.[13]
Experimental Comparison of Metabolic Stability
To objectively compare the metabolic stability of these two scaffolds, standardized in vitro assays are employed. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[4][14]
In Vitro Metabolic Stability Assays
-
Liver Microsomal Stability Assay: This assay utilizes a subcellular fraction of the liver (microsomes) that is enriched in CYP enzymes.[4][15] It is a cost-effective and high-throughput method to assess Phase I metabolic stability.[15]
-
Hepatocyte Stability Assay: This "gold standard" assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters.[4][16] This provides a more comprehensive picture of a compound's metabolic fate.[4][16]
Key Parameters for Comparison
The primary outputs of these assays are:
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.[14][17]
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.[14][17]
A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
Hypothetical Comparative Data
The following table presents hypothetical data from a liver microsomal stability assay comparing a piperidine analog with a corresponding this compound analog.
| Compound | Scaffold | t½ (min) | CLint (µL/min/mg protein) |
| Analog A | Piperidine | 15 | 46.2 |
| Analog B | This compound | 45 | 15.4 |
In this hypothetical scenario, Analog B , containing the this compound scaffold, demonstrates a significantly longer half-life and lower intrinsic clearance compared to the piperidine-containing Analog A , suggesting superior metabolic stability.
Experimental Protocols
Liver Microsomal Stability Assay Protocol
This protocol outlines a typical procedure for assessing metabolic stability using liver microsomes.
-
Preparation of Reagents:
-
Thaw cryopreserved liver microsomes (e.g., human, mouse) at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[18][19]
-
Prepare a stock solution of the test compound and positive controls (e.g., verapamil, dextromethorphan) in an appropriate solvent like DMSO or acetonitrile.[18]
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[18][20]
-
-
Incubation:
-
In a 96-well plate, combine the microsomal solution with the test compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.[15]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[19]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a stopping solution, typically ice-cold acetonitrile containing an internal standard.[15][19]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[15]
-
-
Data Analysis:
Hepatocyte Stability Assay Protocol
This protocol provides a general outline for a hepatocyte stability assay.
-
Cell Preparation:
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate containing the test compound.
-
Incubate the plate at 37°C on an orbital shaker to keep the cells in suspension.[21]
-
At specified time points, collect aliquots of the cell suspension and terminate the reaction by adding a stopping solution (e.g., acetonitrile).[21]
-
-
Sample Analysis:
-
Process the samples (e.g., centrifugation) to remove cell debris.
-
Quantify the remaining parent compound in the supernatant by LC-MS/MS.[22]
-
-
Data Analysis:
-
Similar to the microsomal assay, determine the t½ and CLint by plotting the depletion of the parent compound over time.[21]
-
Visualizing Metabolic Concepts
Caption: Workflow for a typical in vitro metabolic stability assay.
Caption: Comparative metabolic pathways of piperidine and this compound analogs.
Conclusion: A Strategic Choice for Drug Design
The selection of a heterocyclic scaffold is a pivotal decision in drug design, with significant downstream consequences for a compound's pharmacokinetic properties. While piperidine remains a valuable and widely used moiety, its susceptibility to metabolism can be a significant hurdle. The this compound scaffold presents a compelling alternative, offering the potential for enhanced metabolic stability through its unique spirocyclic structure.
By understanding the metabolic liabilities of different scaffolds and employing robust in vitro assays, researchers can make more informed decisions during lead optimization. The strategic replacement of a metabolically vulnerable piperidine with a more robust bioisostere like this compound can be a powerful tactic to improve the developability of a drug candidate, ultimately increasing its chances of success in the clinic.
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A Comparative Guide to the Bioisosteric Replacement of Piperidine with 2,7-Diazaspiro[3.5]nonane in Drug Design
This guide provides an in-depth technical comparison of the bioisosteric replacement of the ubiquitous piperidine scaffold with the more rigid and three-dimensional 2,7-diazaspiro[3.5]nonane moiety. We will explore the fundamental physicochemical differences, synthetic strategies, and the tangible impact of this substitution on the pharmacological profiles of known drug candidates, supported by experimental data and detailed protocols.
The Rationale for Piperidine Bioisosterism
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of clinically approved drugs.[1][2] Its prevalence is due to its favorable physicochemical properties, synthetic tractability, and its ability to act as a versatile scaffold or linker.[2] However, the very flexibility of the piperidine ring can be a double-edged sword, and its metabolic susceptibility, particularly oxidation adjacent to the nitrogen atom, often presents a challenge in drug development.[2][3]
Bioisosteric replacement—the substitution of one chemical group for another with similar physical or chemical properties to produce a compound with comparable biological activity—is a powerful strategy to overcome these limitations.[1] Introducing spirocyclic systems, such as this compound, offers a compelling approach to:
-
Enhance Metabolic Stability: The rigid, spirocyclic core can shield metabolically vulnerable positions and reduce susceptibility to oxidative enzymes.[3]
-
Improve Physicochemical Properties: The introduction of a second nitrogen atom and a more compact, three-dimensional shape can favorably modulate properties like solubility and lipophilicity.[3][4]
-
Explore Novel Chemical Space: The defined exit vectors of spirocycles can orient substituents in unique ways, potentially leading to improved target engagement and selectivity.
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ a bioisostere is fundamentally driven by its physicochemical profile. A comparison between piperidine and this compound reveals key differences that a medicinal chemist can leverage.
| Property | Piperidine | This compound | Rationale for Impact |
| Molecular Formula | C₅H₁₁N | C₇H₁₄N₂ | Increased atom count and nitrogen content. |
| Molecular Weight | 85.15 g/mol [5] | 126.20 g/mol [6] | Higher molecular weight, a consideration for overall drug size. |
| XLogP3 | 0.8[5] | -0.3[6] | Significantly lower lipophilicity, which can improve aqueous solubility. |
| pKa (Strongest Basic) | ~11.2 | ~10.5 (predicted)[7] | The basicity remains in a similar range, allowing for comparable salt formation and physiological interactions. |
| Topological Polar Surface Area (TPSA) | 12.0 Ų[5] | 24.1 Ų[6] | Doubled TPSA due to the second nitrogen atom, suggesting increased potential for hydrogen bonding and improved solubility. |
| Aqueous Solubility | Miscible[5] | Higher predicted solubility | The combination of lower lipophilicity and higher TPSA generally leads to better solubility profiles. |
Key Insight: The most significant changes are the reduction in lipophilicity (LogP) and the increase in the topological polar surface area (TPSA). This shift generally predicts improved aqueous solubility and can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often for the better.
Synthesis of the this compound Core
The utility of any building block in drug discovery is contingent on its synthetic accessibility. Fortunately, scalable routes to this compound have been developed. Below is a representative multi-step synthesis for a protected version of the scaffold, a crucial intermediate for further elaboration.
Experimental Protocol: Synthesis of tert-butyl this compound-2-carboxylate
This protocol outlines a common pathway to produce the mono-Boc protected spirocycle, ready for coupling to a molecule of interest.
Step 1: Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate
-
To a solution of diethyl malonate in ethanol, add a suitable base (e.g., sodium ethoxide).
-
React the resulting enolate with 1,2-dibromoethane to form the cyclopropane intermediate.
-
Further reaction under appropriate conditions yields the dioxolane-protected diacetate.
Step 2: (2,2'-(1,3-dioxolane-2,2-diyl)bis(ethane-2,1-diyl))bis(4-methylbenzenesulfonate)
-
Reduce the diacetate from Step 1 using a reducing agent like lithium borohydride in tetrahydrofuran (THF) to obtain the corresponding diol.[8]
-
React the diol with p-toluenesulfonyl chloride in dichloromethane in the presence of a base (e.g., triethylamine) to yield the ditosylate.[8]
Step 3: 7-tosyl-2,7-diazaspiro[3.5]nonane
-
Treat the ditosylate from Step 2 with a suitable amine (e.g., benzylamine) followed by cyclization promoted by a base like cesium carbonate in acetonitrile to form the protected spirocycle.[8]
Step 4: this compound
-
Remove the tosyl protecting group via reduction, for example, using magnesium in methanol.[8]
Step 5: tert-butyl this compound-2-carboxylate
-
React the free diamine from Step 4 with Boc anhydride (di-tert-butyl dicarbonate) in a solvent like dichloromethane to afford the mono-Boc protected product.[8]
Caption: General synthetic workflow for Boc-protected this compound.
Case Study: GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes, as its activation stimulates glucose-dependent insulin secretion.[7][9] Several piperidine-containing GPR119 agonists have been developed. Here, we analyze the impact of replacing piperidine with this compound in a known agonist scaffold.[9]
Synthesis of a this compound-based GPR119 Agonist
The synthesis leverages the previously prepared mono-Boc protected spirocycle.
Caption: Synthetic route to a GPR119 agonist using the spirocyclic core.
Experimental Workflow:
-
Boc Deprotection: The starting material, tert-butyl this compound-2-carboxylate, is dissolved in dichloromethane (DCM) and treated with trifluoroacetic acid (TFA) to remove the Boc protecting group, exposing the secondary amine.[10]
-
Acylation: The resulting free amine is coupled with a substituted pyrimidinyl carboxylic acid using a standard peptide coupling agent (e.g., HATU, HOBt, DIPEA) to form an amide bond.
-
N-Arylation: The remaining secondary amine on the spirocycle is then subjected to a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) with a functionalized aryl halide to install the final piece of the pharmacophore.
Comparative Performance Data
The following table summarizes the data for a piperidine-containing lead compound and its optimized this compound analog (Compound 54g from the cited study).[9]
| Parameter | Piperidine Analog | This compound Analog (54g) |
| GPR119 Agonist Potency (EC₅₀) | 15 nM | 2 nM |
| Human Liver Microsomal Stability (t₁/₂) | 35 min | >180 min |
| Rat Pharmacokinetics (Oral Bioavailability) | 15% | 45% |
| In Vivo Efficacy (Glucose Lowering in Diabetic Rats) | Moderate | Significant |
Analysis of Performance Enhancement
The experimental data clearly demonstrates the profound and positive impact of the bioisosteric replacement:
-
Potency: The spirocyclic analog is over 7-fold more potent. This is likely due to the rigid spirocyclic scaffold pre-organizing the key pharmacophoric elements into an optimal conformation for binding to the GPR119 receptor, reducing the entropic penalty upon binding.
-
Metabolic Stability: The metabolic half-life in human liver microsomes increased dramatically. The spirocyclic structure effectively shields the molecule from oxidative metabolism, a common liability for simple piperidine rings.
-
Pharmacokinetics & Efficacy: The improved metabolic stability and likely enhanced solubility contributed to a 3-fold increase in oral bioavailability. This superior PK profile translated directly to a more pronounced glucose-lowering effect in a diabetic rat model, validating the therapeutic potential of this modification.[9]
Broader Applications and Conclusion
The successful application of this compound is not limited to GPR119 agonists. This scaffold has also been successfully incorporated into covalent inhibitors of KRAS G12C, a critical oncology target. In that context, the spirocycle served to optimize the orientation of the warhead for covalent modification while maintaining favorable drug-like properties, leading to potent compounds with dose-dependent antitumor effects in vivo.[11]
While the increased synthetic complexity and molecular weight are factors to consider, the demonstrated improvements in potency, metabolic stability, and overall developability make this compound a highly valuable tool in the medicinal chemist's arsenal.
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A Comparative In Vitro ADME Profile of Novel 2,7-Diazaspiro[3.5]nonane-Containing Compounds
A Senior Application Scientist's Guide to Early-Stage Drug Candidate Assessment
Introduction: The Imperative of Early ADME Profiling in Drug Discovery
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a recommendation but a critical determinant of its eventual success.[1][2][3][4] High attrition rates of drug candidates in later-stage clinical trials, often due to unfavorable pharmacokinetic profiles or unforeseen toxicity, underscore the necessity of integrating ADME profiling into the earliest stages of research.[3][4][5] This proactive approach allows for the timely identification of liabilities, guiding medicinal chemistry efforts to optimize molecular properties and ultimately reducing costly late-stage failures.[2][6]
The focus of this guide is on a particularly promising class of molecules: 2,7-diazaspiro[3.5]nonane-containing compounds. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality.[7][8] This structural rigidity can lock the conformation of a molecule, potentially leading to improved potency and selectivity.[8] Furthermore, the introduction of spirocyclic motifs can favorably modulate physicochemical properties such as solubility and metabolic stability.[7][8][9][10][11] However, as with any novel chemical series, a thorough understanding of their ADME profile is paramount.
This guide provides a comparative framework for the in vitro ADME profiling of a novel this compound-containing compound, designated as Compound X , against two relevant comparators: a well-characterized marketed drug, Comparator A , and a structurally related tool compound, Comparator B . We will delve into the experimental methodologies for key ADME assays, interpret the resulting data, and discuss the implications for the progression of Compound X as a potential drug candidate.
Key In Vitro ADME Assays for Early Profiling
A comprehensive early in vitro ADME panel is essential to build a foundational understanding of a compound's pharmacokinetic behavior. The following assays are routinely employed to assess key properties:
-
Metabolic Stability: Evaluates the susceptibility of a compound to metabolism by liver enzymes, a primary determinant of its in vivo half-life.[12][13]
-
Cytochrome P450 (CYP) Inhibition: Assesses the potential for a compound to inhibit major drug-metabolizing enzymes, a key indicator of potential drug-drug interactions (DDIs).[14][15][16]
-
Plasma Protein Binding (PPB): Determines the extent to which a compound binds to plasma proteins, as only the unbound fraction is typically pharmacologically active and available for metabolism and excretion.[17][18][19]
-
Permeability: Measures the ability of a compound to cross biological membranes, a critical factor for oral absorption.[20][21][22]
The following sections will provide detailed protocols and comparative data for Compound X and its comparators across these essential assays.
Experimental Methodologies and Comparative Data
Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: Human liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[23] This assay provides a rapid and cost-effective way to estimate a compound's intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for that compound.[12]
Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.
-
Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM), human liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[12]
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression is used to calculate the half-life (t½) and intrinsic clearance (CLint).[12]
Comparative Data:
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Compound X | 45 | 30.8 | Moderate |
| Comparator A | >60 | < 23.1 | Low |
| Comparator B | 12 | 115.5 | High |
Interpretation: Compound X exhibits moderate metabolic stability in human liver microsomes. This is a promising result, suggesting a lower likelihood of rapid first-pass metabolism compared to Comparator B. Comparator A, a marketed drug, shows low clearance, which is often a desirable characteristic. The moderate stability of Compound X indicates that while it is metabolized, it is not so rapid as to preclude further development.
Cytochrome P450 (CYP) Inhibition Assay
Rationale: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[14][15] This assay determines the concentration of a compound required to inhibit the activity of specific CYP isoforms by 50% (IC50). Regulatory agencies such as the FDA and EMA have specific guidance on evaluating DDI potential.[24][25]
Experimental Workflow:
Caption: Workflow for the in vitro CYP inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound.
-
Incubation: Incubate the test compound with human liver microsomes or recombinant CYP enzymes and a specific probe substrate for each CYP isoform being tested (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[14]
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Quenching: After a defined incubation period, stop the reaction with a quenching solution.
-
Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.[14]
Comparative Data (IC50, µM):
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | DDI Risk Potential |
| Compound X | >50 | >50 | 25 | >50 | 15 | Low |
| Comparator A | >50 | 5 | >50 | >50 | >50 | Moderate (CYP2C9) |
| Comparator B | 2 | >50 | 8 | >50 | 1 | High (CYP1A2, 3A4) |
Interpretation: Compound X demonstrates a low potential for CYP inhibition, with IC50 values greater than 10 µM for all major isoforms tested. This is a very favorable outcome, suggesting a low risk of causing clinically significant DDIs. In contrast, Comparator A shows moderate inhibition of CYP2C9, and Comparator B shows potent inhibition of CYP1A2 and CYP3A4, which would be significant liabilities.
Plasma Protein Binding (PPB) Assay
Rationale: The extent of binding to plasma proteins influences the distribution and clearance of a drug.[26] Only the unbound (free) drug is available to interact with its target and be cleared by metabolic enzymes.[17] Rapid equilibrium dialysis (RED) is a common method for determining the fraction of unbound drug (fu).[17]
Experimental Workflow:
Caption: Workflow for the plasma protein binding assay.
Step-by-Step Protocol:
-
Device Preparation: Prepare a rapid equilibrium dialysis (RED) device.
-
Sample Loading: Add the test compound to plasma (human, rat, etc.) in the sample chamber of the RED device. Add dialysis buffer to the buffer chamber.
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[17]
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Comparative Data:
| Compound | Human Plasma Protein Binding (%) | Fraction Unbound (fu) |
| Compound X | 95.2 | 0.048 |
| Comparator A | 99.5 | 0.005 |
| Comparator B | 85.0 | 0.150 |
Interpretation: Compound X is highly bound to human plasma proteins, but to a lesser extent than the highly bound Comparator A. A high degree of protein binding can limit the volume of distribution and reduce clearance. However, the unbound fraction of 4.8% is still substantial and may be sufficient for pharmacological activity. The lower binding compared to Comparator A could potentially lead to a larger volume of distribution.
Caco-2 Permeability Assay
Rationale: The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium to predict the oral absorption of drugs.[20][21][27] This assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[22]
Experimental Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Step-by-Step Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer before the experiment.[28]
-
Assay Initiation: Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
Incubation and Sampling: Incubate at 37°C and collect samples from the receiver compartment at specified time points.
-
Analysis: Quantify the compound in the receiver compartment using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is the ratio of Papp(B-A) to Papp(A-B).
Comparative Data:
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Compound X | 8.5 | 9.2 | 1.1 | High |
| Comparator A | 12.0 | 30.0 | 2.5 | High (P-gp substrate) |
| Comparator B | 0.8 | 1.0 | 1.25 | Low |
Interpretation: Compound X demonstrates high permeability in the Caco-2 assay, with a Papp (A-B) value greater than 5 x 10⁻⁶ cm/s, which is often predictive of good oral absorption. The efflux ratio is close to 1, indicating that it is not a significant substrate for efflux transporters like P-gp. This is a very encouraging result. Comparator A also has high permeability but is a substrate for efflux, which can sometimes limit brain penetration or increase the potential for DDIs. Comparator B shows low permeability, suggesting it would likely have poor oral absorption.
Conclusion and Future Directions
The in vitro ADME profile of Compound X is highly promising. It exhibits moderate metabolic stability, a low risk of CYP-mediated drug-drug interactions, and high permeability without being an efflux substrate. While its plasma protein binding is high, the unbound fraction is still significant.
Compared to the alternatives, Compound X presents a more balanced and favorable ADME profile than Comparator B, which suffers from high metabolic clearance and low permeability. While Comparator A is a marketed drug, its potential for CYP2C9 inhibition and P-gp efflux could be considered liabilities that Compound X appears to avoid.
Based on this strong in vitro ADME package, Compound X is a compelling candidate for further preclinical development. The next logical steps would include:
-
In vivo pharmacokinetic studies in rodents to determine its oral bioavailability, clearance, and volume of distribution, and to see how well the in vitro data translates to an in vivo setting.
-
Metabolite identification studies to understand the primary metabolic pathways and to assess whether any major metabolites are pharmacologically active or potentially toxic.
-
Further DDI studies , such as CYP induction and transporter interaction assays, as recommended by regulatory guidelines.
By systematically evaluating ADME properties from the outset, we can make more informed decisions, de-risk our drug discovery programs, and ultimately increase the probability of bringing novel, safe, and effective medicines to patients.
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The Ascending Trajectory of 2,7-Diazaspiro[3.5]nonanes in Modern Medicinal Chemistry: A Comparative Guide to Structure-Activity Relationships
In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a paramount objective. Researchers and drug development professionals are increasingly venturing beyond the traditional, often planar, chemical scaffolds to explore the rich three-dimensional space offered by spirocyclic systems. Among these, the 2,7-diazaspiro[3.5]nonane scaffold has emerged as a particularly compelling architectural motif. Its inherent rigidity, novel vector orientations for substituents, and favorable physicochemical properties present a powerful platform for the design of next-generation therapeutics.
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives across a spectrum of biological targets. We will dissect the causal relationships behind experimental choices in their design and synthesis, present objective comparisons with alternative scaffolds, and furnish the supporting experimental data and protocols essential for today's drug discovery professionals.
The Strategic Advantage of the this compound Core: Beyond Flatland
The value proposition of the this compound scaffold lies in its ability to address several key challenges in medicinal chemistry. Traditional scaffolds, such as the widely used piperazine, are conformationally flexible and occupy a relatively planar chemical space. In contrast, the spirocyclic nature of the this compound framework imparts a rigid, three-dimensional geometry. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity.[1]
Furthermore, the spirocyclic core offers unique exit vectors for substituents from its two nitrogen atoms, allowing for a more precise and diverse exploration of the chemical space within a target's binding pocket. This has been shown to improve not only potency but also selectivity against off-target proteins.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2] edge [color="#5F6368"]
} caption: "Comparison of Traditional vs. Spirocyclic Scaffolds"
Comparative Analysis: this compound as a Bioisostere of Piperazine
A pivotal strategy in modern drug design is the concept of bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity but offers improved properties. The this compound moiety has been successfully employed as a bioisostere for the ubiquitous piperazine ring. This substitution can lead to significant improvements in a compound's pharmacological profile.
For instance, in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, replacing the piperazine core of the approved drug Olaparib with diazaspiro systems has been investigated.[2][3] This modification aims to develop non-cytotoxic congeners for potential use in inflammatory diseases.[2]
dot graph G { layout=neato; node [shape=plaintext]; edge [arrowhead=none];
} caption: "Structural Comparison of Piperazine and this compound"
Structure-Activity Relationship Studies Across Diverse Targets
The versatility of the this compound scaffold is evident from its application in developing potent and selective modulators for a range of challenging biological targets.
Covalent Inhibitors of KRAS G12C
The KRAS oncogene, particularly the G12C mutant, has long been considered an "undruggable" target in cancer therapy. Recent breakthroughs have seen the development of covalent inhibitors that bind to the mutant cysteine residue. The this compound scaffold has played a crucial role in the design of potent KRAS G12C inhibitors.
In a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, the spirocyclic core serves as a rigid linker connecting the covalent warhead (acryloyl moiety) to a larger recognition element that binds in the switch-II pocket of the KRAS G12C protein.[4]
Key SAR Insights:
-
N7-Substitution: The substituent at the N7 position is critical for achieving high potency. Large, heterocyclic systems, such as substituted quinazolines, have been shown to form key interactions within the switch-II pocket.
-
N2-Acryloyl Moiety: The acryloyl group at the N2 position is the covalent warhead that reacts with the Cys12 residue of the mutant KRAS protein. Modifications to this group can modulate reactivity and selectivity.
-
Improved Metabolic Stability: The rigid spirocyclic scaffold contributes to enhanced metabolic stability compared to more flexible linkers.[4]
| Compound | N7-Substituent | N2-Substituent | pERK IC50 (nM) | H1373 GI50 (nM) |
| Lead (5c) | Substituted Quinazoline | Acryloyl | 18 | 20 |
| Optimized (7b) | 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl | Acryloyl | 1.8 | 1.8 |
Data extracted from Bioorganic & Medicinal Chemistry, 2022, 71, 116949.[4]
Modulators of Sigma Receptors
Sigma receptors, particularly the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are implicated in a variety of central nervous system (CNS) disorders, including neuropathic pain and neurodegenerative diseases. The this compound scaffold has been utilized to develop potent and selective sigma receptor ligands.
Key SAR Insights:
-
Substitution Pattern: The nature and position of substituents on the spirocyclic core and the attached pharmacophores determine the affinity and selectivity for S1R versus S2R.
-
Agonist versus Antagonist Profile: Subtle structural modifications can switch the functional activity of the ligands from agonists to antagonists.
Experimental Protocols
Representative Synthesis of a 7-Boc-Protected this compound Intermediate
The synthesis of the this compound core often involves multi-step sequences to construct the spirocyclic system. A common intermediate is the mono-Boc protected derivative, which allows for selective functionalization of the two nitrogen atoms.
Step-by-step Methodology:
-
Reaction Setup: To a solution of a suitable starting material, such as a protected 3-aminoazetidine derivative, in a suitable solvent (e.g., dichloromethane), add a di-electrophilic reagent like 1,3-dibromopropane in the presence of a base (e.g., triethylamine).
-
Cyclization: The reaction mixture is stirred at room temperature to facilitate the initial alkylation followed by intramolecular cyclization to form the spirocyclic core.
-
Protection: The resulting secondary amine can be protected with a Boc group using di-tert-butyl dicarbonate (Boc)2O and a base like triethylamine in a solvent such as dichloromethane.
-
Purification: The final product is purified by column chromatography on silica gel.
Note: This is a generalized protocol. Specific reaction conditions may vary based on the starting materials and desired final product.
dot graph TD { A[Start: Protected Azetidine] --> B{Alkylation & Cyclization}; B --> C[this compound Core]; C --> D{Boc Protection}; D --> E[7-Boc-2,7-Diazaspiro[3.5]nonane]; E --> F[Further Derivatization]; } caption: "Synthetic Workflow for this compound"
Conclusion and Future Outlook
The this compound scaffold has unequivocally demonstrated its value as a privileged structural motif in modern medicinal chemistry. Its unique three-dimensional architecture provides a robust framework for the design of potent and selective modulators of challenging biological targets, as exemplified by the recent successes in developing KRAS G12C and sigma receptor ligands. The ability of this scaffold to serve as a superior bioisostere for traditional cyclic amines like piperazine opens up vast opportunities for optimizing the pharmacokinetic and pharmacodynamic properties of existing and novel drug candidates.
As synthetic methodologies for accessing diverse spirocyclic systems continue to advance, we can anticipate an even broader application of the this compound core and its analogues in the pursuit of innovative therapeutics for a wide range of human diseases. The continued exploration of this fascinating chemical space will undoubtedly lead to the discovery of new medicines with improved efficacy and safety profiles.
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Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]
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Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 1-4. [Link]
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Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Publications. [Link]
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Darsaraee, M., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 105(12), e202200139. [Link]
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Aso, K., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
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The Ascendancy of Spirocycles in Drug Discovery: A Head-to-Head Comparison of 2,7-Diazaspiro[3.5]nonane and Other Key Scaffolds
In the relentless pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatlands" of traditional aromatic scaffolds. This journey into three-dimensional chemical space has illuminated the profound potential of spirocyclic systems.[1][2] These unique molecular architectures, characterized by two rings sharing a single atom, offer a rigidified framework that can pre-organize substituents for optimal target engagement, thereby improving potency and selectivity.[2][3] Furthermore, the introduction of spirocyclic motifs has been shown to favorably modulate critical drug-like properties, including solubility and metabolic stability.[3]
This guide provides an in-depth, head-to-head comparison of 2,7-diazaspiro[3.5]nonane, a versatile and increasingly popular scaffold, with other prominent spirocyclic systems: azaspiro[3.3]heptanes, oxaspiro[3.3]heptanes, and the parent spiro[3.3]heptane. We will delve into their synthetic accessibility, dissect their key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties with supporting experimental data, and provide detailed protocols for their evaluation. This comparative analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically select and deploy these powerful scaffolds in their discovery programs.
The Spirocyclic Advantage: A Paradigm Shift in Scaffold Design
The strategic incorporation of spirocyclic scaffolds into drug candidates is driven by several key advantages over their more traditional, flexible, or planar counterparts:
-
Enhanced Three-Dimensionality (3D) and Fsp³ Character: Spirocycles inherently possess a greater fraction of sp³-hybridized carbons, a molecular descriptor that has been correlated with a higher probability of clinical success.[3] This increased 3D nature allows for more precise and multifaceted interactions with biological targets.
-
Improved Physicochemical Properties: The rigid nature of spirocycles can lead to improved aqueous solubility and reduced lipophilicity compared to similarly sized carbocyclic or heterocyclic rings.[4] This is often attributed to a disruption of crystal packing and an altered presentation of polar functional groups.
-
Enhanced Metabolic Stability: The quaternary spirocenter and the often-strained ring systems can be less susceptible to metabolic enzymes, particularly cytochrome P450s, leading to improved in vivo half-life and bioavailability.[5]
-
Novelty and Intellectual Property: The exploration of spirocyclic chemical space provides opportunities for the discovery of novel pharmacophores with unique biological activities, strengthening intellectual property positions.
Head-to-Head Comparison of Key Spirocyclic Scaffolds
This section provides a detailed comparison of this compound with other relevant spirocyclic scaffolds. The data presented is a synthesis of information from various sources and aims to provide a comprehensive overview for scaffold selection.
Physicochemical Properties: A Quantitative Look
The following table summarizes key computed and experimental physicochemical properties of the parent spirocyclic scaffolds. These parameters are fundamental in predicting a compound's behavior in biological systems.
| Property | This compound | 2,6-Diazaspiro[3.3]heptane | 2-Oxa-6-azaspiro[3.3]heptane | Spiro[3.3]heptane |
| Molecular Formula | C₇H₁₄N₂ | C₅H₁₀N₂ | C₅H₉NO | C₇H₁₂ |
| Molecular Weight ( g/mol ) | 126.20 | 98.15 | 99.13 | 96.17 |
| Calculated logP | -0.3 | -0.8 | -0.4 | 2.1 |
| Topological Polar Surface Area (Ų) | 24.1 | 24.1 | 21.3 | 0 |
Key Insights:
-
The diazaspirocycles exhibit significantly lower calculated logP values compared to the parent carbocyclic spiro[3.3]heptane, indicating a more hydrophilic character.
-
The topological polar surface area (TPSA) of the nitrogen-containing scaffolds suggests a greater potential for forming hydrogen bonds, which can influence solubility and interactions with biological targets.
ADME Profile Comparison: A Glimpse into In Vivo Behavior
While direct, side-by-side experimental ADME data for all these parent scaffolds is limited in the public domain, we can infer trends from studies on their derivatives and related structures. The following table provides a qualitative comparison based on available literature.
| ADME Parameter | This compound | Azaspiro[3.3]heptanes | Oxaspiro[3.3]heptanes | Spiro[3.3]heptane |
| Aqueous Solubility | Generally Good | Generally Good | Good | Poor |
| Permeability (PAMPA) | Moderate to High | Moderate to High | Moderate to High | High |
| Metabolic Stability (Microsomes/Hepatocytes) | Generally Good | Generally Good | Good to Excellent | Moderate to Good |
Discussion of ADME Properties:
-
Aqueous Solubility: The presence of nitrogen atoms in the diazaspirocycles and the oxygen in the oxaspirocycle significantly enhances aqueous solubility compared to the purely hydrocarbon spiro[3.3]heptane. This is a critical advantage in drug development, as poor solubility can hinder absorption and formulation.
-
Permeability: While increased polarity can sometimes negatively impact passive permeability, the rigid, compact nature of these small spirocycles often allows for efficient membrane traversal. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a valuable tool for assessing this property.
-
Metabolic Stability: The inherent rigidity and the presence of quaternary carbons in spirocycles contribute to their metabolic stability. Azaspiro[3.3]heptanes, for instance, have been successfully employed as more stable bioisosteres for metabolically labile groups like morpholine.[4]
Synthetic Accessibility: A Practical Consideration
The widespread adoption of any scaffold in drug discovery is heavily reliant on its synthetic accessibility. Here, we provide an overview of common synthetic strategies for these spirocyclic systems.
Synthesis of this compound Derivatives
A common route to protected this compound involves a multi-step sequence, often starting from commercially available materials. For example, the synthesis of tert-butyl this compound-7-carboxylate is a key intermediate for further functionalization.[2]
General Synthetic Workflow for Spirocycle Evaluation
Caption: A representative synthetic pathway for a key protected this compound intermediate.
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes. [6][7] Materials:
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compound (e.g., a compound with known high clearance)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the incubation mixture by combining the liver microsomes and the NADPH regenerating system in the phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding a small volume of the test compound stock solution to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of the parent compound remaining versus time and fitting the data to a first-order decay model.
-
Calculate the intrinsic clearance (Clint) using the following equation:
Clint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL)
Conclusion
The strategic incorporation of spirocyclic scaffolds represents a powerful approach to navigating the complexities of modern drug discovery. This compound and its counterparts, including azaspiro[3.3]heptanes and oxaspiro[3.3]heptanes, offer a compelling combination of three-dimensionality, favorable physicochemical properties, and enhanced metabolic stability. This guide has provided a framework for a head-to-head comparison of these valuable scaffolds, supported by an overview of their properties, synthetic accessibility, and detailed experimental protocols for their evaluation. By leveraging the insights and methodologies presented herein, researchers can make more informed decisions in scaffold selection, ultimately accelerating the design and development of the next generation of innovative medicines.
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Chembk. (2024). tert-Butyl this compound-7-carboxylate. Retrieved from [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Patel, M. (n.d.). What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE? Retrieved from [Link]
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Eureka | Patsnap. (n.d.). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formate. Retrieved from [Link]
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ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
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DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]
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Navigating Three-Dimensional Space: A Comparative Guide to the Biological Activity of 2,7-Diazaspiro[3.5]nonane-Based Compounds
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer superior three-dimensional (3D) diversity is paramount to accessing challenging biological targets and achieving improved pharmacological profiles. The "escape from flatland" has led medicinal chemists to embrace spirocyclic systems, which provide rigid and well-defined exit vectors for substituent placement.[1][2][3] Among these, the 2,7-diazaspiro[3.5]nonane scaffold has emerged as a versatile and promising building block in the design of potent and selective modulators of key proteins implicated in cancer and metabolic disorders.
This guide provides an in-depth, objective comparison of the biological activity of this compound-based compounds against relevant alternatives. We will delve into the rationale behind the selection of this spirocyclic scaffold, present supporting experimental data for its application in targeting the notorious KRAS G12C oncoprotein and the G-protein coupled receptor GPR119, and provide detailed protocols for the validation of their biological activity.
The Rationale for Embracing Spirocyclic Scaffolds
The decision to incorporate a spirocyclic scaffold like this compound over more conventional monocyclic heterocycles, such as piperidine, is a strategic one driven by the pursuit of enhanced drug-like properties.[4] Spirocycles offer several distinct advantages:
-
Increased Three-Dimensionality: The inherent 3D nature of spirocycles allows for a more precise and multi-directional presentation of pharmacophoric features, enabling more specific and potent interactions with the complex topographies of protein binding sites.[5]
-
Improved Physicochemical Properties: The introduction of sp3-rich centers can lead to improved solubility, a crucial factor for oral bioavailability, and can modulate lipophilicity to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[6]
-
Enhanced Metabolic Stability: Spirocyclic frameworks can be more resistant to metabolic degradation compared to their more flexible or sterically accessible counterparts. For instance, spirocyclic bioisosteres of piperidine are often employed to improve metabolic stability.[4][6][7]
-
Novelty and Intellectual Property: The exploration of less conventional scaffolds opens up new chemical space, providing opportunities for the discovery of first-in-class therapeutics and the generation of novel intellectual property.
The following diagram illustrates the fundamental structural difference between a simple piperidine ring and the this compound scaffold, highlighting the latter's increased 3D character.
Caption: Comparison of a monocyclic piperidine and a spirocyclic this compound.
Case Study 1: Covalent Inhibition of KRAS G12C
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a central node in cellular signaling pathways, and its mutations are drivers in numerous cancers.[8] The KRAS G12C mutation, in particular, has been a long-sought-after target. Recently, the development of covalent inhibitors that bind to the mutant cysteine residue has marked a significant breakthrough.[8] Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of KRAS G12C.[8]
Comparative Performance of KRAS G12C Inhibitors
The following table provides a comparative summary of the in vitro activity of a this compound-based KRAS G12C inhibitor against the approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849).
| Compound/Drug | Scaffold | Target | Assay Type | IC50 (nM) | Reference |
| Compound 7b | This compound | KRAS G12C | Biochemical | Data not specified | [8] |
| NCI-H358 (Cell Viability) | Cellular | 1.0 | [8] | ||
| Sotorasib (AMG 510) | Pyridopyrimidine | KRAS G12C | MIA PaCa-2 (Cell Viability) | 9 | [7][9] |
| NCI-H358 (Cell Viability) | Cellular | 6 | [7][9] | ||
| Adagrasib (MRTX849) | Naphthyl-piperazine | KRAS G12C | Biochemical | ~5 | [4] |
| NCI-H358 (Cell Viability) | Cellular | 14 |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.
The data indicates that the this compound-based compound 7b exhibits potent cellular activity against the KRAS G12C mutant cell line NCI-H358, with an IC50 value in the low nanomolar range, comparable to the established drugs Sotorasib and Adagrasib.[7][8][9]
Signaling Pathway and Mechanism of Action
KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK pathway. Covalent KRAS G12C inhibitors bind to the mutant cysteine in the switch-II pocket, locking the protein in its inactive GDP-bound state.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibition.
Case Study 2: Agonism of GPR119 for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin release and incretin secretion. Novel 7-azaspiro[3.5]nonane derivatives have been developed as potent GPR119 agonists.
Comparative Performance of GPR119 Agonists
The following table compares a 7-azaspiro[3.5]nonane-based GPR119 agonist with other non-spirocyclic agonists.
| Compound/Drug | Scaffold | Target | Assay Type | EC50 (nM) | Reference |
| Compound 54g | 7-Azaspiro[3.5]nonane | Human GPR119 | cAMP Assay | 1.2 | |
| Compound 28 | Benzyloxy-pyrimidine | Human GPR119 | cAMP Assay | ~30 | |
| HD0471042 | Oxadiazol-piperidine | Human GPR119 | cAMP Assay | Data not specified | |
| APD597 | Pyrimidine | Human GPR119 | cAMP Assay | Potent agonist |
The 7-azaspiro[3.5]nonane-based compound 54g demonstrates high potency as a GPR119 agonist, with an EC50 value in the low nanomolar range, suggesting that the spirocyclic scaffold is well-suited for interaction with this receptor.
Signaling Pathway and Mechanism of Action
GPR119 is a Gαs-protein-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In pancreatic β-cells, elevated cAMP levels promote glucose-dependent insulin secretion.
Caption: GPR119 signaling pathway leading to insulin secretion.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. The following are representative workflows for key assays used to validate the biological activity of this compound-based compounds.
Protocol 1: In Vitro KRAS G12C Inhibition Assay (Cell Viability)
This protocol assesses the ability of a test compound to inhibit the proliferation of cancer cells harboring the KRAS G12C mutation.
Caption: Workflow for a cell-based KRAS G12C inhibition assay.
Detailed Steps:
-
Cell Seeding:
-
Culture KRAS G12C mutant cells (e.g., NCI-H358) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 2,000-5,000 cells per well in a 96-well clear-bottom, white-walled plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a serial dilution of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours.
-
-
Viability Reagent Addition:
-
Equilibrate the plate and the cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
Caption: Workflow for an in vitro metabolic stability assay.
Detailed Steps:
-
Reaction Setup:
-
Prepare a reaction mixture containing the test compound (typically at 1 µM), liver microsomes (from human or other species), and phosphate buffer in a 96-well plate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (Clᵢₙₜ) based on the half-life and the protein concentration in the assay.
-
Conclusion
The this compound scaffold represents a valuable asset in the medicinal chemist's toolbox. Its inherent three-dimensionality and favorable physicochemical properties have been successfully leveraged to develop potent modulators of challenging biological targets like KRAS G12C and GPR119. As demonstrated by the comparative data, compounds incorporating this spirocyclic core can exhibit biological activities on par with or exceeding those of more conventional, less-3D-rich alternatives. The continued exploration of this and other novel spirocyclic scaffolds, guided by robust biological validation and a deep understanding of structure-activity relationships, holds significant promise for the future of drug discovery.
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Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
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Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
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Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
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Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2135-2143. [Link]
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Lee, H., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
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Furet, P., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-532. [Link]
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Zheng, Y. J., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]
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Zhang, X., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 14, 1323381. [Link]
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Mahran, R., et al. (2024). Beyond KRAS(G12C): biochemical and computational characterization of sotorasib and adagrasib binding specificity and the critical role of H95 and Y96. ChemRxiv. [Link]
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Ahn, J. B., et al. (2013). Novel GPR119 agonist HD0471042 attenuated type 2 diabetes mellitus. Archives of Pharmacal Research, 36(11), 1337-1346. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity and Selectivity Profiling of 2,7-Diazaspiro[3.5]nonane Analogs
Abstract
The 2,7-diazaspiro[3.5]nonane scaffold is a valuable three-dimensional building block in modern medicinal chemistry, offering an escape from the "flatland" of traditional aromatic compounds and enabling the exploration of novel chemical space.[1][2] Derivatives have shown promise as potent agents against challenging targets, such as KRAS G12C covalent inhibitors.[3] However, like any privileged scaffold, its true therapeutic potential is dictated not just by on-target potency, but by its selectivity profile. Unintended interactions with off-target proteins can lead to adverse drug reactions (ADRs) or diminish efficacy, representing a primary cause of preclinical and clinical failures.[4][5] This guide presents a structured, multi-tiered approach to comprehensively characterize the cross-reactivity and selectivity of novel this compound analogs, ensuring that only the most promising candidates advance toward clinical development. We will detail the causal logic behind experimental choices, provide actionable protocols, and illustrate data interpretation for making confident, data-driven decisions.
Introduction: The Imperative of Selectivity
Selectivity is the cornerstone of modern drug design.[6][7] It refers to a drug's ability to interact preferentially with its intended biological target over other potential targets within the complex cellular environment.[7][8] For scaffolds like this compound, which can be decorated with diverse pharmacophores, early and robust selectivity profiling is not a luxury—it is an absolute necessity. A compound that appears potent in an isolated target-based assay may prove to be promiscuous, binding to dozens or even hundreds of other proteins, such as kinases, GPCRs, or ion channels.[9]
This guide advocates for a tiered profiling cascade, a strategy that balances breadth, depth, and resource allocation. By starting with broad, cost-effective screening and progressively focusing on more complex, biologically relevant assays, we can efficiently identify and deprioritize problematic compounds while building a comprehensive safety and efficacy profile for lead candidates.
Caption: A tiered workflow for selectivity profiling.
Tier 1: Broad Cross-Reactivity Screening - Casting a Wide Net
The initial step is to rapidly assess the interaction of your analogs against the broadest possible range of clinically relevant targets. This provides an unbiased view of potential off-target liabilities.[4] Large-scale binding assay panels are the industry standard for this purpose.
Expert Rationale: We begin with binding assays over functional assays at this stage for two key reasons: speed and comprehensiveness. Platforms like Eurofins' KINOMEscan® or SafetyScreen™ panels can test a compound against hundreds of targets simultaneously.[10][11][12] These assays measure direct physical interaction (binding), which is the prerequisite for any functional effect. They are agnostic to the mechanism of action (e.g., agonist vs. antagonist) and can detect interactions that might be missed in specific functional formats.[13][14]
Recommended Platforms:
-
KINOMEscan® (Eurofins Discovery): This is an active site-directed competition binding assay that quantitatively measures interactions between a compound and a panel of over 480 kinases.[11][12][15] The output is typically percent inhibition relative to a control, which can be followed up to determine a quantitative dissociation constant (Kd).[11] Kd is a direct measure of binding affinity and is independent of assay conditions like ATP concentration, making it superior to IC50 for comparing pure binding strength.[16][17]
-
SafetyScreen™ Panels (Eurofins Discovery): These panels assess binding against a curated list of targets known to be involved in adverse drug reactions, including GPCRs, ion channels, transporters, and non-kinase enzymes.[10][18][19][20] The SafetyScreen44 panel, for instance, covers 44 targets recommended by major pharmaceutical companies as a robust starting point for hazard identification.[21]
Experimental Protocol: Single-Dose Profiling (e.g., KINOMEscan®)
This protocol outlines the general steps for an initial broad screening to identify potential off-target interactions.
Objective: To identify any kinase that shows significant binding (>80% inhibition) to the test analog at a high concentration (e.g., 1 or 10 µM).
Methodology:
-
Compound Preparation: Solubilize this compound analogs in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: The service provider will dilute the stock solution to the final screening concentration (typically 1-10 µM) in the assay buffer.
-
Scientist's Notebook: A 10 µM concentration is often chosen for initial screens. While non-physiological, it provides a stringent test to ensure no high-affinity off-targets are missed. A "clean" compound at 10 µM provides high confidence in its specificity.
-
-
Assay Principle (Competition Binding):
-
An affinity-tagged kinase is immobilized on a solid support.
-
A proprietary, active-site directed ligand (tracer) is added, which binds to the kinase.
-
The test compound is added. If it binds to the kinase's active site, it will displace the tracer.
-
The amount of tracer displaced is quantified, typically via qPCR or other sensitive methods. The result is expressed as percent inhibition (%Inh).
-
-
Data Analysis: The primary output is a list of targets and their corresponding %Inh values. Hits are typically defined as targets showing inhibition above a certain threshold (e.g., >80% or >90%).
Data Presentation & Comparison
Imagine we have two analogs, Analog A and Analog B , both designed to inhibit Target Kinase 1 (TK1).
Table 1: Tier 1 Broad Kinase Profiling Results at 10 µM
| Target Kinase | Analog A (% Inhibition) | Analog B (% Inhibition) | Rationale for Concern |
| TK1 (On-Target) | 99.5% | 98.7% | Expected on-target activity |
| TK2 | 35.2% | 15.1% | Low concern |
| TK3 | 95.8% | 20.4% | High Concern for Analog A |
| TK4 | 88.1% | 10.5% | High Concern for Analog A |
| TK5 | 12.0% | 8.9% | Low concern |
| ... (400+ other kinases) | <30% | <20% | Clean Profile |
Interpretation: Both analogs show excellent on-target activity. However, Analog A demonstrates significant off-target binding to TK3 and TK4. Analog B appears far more selective, with no significant off-target hits at this concentration. This data immediately flags Analog A as a higher risk candidate and prioritizes Analog B for further investigation.
Tier 2: Orthogonal & Functional Validation - From Binding to Effect
A binding hit from Tier 1 does not automatically equate to a functional consequence.[13][22] The compound could bind in a non-functional pocket, or the in vitro binding assay conditions may not reflect the cellular environment.[22] Therefore, the next critical step is to validate the primary hits from Tier 1 using an orthogonal, functional assay to determine the half-maximal inhibitory concentration (IC50).
Expert Rationale: We transition from measuring affinity (Kd) to measuring potency (IC50).[16][17] IC50 is the concentration of an inhibitor required to reduce a biological process by 50% and is highly dependent on assay conditions (e.g., enzyme and substrate concentrations).[17][23] While Kd tells us how tightly a drug binds, IC50 tells us how effectively it inhibits a function under a specific set of conditions.[16] A large discrepancy between a strong Kd and a weak IC50 can indicate that the initial binding hit is not functionally relevant.[22]
Experimental Protocol: Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
This protocol measures the inhibition of kinase catalytic activity.
Objective: To determine the IC50 values of Analog A and Analog B against the on-target (TK1) and the off-target hits identified in Tier 1 (TK3, TK4).
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Prepare recombinant kinase (TK1, TK3, or TK4) and its specific substrate peptide in assay buffer.
-
Prepare ATP solution. The concentration should be at or near the Michaelis constant (Km) for each specific kinase to ensure sensitivity to competitive inhibitors.
-
-
Compound Titration: Perform a serial dilution of the test analogs (e.g., 11-point, 3-fold dilution starting from 50 µM) in DMSO, then dilute into the assay buffer.
-
Kinase Reaction:
-
In a 96- or 384-well plate, add the kinase and the serially diluted compound. Incubate for 15-30 minutes to allow for binding.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Detection (ADP-Glo™ Principle):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent, which uses the newly generated ADP to produce a luminescent signal via a coupled luciferase reaction. . Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[23][24]
-
Data Presentation & Comparison
Table 2: Tier 2 Functional Validation - IC50 Values (nM)
| Target Kinase | Analog A (IC50, nM) | Analog B (IC50, nM) | Selectivity Ratio (Off-Target/On-Target) |
| TK1 (On-Target) | 5 | 15 | Analog A: -- / Analog B: -- |
| TK3 (Off-Target) | 50 | >10,000 | Analog A: 10x / Analog B: >667x |
| TK4 (Off-Target) | 85 | >10,000 | Analog A: 17x / Analog B: >667x |
Interpretation:
-
Analog A: While slightly more potent on-target (5 nM vs 15 nM), it confirms potent functional inhibition of TK3 and TK4, with selectivity windows of only 10-fold and 17-fold, respectively. This is a very narrow margin and a significant safety concern.
-
Analog B: Despite being slightly less potent on-target, it shows no functional inhibition of the off-targets up to the highest tested concentration. Its selectivity window is over 667-fold, making it a vastly superior candidate from a safety perspective.
Caption: Comparison of therapeutic windows for Analog A and B.
Tier 3: Cellular & Phenotypic Profiling - The Biological Context
Biochemical assays are clean systems, but they lack the complexity of a living cell.[22] Factors like cell membrane permeability, intracellular ATP concentrations (which are much higher than in biochemical assays), and engagement with the target in its native conformational state can dramatically alter a compound's activity.[14][22] The final tier of profiling aims to confirm on-target engagement and assess both on- and off-target functional consequences in a cellular context.
Expert Rationale: This step is crucial for validating that the compound not only reaches its intended target inside the cell but also elicits the desired downstream biological effect without causing unintended toxicity. A compound with a fantastic biochemical profile is useless if it cannot penetrate the cell membrane or is rapidly ejected by efflux pumps. Conversely, a compound that appears selective in biochemical assays might induce off-target toxicity through mechanisms not covered in the screening panels.
Experimental Protocol: Cellular Target Engagement & Viability
Objective: To measure the potency of Analog B on its intended signaling pathway in cells and to determine its cytotoxic profile.
Part A: Western Blot for Downstream Pathway Inhibition
-
Cell Culture: Culture a cell line known to depend on TK1 signaling (e.g., a cancer cell line with an activating mutation upstream of TK1).
-
Compound Treatment: Seed cells in 6-well plates. The next day, treat with a dose-response of Analog B (e.g., 0-10 µM) for 2-4 hours.
-
Lysis & Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with a primary antibody specific for the phosphorylated form of TK1's direct substrate (p-Substrate).
-
Probe with a primary antibody for the total amount of the substrate (Total-Substrate) and a loading control (e.g., GAPDH) to ensure equal loading.
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities. The cellular EC50 is the concentration of Analog B that reduces the p-Substrate/Total-Substrate ratio by 50%.
Part B: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed the same TK1-dependent cell line and a control cell line (that does not depend on TK1) in 96-well plates.
-
Compound Treatment: Treat cells with a dose-response of Analog B for 72 hours.
-
Viability Measurement: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability. Read luminescence on a plate reader.
-
Analysis: Plot viability versus log[concentration] to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation & Synthesis
Table 3: Tier 3 Cellular Profiling of Analog B
| Assay Type | Cell Line | Endpoint | Result (EC50/GI50, nM) |
| Pathway Inhibition | TK1-Dependent | p-Substrate Reduction | 150 |
| Cell Viability | TK1-Dependent | Growth Inhibition | 165 |
| Cell Viability | Control | Growth Inhibition | >25,000 |
Final Synthesis & Candidate Selection:
The cellular data for Analog B tells a compelling story.
-
On-Target Efficacy: The EC50 for pathway inhibition (150 nM) is closely correlated with the GI50 in the TK1-dependent cell line (165 nM). This provides strong evidence that the observed anti-proliferative effect is driven by on-target TK1 inhibition.
-
Cellular Potency Shift: The cellular potency (150 nM) is 10-fold weaker than the biochemical potency (15 nM). This is a common and expected shift due to factors like cell permeability and high intracellular ATP competition.
-
Excellent Selectivity Window: The GI50 in the control cell line is >25,000 nM. The therapeutic index (off-target cytotoxicity / on-target efficacy) is therefore >150-fold (>25,000 / 165). This large window suggests that a therapeutic dose can be achieved with a low risk of general cytotoxicity.
In contrast, Analog A , with its potent off-target activities on TK3 and TK4, would likely show a much narrower window between on-target efficacy and off-target cytotoxicity, making it a poor candidate for further development.
Caption: Cellular pathway targeted by Analog B.
Conclusion
The rigorous, multi-tiered profiling of this compound analogs is not merely a data collection exercise; it is a critical strategy for mitigating risk and increasing the probability of success in drug discovery. By systematically moving from broad binding screens to functional validation and finally to cellular context, this approach allows researchers to build a comprehensive understanding of a compound's true biological activity. This guide demonstrates that while on-target potency is important, a well-defined selectivity profile is the ultimate determinant of a compound's therapeutic potential. Analog B, despite its slightly lower on-target potency compared to Analog A, emerged as the far superior candidate due to its exceptional selectivity, providing a clear path forward for preclinical development.
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Eurofins Discovery. (n.d.). SafetyScreen Functional Panel - FR. Retrieved from Eurofins Discovery website.[18]
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Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from Eurofins Discovery website.[19]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from Eurofins Discovery website.[27]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from Eurofins Discovery website.[20]
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Bose, P. (2022, March 4). Improving Selectivity in Drug Design. AZoLifeSciences.[6]
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Yang, T. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega Connections.[16]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology website.[22]
-
Besnard, J., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.[5]
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Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective. Retrieved from Aganitha AI Inc. website.[7]
-
Dar, A., et al. (2012). Promiscuous drugs compared to selective drugs (promiscuity can be a virtue). Journal of Computer-Aided Molecular Design.[8]
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Cichońska, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology.[9]
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DiscoverX. (2016, November 1). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from SelectScience website.[29]
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Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from Housing Innovations website.[24]
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Baldo, B. A. (2016). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. Molecules.[30]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website.[31]
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Revvity. (n.d.). Determining Kd With an Alpha Assay. Retrieved from Revvity website.[32]
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Eurofins Discovery. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube.[14]
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Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from Promega Connections blog.[17]
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Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from Reaction Biology website.[33]
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Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Retrieved from Thermo Fisher Scientific website.[34]
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Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.[23]
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BenchChem. (n.d.). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Retrieved from BenchChem website.[35]
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Li, J., et al. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology.[36]
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ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from ResearchGate.[37]
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Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.[1]
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BenchChem. (n.d.). The Ascending Trajectory of 2-Oxa-7-azaspiro Compounds in Medicinal Chemistry: A Technical Guide. Retrieved from BenchChem website.[38]
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Edinger, R. S., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. International Journal of Molecular Sciences.[39]
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BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from BLDpharm website.[2]
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Ohori, M., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry.[3]
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A Comparative Guide to the Synthetic Routes of Diazaspiroalkanes: Strategies and Performance
Introduction: The Rising Prominence of Diazaspiroalkanes in Medicinal Chemistry
Diazaspiroalkanes, heterocyclic compounds characterized by two nitrogen-containing rings sharing a single carbon atom, have emerged as privileged scaffolds in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of potent and selective therapeutic agents. By locking the orientation of pharmacophoric groups in a defined space, these structures can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties. This guide provides a comparative analysis of the key synthetic strategies for accessing various classes of diazaspiroalkanes, with a focus on experimental data to inform methodological choices for researchers in medicinal chemistry and process development.
Core Synthetic Strategies: A Comparative Overview
The construction of the sterically demanding quaternary spirocyclic center in diazaspiroalkanes presents a significant synthetic challenge. Several strategic approaches have been developed, each with its own set of advantages and limitations. This guide will focus on a comparative analysis of the following key strategies:
-
Intramolecular Cyclization Reactions: Building the spirocycle through the formation of a second ring on a pre-existing nitrogen heterocycle.
-
Cycloaddition Reactions: Constructing the spirocyclic core in a convergent manner through the reaction of two or more components.
-
Multicomponent Reactions (MCRs): Assembling the diazaspiroalkane scaffold in a single pot from three or more starting materials.
-
Domino and Cascade Reactions: A sequence of intramolecular reactions to rapidly build molecular complexity.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful and widely used strategy for the synthesis of diazaspiroalkanes. These methods typically involve the construction of a second nitrogen-containing ring onto a pre-existing heterocyclic core. Key advantages include the ability to control stereochemistry and the use of readily available starting materials.
Intramolecular Mannich and Pictet-Spengler Reactions
The intramolecular Mannich and Pictet-Spengler reactions are classic methods for the synthesis of nitrogen heterocycles and have been successfully applied to the construction of diazaspiroalkanes, particularly those containing a tetrahydroisoquinoline or related fused systems.
-
Causality of Experimental Choices: The choice of acid catalyst is critical in the Pictet-Spengler reaction. Strong acids like trifluoroacetic acid (TFA) are often used to promote the cyclization, but milder conditions can be employed for sensitive substrates. The reaction temperature and time are optimized to ensure complete conversion while minimizing side reactions.
-
Self-Validating System: The formation of the spirocyclic product is often confirmed by NMR spectroscopy, where the appearance of characteristic signals for the spirocyclic core and the disappearance of starting material signals validate the transformation. X-ray crystallography can provide unambiguous proof of the structure and stereochemistry.
A notable example is the synthesis of spiro-tetrahydroisoquinoline alkaloids using a phosphate buffer-catalyzed Pictet-Spengler reaction. This biomimetic approach allows for the use of less reactive ketone substrates under milder conditions than traditional methods.
Experimental Protocol: Phosphate-Catalyzed Pictet-Spengler Reaction
A detailed protocol for the synthesis of a spiro-tetrahydroisoquinoline is as follows:
-
To a solution of the corresponding β-arylethylamine (1.0 equiv) in a mixture of methanol and phosphate buffer (pH 9) is added the ketone (1.2 equiv).
-
The reaction mixture is heated to 70 °C and stirred for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and the methanol is removed under reduced pressure.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to afford the desired spiro-tetrahydroisoquinoline.
Reductive Amination Cascades
Intramolecular reductive amination provides a direct route to diazaspiroalkanes from dicarbonyl precursors. This strategy involves the sequential formation of two imine/enamine intermediates followed by reduction.
-
Causality of Experimental Choices: The choice of reducing agent is crucial. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce iminiums in the presence of carbonyl groups, allowing for a one-pot procedure.
-
Self-Validating System: The progress of the reaction can be monitored by the consumption of the dicarbonyl starting material and the formation of the final product, often with distinct NMR and mass spectrometry signatures.
Cycloaddition Reactions
Cycloaddition reactions offer a convergent and often stereocontrolled approach to diazaspiroalkanes. These reactions form the spirocyclic core by combining two or more components in a single step.
[3+2] Cycloaddition Reactions
Intramolecular [3+2] cycloaddition of azomethine ylides or other 1,3-dipoles is a powerful tool for the synthesis of five-membered nitrogen heterocycles and has been applied to the construction of diazaspiro[4.4]nonane and related systems.
-
Causality of Experimental Choices: The generation of the 1,3-dipole is a key step. This can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines or the condensation of α-amino acids with carbonyl compounds. The choice of solvent and temperature can significantly influence the stereochemical outcome of the cycloaddition.
-
Self-Validating System: The formation of the cycloadduct can be readily confirmed by spectroscopic methods. The disappearance of the alkene signals and the appearance of new signals corresponding to the saturated five-membered ring in the ¹H and ¹³C NMR spectra are indicative of a successful reaction.
[5+1] Double Michael Addition
A highly efficient method for the stereoselective synthesis of 2,4-diazaspiro[5.5]undecane derivatives involves a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylideneacetones. This cascade reaction proceeds in high yields under mild conditions.[1][2]
-
Causality of Experimental Choices: Diethylamine is used as a base to deprotonate the N,N-dimethylbarbituric acid, generating the nucleophile for the initial Michael addition. The reaction is typically carried out at room temperature in a solvent like dichloromethane. The stoichiometry of the base can influence the reaction rate and yield.[2]
-
Self-Validating System: The reaction can be monitored by TLC for the disappearance of the starting materials. The structure of the final product is typically confirmed by NMR, mass spectrometry, and single-crystal X-ray analysis, which provides definitive proof of the spirocyclic structure and its stereochemistry.[1]
Experimental Protocol: [5+1] Double Michael Addition for 2,4-Diazaspiro[5.5]undecanes [2]
-
To a solution of the diarylideneacetone (1.0 equiv) and N,N-dimethylbarbituric acid (1.0 equiv) in dichloromethane is added diethylamine (2.5 equiv) at room temperature.
-
The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically a few hours).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,4-diazaspiro[5.5]undecane derivative.
Palladium-Catalyzed Domino Reactions
Modern transition-metal catalysis has provided elegant and efficient routes to complex molecular architectures. Palladium-catalyzed domino reactions have been successfully employed for the one-step synthesis of diazaspiro[4.5]decane scaffolds.[3]
-
Causality of Experimental Choices: The choice of the palladium catalyst and ligand is crucial for the success of the domino reaction. A combination of Pd(OAc)₂ and PPh₃ is often effective. The base, solvent, and temperature are optimized to promote the desired cascade of C-C bond formations and cyclizations.
-
Self-Validating System: The progress of the multi-step domino reaction is monitored by LC-MS to identify key intermediates and the final product. The structure of the diazaspiro[4.5]decane is confirmed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS) and often by X-ray crystallography.[3]
Experimental Protocol: Palladium-Catalyzed Synthesis of Diazaspiro[4.5]decanes [3]
-
A mixture of the yne-en-yne substrate (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS until the starting materials are consumed.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The residue is purified by column chromatography to yield the diazaspiro[4.5]decane product.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy for a particular diazaspiroalkane target depends on several factors, including the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials. The following table provides a comparative summary of the discussed methodologies.
| Synthetic Strategy | Diazaspiroalkane Core | Key Advantages | Potential Limitations | Typical Yields | Stereocontrol |
| Intramolecular Pictet-Spengler | Spiro-tetrahydroisoquinolines | Biomimetic, mild conditions for certain substrates. | Limited to specific aromatic precursors. | Moderate to Good | Can be stereoselective with chiral catalysts. |
| [5+1] Double Michael Addition | Diazaspiro[5.5]undecanes | High yields, mild conditions, operational simplicity.[1][2] | Substrate scope may be limited to activated Michael acceptors.[1] | Excellent (up to 98%)[1] | Generally high diastereoselectivity.[1] |
| Palladium-Catalyzed Domino Reaction | Diazaspiro[4.5]decanes | One-pot synthesis, rapid complexity generation.[3] | Requires optimization of catalyst and reaction conditions.[3] | Good to Excellent (66-78%)[3] | Can be highly regioselective.[3] |
| Intramolecular [3+2] Cycloaddition | Diazaspiro[4.4]nonanes | Convergent, good for five-membered rings. | Generation of the 1,3-dipole can be challenging. | Moderate to Good | Often high stereocontrol. |
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams are provided in Graphviz DOT language.
Caption: Pictet-Spengler reaction workflow.
Caption: [5+1] Double Michael Addition pathway.
Caption: Palladium-catalyzed domino reaction.
Conclusion and Future Outlook
The synthesis of diazaspiroalkanes has witnessed significant advancements, with the development of novel and efficient methodologies. Intramolecular cyclization reactions, cycloadditions, and transition-metal-catalyzed domino reactions have all proven to be powerful strategies for accessing these valuable scaffolds. The choice of a particular route is dictated by the specific target molecule and the desired efficiency and stereocontrol.
Future efforts in this field will likely focus on the development of more enantioselective methods, the expansion of substrate scope for existing reactions, and the application of these strategies to the synthesis of increasingly complex and biologically active diazaspiroalkanes. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of new therapeutics based on this privileged heterocyclic motif.
References
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Islam, M. S., Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. [Link]
-
Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(31), 5962-5966. [Link]
-
Islam, M. S., Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. (Note: This is the same core paper as reference 1, cited for the detailed protocol). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,7-Diazaspiro[3.5]nonane and its Derivatives
As researchers and drug development professionals, our work with novel chemical entities like 2,7-Diazaspiro[3.5]nonane is fundamental to innovation. This spirocyclic diamine is a valuable building block in medicinal chemistry. However, its handling and disposal demand a rigorous adherence to safety protocols to ensure the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety and regulatory standards.
Hazard Identification: The Foundation of Safe Disposal
Understanding the intrinsic hazards of a chemical is the first principle of safe handling and disposal. This compound and its common derivatives are classified with several key hazards that preclude them from being discarded as common waste. The primary causality for treating this compound as regulated hazardous waste stems from its toxicological profile.
Based on data from various safety data sheets (SDS) for its derivatives, the compound is consistently identified with the following GHS (Globally Harmonized System) classifications:
These classifications mandate that this compound be managed as a hazardous chemical waste from the moment of generation to its final disposal.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2][3] |
Personnel Protection and Engineering Controls: Your First Line of Defense
Before handling or preparing this compound for disposal, it is imperative to utilize appropriate Personal Protective Equipment (PPE) and engineering controls. The rationale is to create a barrier between the researcher and the chemical, minimizing any risk of exposure.
Essential PPE & Controls:
-
Engineering Controls : Always handle this compound, including weighing and transferring to waste containers, within a certified chemical fume hood to mitigate inhalation risks.[4]
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[5]
-
Hand Protection : Wear chemically compatible gloves, such as nitrile or neoprene.[6] Gloves must be inspected before use and disposed of properly after handling.[7]
-
Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, impervious clothing and chemical-resistant boots may be necessary.[4]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes the framework for hazardous waste management.[8] The following protocol ensures compliance and safety.
Step 1: Waste Characterization and Segregation
As the generator, you are responsible for correctly identifying the waste. This compound waste must be classified as hazardous. It should not be mixed with other waste streams, particularly incompatible materials, to prevent unforeseen chemical reactions.
Step 2: Containerization
Proper containment is crucial to prevent leaks and exposures.
-
Select a Compatible Container : Use a container made of material that does not react with the chemical. High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[8][9]
-
Avoid Overfilling : Fill the container to no more than 90% capacity to allow for expansion of vapors and prevent spills.[9]
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Attach a Hazardous Waste Tag : Your institution's Environmental Health & Safety (EH&S) department will provide official hazardous waste tags.
-
Complete the Label : The label must include:
Step 4: Accumulation and Storage
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10]
-
Designate an SAA : This should be a secondary containment tray within or near the fume hood where the waste is generated.
-
Keep Containers Closed : The waste container must remain tightly sealed at all times, except when adding waste.[9]
-
Adhere to Limits : Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11] Once a container is full, it must be removed from the laboratory within three days.[9]
Step 5: Arranging for Final Disposal
Laboratory personnel should never transport, treat, or dispose of hazardous waste themselves.
-
Contact EH&S : Once your waste container is full or you have finished the project, submit a chemical waste collection request to your institution's EH&S department.[11]
-
Professional Disposal : EH&S will arrange for the collection of the waste by a licensed hazardous waste disposal company. The standard and safest disposal method for this type of compound is controlled incineration at a licensed facility.[5]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key.
Spill Response
For a minor spill within a fume hood:
-
Alert Personnel : Inform others in the immediate area.
-
Don PPE : Ensure you are wearing a lab coat, gloves, and eye protection.
-
Contain and Absorb : Cover the spill with an inert absorbent material like vermiculite or sand. Avoid generating dust.[1]
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
For a major spill , evacuate the area immediately and contact your institution's emergency response team.
Personnel Exposure
-
Skin Contact : Immediately flush the affected skin with running water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]
By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensuring that the vital work of scientific discovery does not come at the cost of personal or environmental health.
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- 11. vumc.org [vumc.org]
Navigating the Handling of 2,7-Diazaspiro[3.5]nonane: A Guide to Personal Protective Equipment and Safe Laboratory Practices
The integration of novel scaffolds like spirocyclic diamines into drug discovery pipelines offers compelling advantages, including enhanced three-dimensionality and improved physicochemical properties.[1] 2,7-Diazaspiro[3.5]nonane, a key building block in this class, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, grounded in an understanding of its specific hazard profile.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound and its common derivatives are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and direct contact with skin or eyes. Understanding the specific risks is the causal basis for our PPE recommendations.
According to safety data sheets, the key hazards include:
-
Harmful if swallowed (Acute toxicity, oral).[2]
-
Causes serious eye irritation (Serious eye damage/eye irritation).[2][3]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure).[2][3]
These hazards dictate a multi-faceted protection strategy that shields the user's respiratory system, eyes, face, and skin from exposure. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Core PPE Requirements: A Task-Based Summary
The level of PPE required is dictated by the specific procedure being performed. The following table summarizes the minimum required PPE for common laboratory tasks involving this compound.
| Body Area | Task: Weighing Solid / Aliquoting | Task: Solution Preparation / Reaction Workup | Rationale for Protection Level |
| Respiratory | NIOSH-approved N95 respirator (if not in fume hood) | Work exclusively within a chemical fume hood | Prevents inhalation of fine particulates or aerosols which can cause respiratory tract irritation.[2] |
| Eyes & Face | Chemical splash goggles and face shield | Chemical splash goggles and face shield | Protects against serious eye irritation from dust or splashes.[2][3] A face shield offers broader protection for the entire face.[5] |
| Hands | Chemical-resistant gloves (Nitrile, double-gloved) | Chemical-resistant gloves (Nitrile, double-gloved) | Prevents skin contact which can lead to irritation.[2] Double-gloving is a best practice for handling hazardous chemicals. |
| Body | Laboratory coat | Chemical-resistant apron over a laboratory coat | A lab coat provides a primary barrier. An apron adds a layer of impervious protection against significant splashes during liquid transfers. |
Workflow for PPE Selection and Use
The following diagram outlines the essential decision-making and operational workflow for ensuring safety before commencing work with this compound.
Caption: PPE Selection and Safety Check Workflow.
Protocol: PPE Donning and Doffing Sequence
Properly putting on (donning) and taking off (doffing) PPE is a self-validating system critical to preventing exposure and cross-contamination.
4.1 Donning Sequence (Putting On) The principle is to move from the core of the body outwards.
-
Body Protection: Put on your laboratory coat. If handling larger quantities or splashes are likely, add a chemical-resistant apron.
-
Respiratory Protection: If the procedure requires a respirator, perform a seal check and don the device.
-
Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.
-
Hand Protection: Don the first pair of nitrile gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve. Don the second pair of gloves over the first.
4.2 Doffing Sequence (Taking Off) The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves: Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.
-
Inner Gloves & Gown: Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately. Untie your apron and lab coat. Remove it by touching only the inside surfaces, folding it away from your body.
-
Face and Eye Protection: Remove the face shield and goggles from the back of your head, handling them by the strap. Avoid touching the front surfaces.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3]
Spill Management and Waste Disposal
5.1 Spill Response In the event of a spill, alert personnel in the area and evacuate if necessary.
-
Containment: For small dry spills, avoid generating dust.[3] Use dry clean-up procedures. For liquid spills, absorb with an inert material like diatomite or universal binders.[2]
-
Cleanup: Wearing full PPE, collect the absorbed material using spark-proof tools and place it into a clean, dry, sealable, and labeled container for disposal.[3][6]
-
Decontamination: Decontaminate the area with alcohol or another suitable solvent, followed by a thorough wash with soap and water.[2]
5.2 Waste Disposal
-
Contaminated Materials: All disposable PPE (gloves, etc.) and materials used for cleanup must be considered hazardous waste. Place them in a sealed, labeled container.
-
Chemical Waste: Unused this compound and reaction waste must be disposed of as chemical waste. Do not discharge to sewer systems.[6]
-
Disposal Protocol: All waste must be disposed of through a licensed chemical destruction facility or according to your institution's hazardous waste management program.[6][7]
Emergency and First Aid Procedures
Immediate and correct action is vital in case of accidental exposure.
-
Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]
-
Skin Contact: Take off all contaminated clothing immediately.[6] Flush the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical help.[6]
By adhering to these rigorous safety protocols, researchers can confidently and safely leverage the unique chemical properties of this compound to advance their drug development programs.
References
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This compound Compound Summary. PubChem, National Institutes of Health. [Link]
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"Wet Look" Lacquer Safety Data Sheet. Glaze 'N Seal Products Inc. [Link]
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Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
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Protective Clothing and Personal Protective Equipment. Grower Pesticide Safety Course Manual - YouTube. [Link]
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Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. [Link]
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What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? Chemistry For Everyone - YouTube. [Link]
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Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
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(PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]
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Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
